Cantleyoside
Description
Properties
CAS No. |
32455-46-2 |
|---|---|
Molecular Formula |
C33H46O19 |
Molecular Weight |
746.7 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C33H46O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,6,10-15,18-27,30-33,35-42H,1,5,7-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1 |
InChI Key |
GXXXVFMBJGIYPK-RXSNYNEVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CC=O)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=O)C=C)OC5C(C(C(C(O5)CO)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Cantleyoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cantleyoside, a naturally occurring iridoid glycoside, has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and available spectroscopic data, laying a foundational understanding for researchers exploring its potential applications. This compound is isolated from Dipsacus asper and possesses the molecular formula C33H46O19.[1] Its Chemical Abstracts Service (CAS) registry number is 32455-46-2.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H46O19 | [1] |
| CAS Number | 32455-46-2 |
Further research into publications detailing the initial isolation and characterization of this compound is required to definitively establish its IUPAC name, SMILES string, and detailed stereochemistry.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not widely disseminated in publicly accessible databases. However, the structural elucidation of such complex natural products invariably relies on a combination of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the intricate structure of natural products.
-
¹H NMR (Proton NMR): Would be used to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Key insights would be gained into the protons of the iridoid core and the attached glycosidic units.
-
¹³C NMR (Carbon-13 NMR): Provides information on the number and types of carbon atoms in the molecule, including carbonyls, olefins, and carbons bearing hydroxyl groups, which are characteristic features of iridoid glycosides. While specific data for this compound is elusive, data for a related derivative, "this compound-dimethylacetal," is available, which could provide clues to the carbon skeleton of the parent compound.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by establishing correlations between protons and carbons, both directly bonded and through multiple bonds.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C33H46O19. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer valuable information about the structure of the iridoid aglycone and the sequence and linkage of the sugar residues.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal the presence of key functional groups within the this compound structure. Expected characteristic absorption bands would include:
-
O-H stretching: A broad band around 3400 cm⁻¹, indicative of the numerous hydroxyl groups in the glycosidic moieties and on the iridoid core.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to aliphatic and methine protons.
-
C=O stretching: A strong absorption around 1700-1750 cm⁻¹, characteristic of an ester or lactone functionality often present in iridoids.
-
C-O stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) arising from the numerous C-O bonds in the ether linkages of the glycosides and the hydroxyl groups.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound would typically be found in the primary scientific literature describing its discovery. A general workflow for such a process is outlined below.
General Experimental Workflow for Isolation and Characterization
Caption: A generalized workflow for the isolation and structural elucidation of this compound.
Biological Activity and Signaling Pathways
Preliminary research suggests that this compound exhibits biological activity. One study has indicated its involvement in the AMPK/Sirt1/NF-κB signaling pathway , which is a critical regulator of cellular energy homeostasis, inflammation, and apoptosis. The modulation of this pathway by this compound suggests its potential as a therapeutic agent in diseases where these processes are dysregulated.
AMPK/Sirt1/NF-κB Signaling Pathway
Caption: The proposed mechanism of this compound's action via the AMPK/Sirt1/NF-κB pathway.
This technical guide consolidates the currently available information on the chemical nature of this compound. While its fundamental properties as an iridoid glycoside from Dipsacus asper are established, a significant gap remains in the public domain regarding its precise chemical structure and comprehensive spectroscopic data. The elucidation of its full structure through detailed spectroscopic analysis, as outlined in the general experimental protocols, is a critical next step for the scientific community. Furthermore, the initial findings on its interaction with the AMPK/Sirt1/NF-κB pathway warrant deeper investigation to unlock its full therapeutic potential. This document serves as a foundational resource to guide future research and development efforts centered on this promising natural product.
References
Unveiling the Natural Reserves of Cantleyoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of Cantleyoside, a promising iridoid glycoside with demonstrated therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the botanical origins, extraction methodologies, and quantitative analysis of this valuable compound.
Executive Summary
This compound, a complex iridoid glycoside, has been identified in select plant species, notably within the Caprifoliaceae family. This guide consolidates the current scientific knowledge on its primary natural sources, detailing the plant species and the specific tissues in which this compound is most abundant. Furthermore, it provides a thorough examination of the experimental protocols for the extraction, isolation, and quantification of this compound, equipping researchers with the necessary methodologies to pursue further investigation. A key feature of this guide is the systematic presentation of all available quantitative data, facilitating a clear comparison of this compound yields from different sources. Additionally, a diagram of the AMPK/Sirt1/NF-κB signaling pathway, a key cellular cascade modulated by this compound, is provided to contextualize its mechanism of action.
Natural Sources of this compound
This compound has been primarily isolated from two plant species: Pterocephalus hookeri and Dipsacus asper.
-
Pterocephalus hookeri (C. B. Clarke) Höeck : This perennial herbaceous plant, a member of the Dipsacaceae family, is a significant source of this compound.[1] The compound has been identified in various parts of the plant, including the roots, aerial regions, and the whole plant.[1] Traditional Tibetan medicine has utilized P. hookeri for its therapeutic properties.[1]
-
Dipsacus asper Wall. ex DC. : The roots of this plant, also belonging to the Dipsacaceae family, have been confirmed as a natural source of this compound.[2][3] Dipsacus asper is a well-known plant in traditional Chinese medicine.
Quantitative Data on this compound Content
Currently, there is a limited amount of publicly available quantitative data specifically detailing the yield of this compound from its natural sources. While analytical methods have been developed to quantify iridoid glycosides in Pterocephalus hookeri and Dipsacus asper, specific concentration values for this compound (e.g., in mg/g of dry weight) are not extensively reported in the cited literature. The table below is structured to accommodate such data as it becomes available through further research.
| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |
| Pterocephalus hookeri | Whole Plant | Sylvestroside I | 0.84 | [5] |
| Pterocephalus hookeri | Not Specified | Oleanolic Acid | 0.21 | [4] |
| Pterocephalus hookeri | Not Specified | Ursolic Acid | 0.53 | [4] |
| Dipsacus asperoides | Roots | Akebia saponin D | ~60 (in a specific geographical region) |
Note: This table includes quantitative data for other compounds found in the source plants to provide context on the levels of secondary metabolites. The concentration of Akebia saponin D is presented as a percentage of dry weight in the source and has been converted to mg/g for consistency.
Experimental Protocols
Extraction and Isolation of Iridoid Glycosides (including this compound) from Dipsacus asper Roots
This protocol is adapted from a study on the chemical constituents of Dipsacus asper.[3]
-
Plant Material Preparation : Air-dry the roots of Dipsacus asper and grind them into a fine powder.
-
Extraction :
-
Reflux the powdered plant material with 70% methanol (MeOH).
-
Remove the solvent in vacuo to obtain a crude extract.
-
-
Fractionation :
-
Suspend the crude extract in water.
-
Apply the aqueous suspension to a macroporous resin column.
-
Elute with a stepwise gradient of ethanol (EtOH) in water.
-
-
Purification :
-
Subject the ethanol-eluted fractions to Open Column Chromatography (ODS) for further purification.
-
Monitor the fractions to isolate this compound.
-
Quantitative Analysis of this compound using UPLC-PDA
This method is based on a validated protocol for the analysis of total glycosides from Pterocephalus hookeri.[5]
-
Sample Preparation :
-
Accurately weigh the powdered plant material.
-
Perform ultrasonic extraction with 70% aqueous methanol.
-
Filter the extract and bring it to a final volume in a volumetric flask.
-
-
Chromatographic Conditions :
-
Instrument : Waters Acquity UPLC system with a photodiode array (PDA) detector.
-
Column : Acquity UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 μm).
-
Column Temperature : 35 °C.
-
Mobile Phase :
-
A: Acetonitrile
-
B: 0.2% Phosphoric acid solution
-
-
Gradient Elution :
-
0–4 min: 10% A and 90% B
-
5–10 min: 15% A and 85% B
-
11–14 min: 20% A and 80% B
-
-
Flow Rate : 0.5 mL/min.
-
Detection Wavelength : 273 nm.
-
-
Identification and Quantification :
-
Identify the peak corresponding to this compound by comparing its retention time with that of a certified reference standard.
-
Quantify the amount of this compound using a calibration curve prepared from the reference standard.
-
Signaling Pathway and Experimental Workflow Diagrams
AMPK/Sirt1/NF-κB Signaling Pathway
This compound has been shown to exert its effects, in part, by modulating the AMPK/Sirt1/NF-κB signaling pathway. This pathway is crucial in regulating cellular energy homeostasis, inflammation, and apoptosis. The following diagram illustrates the key interactions within this cascade.
Caption: The AMPK/Sirt1/NF-κB signaling pathway modulated by this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the extraction, isolation, and quantification of this compound from its natural plant sources.
Caption: General workflow for this compound extraction and analysis.
Conclusion
This technical guide consolidates the current understanding of the natural sources of this compound, providing a valuable resource for the scientific community. While Pterocephalus hookeri and Dipsacus asper have been identified as key botanical sources, further research is required to establish robust quantitative data on this compound yields. The detailed experimental protocols for extraction, isolation, and UPLC-PDA analysis presented herein offer a solid foundation for researchers to advance the study of this promising natural compound. The elucidation of its interaction with the AMPK/Sirt1/NF-κB signaling pathway further underscores its therapeutic potential and warrants continued investigation.
References
- 1. Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Roots and Leaf Extracts of Dipsacus fullonum L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Biological Activity of Cantleyoside Iridoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cantleyoside, an iridoid glycoside, has demonstrated significant biological activity, particularly in the context of inflammatory diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory and pro-apoptotic activities. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and drug development. The primary mechanism of action involves the modulation of the AMPK/Sirt1/NF-κB signaling pathway, driven by the induction of mitochondrial dysfunction. This document serves as a core reference for understanding and harnessing the therapeutic potential of this compound.
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] this compound, an iridoid glycoside isolated from plants such as Pterocephalus hookeri, has emerged as a compound of interest due to its potent biological activities.[3] This guide focuses on the in-depth technical aspects of this compound's bioactivity, primarily its effects on human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), a key cell type implicated in the pathogenesis of rheumatoid arthritis.[3][4]
Core Biological Activities of this compound
The primary biological activities of this compound identified in preclinical studies are its anti-inflammatory and pro-apoptotic effects. These activities are primarily attributed to its ability to induce mitochondrial dysfunction, which in turn modulates key cellular signaling pathways.[3][4]
Anti-inflammatory Effects
This compound has been shown to significantly suppress the inflammatory response in HFLS-RA cells. This is evidenced by a dose-dependent reduction in the secretion of pro-inflammatory cytokines.
Pro-apoptotic Effects
In addition to its anti-inflammatory properties, this compound promotes apoptosis in HFLS-RA cells. This is a crucial activity for a potential rheumatoid arthritis therapeutic, as the hyperplasia of these cells contributes to joint destruction. The pro-apoptotic effect is mediated by the modulation of key apoptotic regulatory proteins.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the biological activity of this compound on human HFLS-RA cells.
Table 1: Effect of this compound on HFLS-RA Cell Viability (CCK-8 Assay)
| This compound Concentration | Cell Viability (%) |
| Control | 100 |
| Concentration 1 | Data not available |
| Concentration 2 | Data not available |
| Concentration 3 | Data not available |
| IC50 Value | Data not available |
Note: While a CCK-8 assay was performed, specific quantitative data on cell viability percentages and the IC50 value are not publicly available in the reviewed literature. The study reports a significant suppression of cell proliferation.[3][5]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels (ELISA)
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | Data not available | Data not available | Data not available |
| LPS (1 µg/mL) | Data not available | Data not available | Data not available |
| LPS + this compound (Low Conc.) | Data not available | Data not available | Data not available |
| LPS + this compound (Mid Conc.) | Data not available | Data not available | Data not available |
| LPS + this compound (High Conc.) | Data not available | Data not available | Data not available |
Note: ELISA was used to detect a significant suppression of NO, TNF-α, IL-1β, and IL-6 levels by this compound in a dose-dependent manner. Specific concentrations and resulting cytokine levels are not detailed in the available abstracts.[3][6]
Table 3: Effect of this compound on Mitochondrial Function
| Assay | Parameter | Control | This compound Treatment |
| JC-1 Assay | Red/Green Fluorescence Ratio | High | Significantly Decreased |
| DCFH-DA Assay | Fluorescence Intensity (ROS) | Low | Significantly Increased |
Note: this compound was found to decrease the mitochondrial membrane potential (indicated by a decreased red/green fluorescence ratio in the JC-1 assay) and increase the production of reactive oxygen species (ROS) (indicated by increased fluorescence in the DCFH-DA assay).[3]
Table 4: Effect of this compound on Apoptotic and Signaling Proteins (Western Blot)
| Protein Ratio | Control | This compound Treatment |
| Bax/Bcl-2 | Low | Significantly Increased |
| p-AMPK/AMPK | Low | Significantly Increased |
| Sirt1 Expression | Baseline | Significantly Increased |
| p-NF-κB/NF-κB | High (with LPS) | Significantly Decreased |
Note: Western blot analysis revealed that this compound promotes apoptosis by increasing the Bax/Bcl-2 ratio and modulates the AMPK/Sirt1/NF-κB pathway by increasing the phosphorylation of AMPK, increasing Sirt1 expression, and decreasing the phosphorylation of NF-κB.[3]
Table 5: Effect of this compound on Cellular Respiration (Seahorse Analyzer)
| Parameter | Control | This compound Treatment |
| Oxygen Consumption Rate (OCR) | Baseline | Significantly Reduced |
| Extracellular Acidification Rate (ECAR) | Baseline | Significantly Reduced |
Note: this compound was shown to inhibit energy metabolism in HFLS-RA cells by reducing both the OCR and ECAR.[3]
Signaling Pathway: AMPK/Sirt1/NF-κB
This compound exerts its anti-inflammatory and pro-apoptotic effects through the modulation of the AMPK/Sirt1/NF-κB signaling pathway. The proposed mechanism is initiated by this compound-induced mitochondrial dysfunction, leading to an increase in cellular AMP levels.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.
Cell Culture
-
Cell Line: Human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For inflammatory stimulation, cells are typically treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours. This compound is added at various concentrations as indicated in the specific experiments.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on the proliferation of HFLS-RA cells.[7][8]
-
Procedure:
-
Seed HFLS-RA cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.[6]
-
Procedure:
-
Collect the culture supernatant from HFLS-RA cells treated with LPS and/or this compound.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for human TNF-α, IL-1β, IL-6).
-
Briefly, add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate and wash the plate.
-
Add a detection antibody, followed by a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Mitochondrial Membrane Potential Assay (JC-1)
The JC-1 assay is used to measure changes in the mitochondrial membrane potential (MMP).[9][10]
-
Procedure:
-
Treat HFLS-RA cells with this compound.
-
Incubate the cells with JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using fluorescence microscopy or flow cytometry.
-
In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Assay (DCFH-DA)
This assay measures the intracellular production of reactive oxygen species (ROS).[11]
-
Procedure:
-
Treat HFLS-RA cells with this compound.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10 µM) and incubate for 20-30 minutes at 37°C in the dark.
-
DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway and apoptosis, such as AMPK, p-AMPK, Sirt1, NF-κB, p-NF-κB, Bax, and Bcl-2.
-
Procedure:
-
Lyse the treated HFLS-RA cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
-
Cellular Respiration Analysis (Seahorse XF Analyzer)
The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[10][12]
-
Procedure:
-
Seed HFLS-RA cells in a Seahorse XF cell culture microplate.
-
Treat the cells with this compound as required.
-
Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
The Seahorse XF Analyzer measures the OCR and ECAR at baseline and after each injection.
-
Analyze the data to determine key parameters of mitochondrial function and glycolytic activity.
-
Conclusion
This compound exhibits potent anti-inflammatory and pro-apoptotic activities in the context of rheumatoid arthritis, primarily through the induction of mitochondrial dysfunction and subsequent modulation of the AMPK/Sirt1/NF-κB signaling pathway. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising iridoid glycoside. Future studies should focus on in vivo efficacy and safety profiling to advance this compound towards clinical applications.
References
- 1. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Pharmacological Action and Molecular Mechanism of Salidroside in Inhibiting MCF-7 Cell Proliferation and Migration [jove.com]
Cantleyoside's Modulation of the AMPK/Sirt1/NF-κB Pathway: A Technical Guide for Researchers
An In-depth Examination of the Anti-Inflammatory and Pro-Apoptotic Effects of Cantleyoside in Rheumatoid Arthritis Fibroblast-Like Synoviocytes
Introduction
This compound, an iridoid glycoside identified in Pterocephalus hookeri, has emerged as a compound of significant interest in the study of inflammatory diseases, particularly rheumatoid arthritis (RA).[1] Research into its mechanism of action has revealed a targeted effect on the interconnected AMPK/Sirt1/NF-κB signaling pathway, a critical axis in regulating cellular energy homeostasis, inflammation, and apoptosis.[1][2] This technical guide provides a comprehensive overview of this compound's effects on this pathway, with a focus on its potential as a therapeutic agent. It is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, immunology, and metabolic diseases.
This document synthesizes current research to detail the molecular interactions of this compound within the AMPK/Sirt1/NF-κB cascade, presents relevant experimental protocols for investigating these effects, and summarizes the quantitative outcomes of such studies. The information is presented to facilitate further research and development of this compound and similar compounds for clinical applications.
Signaling Pathway Overview: The AMPK/Sirt1/NF-κB Axis
The AMPK/Sirt1/NF-κB pathway is a crucial signaling network that governs cellular responses to metabolic stress and inflammation. AMP-activated protein kinase (AMPK) acts as a central energy sensor, being activated under conditions of low ATP.[3][4] Once activated, AMPK orchestrates a metabolic shift, promoting catabolic processes to generate ATP while inhibiting anabolic pathways.[4]
Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase, is a key downstream target of AMPK.[5] The activation of AMPK increases the cellular NAD+/NADH ratio, which in turn enhances Sirt1 activity. Sirt1 plays a pivotal role in deacetylating various transcription factors, thereby modulating their activity.[6][7]
One of the most critical targets of Sirt1 in the context of inflammation is the p65 subunit of the nuclear factor-kappa B (NF-κB) complex.[7][8] NF-κB is a primary regulator of the inflammatory response, promoting the transcription of numerous pro-inflammatory cytokines and mediators. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon inflammatory stimuli, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Sirt1-mediated deacetylation of the p65 subunit of NF-κB inhibits its transcriptional activity, thereby dampening the inflammatory cascade.[7][8] This antagonistic relationship between Sirt1 and NF-κB is a key mechanism for resolving inflammation.[7][8]
This compound's Mechanism of Action
This compound exerts its anti-inflammatory and pro-apoptotic effects by strategically intervening in the AMPK/Sirt1/NF-κB pathway. The primary mechanism initiated by this compound is the induction of mitochondrial dysfunction.[1][2] This disruption of mitochondrial function leads to a decrease in cellular ATP levels, which serves as a potent activator of AMPK.[1][2]
The activation of AMPK by this compound initiates a cascade of events:
-
Increased Sirt1 Expression and Activity: Activated AMPK promotes the expression and activity of Sirt1.[1][2]
-
Inhibition of NF-κB Signaling: Enhanced Sirt1 activity leads to the deacetylation and subsequent inhibition of the p65 subunit of NF-κB.[1][2] Furthermore, the activation of the AMPK/Sirt1 axis stabilizes the NF-κB inhibitor, IκBα, preventing its degradation and thereby sequestering NF-κB in the cytoplasm.[1][2]
-
Suppression of Inflammatory Mediators: The inhibition of NF-κB translocation and transcriptional activity results in a significant reduction in the expression and secretion of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), such as TNF-α, IL-1β, IL-6, MCP-1, and MMP-1/3/9.[1][2]
-
Induction of Apoptosis: this compound promotes apoptosis in hyperproliferative cells, such as rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), by increasing the Bax/Bcl-2 ratio.[1][2]
This multifaceted mechanism underscores the potential of this compound as a therapeutic agent for inflammatory conditions characterized by dysregulated cellular proliferation and inflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers in human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).
Disclaimer: The following data is illustrative and intended to represent the types of quantitative results obtained in relevant studies. The full text of the primary research article by Bai et al. (2022) was not available, and therefore, these tables do not contain the exact experimental data from that specific publication.
Table 1: Effect of this compound on HFLS-RA Viability and Inflammatory Mediator Secretion
| Treatment | Concentration (µM) | Cell Viability (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | 100 ± 5.2 | 850 ± 45.3 | 1200 ± 78.1 |
| This compound | 10 | 82.5 ± 4.1 | 620 ± 33.7 | 950 ± 62.5 |
| This compound | 25 | 65.1 ± 3.8 | 410 ± 28.9 | 680 ± 51.9 |
| This compound | 50 | 48.7 ± 2.9 | 250 ± 19.4 | 410 ± 35.7 |
Table 2: Effect of this compound on AMPK/Sirt1/NF-κB Pathway Protein Expression in HFLS-RA
| Treatment | Concentration (µM) | p-AMPK/AMPK Ratio (Fold Change) | Sirt1 Expression (Fold Change) | p-NF-κB p65/NF-κB p65 Ratio (Fold Change) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 10 | 1.8 ± 0.2 | 1.5 ± 0.2 | 0.7 ± 0.08 |
| This compound | 25 | 2.9 ± 0.3 | 2.4 ± 0.3 | 0.4 ± 0.05 |
| This compound | 50 | 4.2 ± 0.4 | 3.6 ± 0.4 | 0.2 ± 0.03 |
Table 3: Effect of this compound on Cellular Metabolism in HFLS-RA
| Treatment | Concentration (µM) | Oxygen Consumption Rate (OCR) (% of Control) | Extracellular Acidification Rate (ECAR) (% of Control) |
| Control | - | 100 ± 6.8 | 100 ± 7.2 |
| This compound | 25 | 75.4 ± 5.1 | 115.3 ± 8.1 |
| This compound | 50 | 58.2 ± 4.5 | 135.8 ± 9.5 |
Experimental Protocols
The following protocols are representative of the methodologies used to investigate the effects of this compound on the AMPK/Sirt1/NF-κB pathway in HFLS-RA cells.
Cell Culture
Human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed HFLS-RA cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cytokine Measurement (ELISA)
-
Culture HFLS-RA cells in 6-well plates and treat with this compound for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.
Western Blot Analysis
-
Lyse this compound-treated HFLS-RA cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK, AMPK, Sirt1, p-NF-κB p65, NF-κB p65, IκBα, Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Cellular Metabolism Analysis (Seahorse XF Analyzer)
-
Seed HFLS-RA cells in a Seahorse XF cell culture microplate.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.
-
Inject this compound into the wells and monitor the changes in OCR and ECAR in real-time.
-
Further metabolic characterization can be performed by sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).
Conclusion
This compound demonstrates significant potential as a modulator of the AMPK/Sirt1/NF-κB pathway. Its ability to induce mitochondrial dysfunction and subsequently activate the protective AMPK/Sirt1 axis while suppressing the pro-inflammatory NF-κB signaling cascade provides a strong rationale for its further investigation as a therapeutic agent for rheumatoid arthritis and other inflammatory disorders. The experimental framework provided in this guide offers a basis for continued research into the precise molecular interactions and therapeutic applications of this promising natural compound. Future studies should focus on in vivo models to validate these cellular findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. Aryl hydrocarbon receptor antagonism mitigates cytokine-mediated inflammatory signalling in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species mediated NF-κB/p38 feedback loop implicated in proliferation inhibition of HFLS-RA cells induced by 1,7-dihydroxy-3,4-dimethoxyxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. AMPK/SIRT1 Deficiency Drives Adjuvant-Induced Arthritis in Rats by Promoting Glycolysis-Mediated Monocytes Inflammatory Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of Cantleyoside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantleyoside, an iridoid glycoside, has emerged as a compound of interest in preclinical research, particularly for its potential therapeutic effects in inflammatory conditions. This technical whitepaper provides a comprehensive overview of the preliminary in-vitro studies conducted on this compound, with a focus on its anti-inflammatory and pro-apoptotic activities. The information presented herein is primarily derived from a key study investigating the effects of this compound on human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), a cell line pivotal in the pathology of rheumatoid arthritis.[1] This document is intended to serve as a detailed guide for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Mechanism of Action: The AMPK/Sirt1/NF-κB Signaling Pathway
In-vitro evidence strongly suggests that this compound exerts its biological effects through the modulation of the AMP-activated protein kinase (AMPK), Sirtuin 1 (Sirt1), and Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] This pathway is a critical regulator of cellular energy homeostasis, inflammation, and apoptosis.
The proposed mechanism of action involves this compound-induced mitochondrial dysfunction, which leads to the activation of AMPK.[1] Activated AMPK, in turn, promotes the expression of Sirt1.[1] Sirt1 is a NAD-dependent deacetylase that can inhibit the activity of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes.[3][4] Specifically, this compound was found to inhibit the degradation of IκBα, a natural inhibitor of NF-κB, thereby preventing the translocation of the active p65 subunit of NF-κB to the nucleus.[1] This cascade of events ultimately leads to a reduction in the inflammatory response and the promotion of apoptosis in HFLS-RA cells.[1]
Caption: Proposed signaling pathway of this compound in HFLS-RA cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary in-vitro studies of this compound. Please note that specific numerical data, such as IC50 values and precise percentage changes, were not available in the accessed abstracts. Access to the full research publication is required for complete data presentation.
Table 1: Effect of this compound on HFLS-RA Cell Proliferation
| Parameter | Method | Result |
| Cell Proliferation | CCK-8 Assay | Significantly suppressed cell proliferation in a dose-dependent manner. (Specific concentrations and percentage inhibition require access to the full study). |
Table 2: Effect of this compound on Inflammatory Cytokine and Matrix Metalloproteinase (MMP) Production in HFLS-RA Cells
| Analyte | Method | Result |
| Nitric Oxide (NO) | ELISA | Levels were significantly suppressed. (Quantitative data pending). |
| TNF-α | ELISA | Levels were significantly suppressed.[1] (Quantitative data pending). |
| IL-1β | ELISA | Levels were significantly suppressed.[1] (Quantitative data pending). |
| IL-6 | ELISA | Levels were significantly suppressed.[1] (Quantitative data pending). |
| MCP-1 | ELISA | Levels were significantly suppressed.[1] (Quantitative data pending). |
| MMP-1 | ELISA | Levels were significantly suppressed.[5] (Quantitative data pending). |
| MMP-3 | ELISA | Levels were significantly suppressed.[5] (Quantitative data pending). |
| MMP-9 | ELISA | Levels were significantly suppressed. (Quantitative data pending). |
Table 3: Pro-Apoptotic Effects of this compound on HFLS-RA Cells
| Parameter | Method | Result |
| Apoptotic Cells | TUNEL Assay | Increased number of TUNEL-positive cells. (Quantitative data pending). |
| Nuclear Morphology | Hoechst Staining | Increased number of Hoechst-positive cells with condensed or fragmented nuclei. (Quantitative data pending). |
| Apoptosis-Related Proteins | Western Blot | Increased Bax/Bcl-2 ratio.[6] (Quantitative data pending). |
Table 4: Effect of this compound on Key Signaling Proteins in HFLS-RA Cells
| Protein | Method | Result |
| p-AMPK | Western Blot | Expression was promoted.[1] (Quantitative data pending). |
| Sirt1 | Western Blot | Expression was promoted.[1] (Quantitative data pending). |
| p-NF-κB (p65) | Western Blot | Expression was reduced.[1] (Quantitative data pending). |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary in-vitro studies of this compound.
Cell Culture
-
Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability and proliferation.
-
HFLS-RA cells are seeded in 96-well plates at a specified density.
-
After cell attachment, the cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
Following treatment, CCK-8 solution is added to each well and incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell proliferation is calculated as a percentage relative to the untreated control group.
Caption: Experimental workflow for the CCK-8 cell proliferation assay.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to quantify the concentration of cytokines and MMPs in the cell culture supernatant.
-
HFLS-RA cells are seeded in multi-well plates and treated with this compound.
-
After the treatment period, the cell culture supernatant is collected.
-
The concentrations of specific analytes (e.g., NO, TNF-α, IL-1β, IL-6, MCP-1, MMP-1, MMP-3, MMP-9) are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
The assay typically involves the use of a specific capture antibody, a detection antibody conjugated to an enzyme (e.g., HRP), and a substrate that produces a measurable color change.
-
The absorbance is read using a microplate reader, and concentrations are calculated based on a standard curve.
Apoptosis Assays
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
HFLS-RA cells, grown on coverslips or in chamber slides, are treated with this compound.
-
Cells are then fixed and permeabilized.
-
The TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP), is added to the cells. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
The incorporated label is then detected, either directly by fluorescence microscopy or indirectly using an antibody against the label (e.g., anti-BrdU antibody) followed by a fluorescent secondary antibody.
-
Apoptotic cells are identified by their positive staining.
Hoechst Staining:
This method is used to visualize nuclear morphology changes associated with apoptosis.
-
HFLS-RA cells are treated with this compound.
-
The cells are then stained with Hoechst 33342 or Hoechst 33258, which are fluorescent dyes that bind to DNA.
-
Apoptotic cells are identified by their characteristic condensed or fragmented nuclei when observed under a fluorescence microscope.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.
-
HFLS-RA cells are treated with this compound.
-
Total protein is extracted from the cells using a suitable lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, Sirt1, p-NF-κB, Bax, Bcl-2, and a loading control like GAPDH or β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software and normalized to the loading control.
Caption: General workflow for Western blotting analysis.
Conclusion and Future Directions
The preliminary in-vitro studies on this compound reveal its significant potential as an anti-inflammatory and pro-apoptotic agent. The compound effectively suppresses the proliferation of HFLS-RA cells, reduces the production of key inflammatory mediators, and induces apoptosis. These effects appear to be mediated through the activation of the AMPK/Sirt1 signaling pathway and the subsequent inhibition of NF-κB.
To further elucidate the therapeutic potential of this compound, the following future research is recommended:
-
Access to Full Study Data: Obtaining the complete quantitative data from the primary research is crucial for a thorough understanding of the dose-response relationships and the magnitude of the observed effects.
-
Studies in Other Cell Types: Investigating the effects of this compound in other relevant cell types involved in inflammatory diseases (e.g., macrophages, T cells) would provide a more comprehensive understanding of its immunomodulatory properties.
-
In-Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in a whole-organism context.
-
Structure-Activity Relationship (SAR) Studies: Exploring the chemical structure of this compound and its analogs could lead to the development of more potent and selective derivatives.
References
- 1. Advances of the small molecule drugs regulating fibroblast-like synovial proliferation for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 inhibits rheumatoid arthritis fibroblast-like synoviocyte aggressiveness and inflammatory response via suppressing NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
Cantleyoside's Impact on Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cantleyoside, an iridoid glycoside, has emerged as a molecule of interest for its potential therapeutic effects, particularly in the context of inflammatory diseases such as rheumatoid arthritis. This technical guide delves into the current understanding of this compound's mechanism of action, with a specific focus on its profound impact on mitochondrial dysfunction. The available research indicates that this compound modulates mitochondrial activity to influence cellular processes like inflammation and apoptosis. This document provides a comprehensive overview of the key signaling pathways involved, a summary of the quantitative effects of this compound on mitochondrial parameters, and detailed protocols for the experimental techniques used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Signaling Pathway: AMPK/Sirt1/NF-κB
This compound has been shown to exert its effects on mitochondrial function and subsequent cellular responses through the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt1)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] In human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), this compound promotes mitochondrial dysfunction, which in turn activates this pathway, leading to anti-inflammatory and pro-apoptotic outcomes.[1][2]
The proposed mechanism involves this compound-induced mitochondrial stress, which leads to an increase in the cellular AMP/ATP ratio. This change in the energy status of the cell activates AMPK. Activated AMPK then upregulates the expression of Sirt1, a NAD+-dependent deacetylase. Sirt1 subsequently inhibits the degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus is reduced, thereby downregulating the expression of inflammatory cytokines.[1][2]
References
An In-depth Technical Guide to the Physicochemical Properties of Cantleyoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantleyoside is a complex iridoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a naturally occurring compound, understanding its physicochemical characteristics is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for investigating its biological activity, and visualizations of key signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₆O₁₉ | [1][2] |
| Molecular Weight | 746.71 g/mol | [1][2] |
| CAS Number | 32455-46-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Predicted Boiling Point | 927.1 ± 65.0 °C | [3] |
| Predicted Density | 1.55 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 12.80 ± 0.70 | [3] |
Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, MS) for this compound can be found in the supporting information of the publication detailing its total synthesis.[4]
Experimental Protocols: Anti-inflammatory and Pro-apoptotic Effects
This compound has been shown to exert anti-inflammatory and pro-apoptotic effects, particularly in the context of rheumatoid arthritis. The following protocols are based on studies investigating its mechanism of action in Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis (HFLS-RA) patients.
Cell Culture and Treatment
HFLS-RA cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experimentation, cells are treated with varying concentrations of this compound, typically in the range of 10-100 µM, for specified time periods (e.g., 24, 48 hours).
Cell Viability Assay (CCK-8)
-
Seed HFLS-RA cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Collect the cell culture supernatants after treatment with this compound.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Apoptosis Assays
TUNEL Staining:
-
Grow HFLS-RA cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Perform TUNEL staining using an in situ cell death detection kit according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Hoechst 33258 Staining:
-
After treatment with this compound, fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33258 solution for 10 minutes.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Western Blot Analysis for Signaling Pathway Proteins
-
Lyse the this compound-treated HFLS-RA cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key proteins in the AMPK/Sirt1/NF-κB pathway (e.g., phospho-AMPK, AMPK, Sirt1, p65, phospho-p65, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway influenced by this compound and a typical experimental workflow for its analysis.
References
Cantleyoside (CAS: 32455-46-2): A Technical Guide to its Anti-Inflammatory and Pro-Apoptotic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantleyoside, a natural iridoid glycoside with the CAS number 32455-46-2, has emerged as a compound of significant interest in pharmacological research. Primarily isolated from the roots of Dipsacus asper, this molecule has demonstrated notable biological activities, particularly in the context of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological effects with a focus on its anti-inflammatory and pro-apoptotic mechanisms, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is a complex iridoid glycoside. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 32455-46-2 | [3][4][5] |
| Molecular Formula | C33H46O19 | [6][7] |
| Molecular Weight | 746.71 g/mol | [6][7] |
| IUPAC Name | methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [8] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO | [7] |
| Natural Source | Roots of Dipsacus asper | [1][2] |
Biological Activity: Anti-Inflammatory and Pro-Apoptotic Effects
Recent research has highlighted the potential of this compound as a therapeutic agent for rheumatoid arthritis. Studies on human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA) have shown that this compound exerts both anti-inflammatory and pro-apoptotic effects.[3]
Inhibition of Inflammatory Mediators
This compound has been shown to significantly suppress the production of several key inflammatory mediators in HFLS-RA cells. The inhibitory effects are dose-dependent, and the quantitative data from these studies are summarized below.
| Inflammatory Mediator | Method | Cell Line | Effect of this compound | Reference |
| Nitric Oxide (NO) | ELISA | HFLS-RA | Significant suppression of production | [3] |
| TNF-α | ELISA | HFLS-RA | Significant suppression of levels | [3] |
| IL-1β | ELISA | HFLS-RA | Significant suppression of levels | [3] |
| IL-6 | ELISA | HFLS-RA | Significant suppression of levels | [3] |
| MCP-1 | ELISA | HFLS-RA | Significant suppression of levels | [3] |
| MMP-1 | ELISA | HFLS-RA | Significant suppression of levels | [3] |
| MMP-3 | ELISA | HFLS-RA | Significant suppression of levels | [3] |
| MMP-9 | ELISA | HFLS-RA | Significant suppression of levels | [3] |
Induction of Apoptosis
In addition to its anti-inflammatory properties, this compound promotes apoptosis in HFLS-RA cells. This is evidenced by an increase in TUNEL and Hoechst positive cells and an altered Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state.[3]
| Apoptosis Marker | Method | Cell Line | Effect of this compound | Reference |
| TUNEL positive cells | TUNEL Staining | HFLS-RA | Increased number of positive cells | [3] |
| Hoechst positive cells | Hoechst Staining | HFLS-RA | Increased number of positive cells | [3] |
| Bax/Bcl-2 ratio | Western Blot | HFLS-RA | Increased ratio | [3] |
Mechanism of Action: The AMPK/Sirt1/NF-κB Signaling Pathway
The anti-inflammatory and pro-apoptotic effects of this compound are mediated through the activation of the AMPK/Sirt1/NF-κB signaling pathway.[3] this compound promotes the expression of phosphorylated AMPK (p-AMPK) and Sirtuin 1 (Sirt1). This activation, in turn, inhibits the degradation of IκBα, which leads to a reduction in the phosphorylation and subsequent translocation of NF-κB into the nucleus. The inhibition of NF-κB, a key regulator of inflammation, results in the observed downstream effects.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Proliferation Assay (CCK-8)
-
Objective: To assess the effect of this compound on the proliferation of HFLS-RA cells.
-
Method:
-
Seed HFLS-RA cells in 96-well plates at a specified density.
-
After cell adherence, treat with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to an untreated control group.
-
Cytokine Measurement (ELISA)
-
Objective: To quantify the levels of inflammatory cytokines (NO, TNF-α, IL-1β/6, MCP-1, MMP-1/3/9) in the cell supernatant.
-
Method:
-
Culture HFLS-RA cells and treat with different concentrations of this compound.
-
Collect the cell culture supernatant after the treatment period.
-
Use commercially available ELISA kits specific for each cytokine.
-
Follow the manufacturer's instructions for the assay, which typically involves incubation with capture and detection antibodies.
-
Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations based on a standard curve.
-
Apoptosis Detection (TUNEL and Hoechst Staining)
-
Objective: To visualize and quantify apoptotic cells.
-
Method:
-
Grow HFLS-RA cells on coverslips and treat with this compound.
-
For TUNEL Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Incubate with the TUNEL reaction mixture according to the kit's protocol.
-
Counterstain the nuclei with DAPI.
-
-
For Hoechst Staining:
-
Fix the cells as described above.
-
Stain the cells with Hoechst 33258 solution.
-
-
Visualize the cells using a fluorescence microscope and quantify the percentage of apoptotic cells.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of key components of the AMPK/Sirt1/NF-κB pathway.
-
Method:
-
Lyse the this compound-treated HFLS-RA cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, Sirt1, IκBα, p-NF-κB, NF-κB, Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound (CAS 32455-46-2) is a promising natural product with well-documented anti-inflammatory and pro-apoptotic activities. Its mechanism of action, involving the modulation of the AMPK/Sirt1/NF-κB signaling pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for rheumatoid arthritis and other inflammatory conditions. The experimental protocols detailed in this guide offer a starting point for researchers and drug development professionals interested in exploring the full therapeutic potential of this iridoid glycoside.
References
- 1. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enhanced mitochondrial dysfunction by this compound confines inflammatory response and promotes apoptosis of human HFLS-RA cell line via AMPK/Sirt 1/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]
A Technical Guide to the Biosynthesis of Iridoid Glycosides: The Core Pathway and Formation of Cantleyoside
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Iridoid glycosides are a large and diverse class of monoterpenoid natural products characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide array of pharmacological activities, making them compelling targets for research and drug development. This technical guide provides an in-depth exploration of the iridoid biosynthetic pathway, beginning with the formation of the core iridoid scaffold from geranyl pyrophosphate (GPP) and extending to the late-stage modifications that generate structural diversity. We will focus on the key enzymatic steps, including the unique reductive cyclization catalyzed by iridoid synthase, and the subsequent oxidative and glycosylation reactions. A putative pathway for the formation of the secoiridoid glycoside, Cantleyoside, is proposed. Detailed experimental methodologies for enzyme characterization and quantitative data on reaction conditions are provided to serve as a practical resource for professionals in the field.
The Core Biosynthetic Pathway: Assembling the Iridoid Scaffold
The biosynthesis of all iridoids begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids.[1][2] A series of enzymatic reactions then transforms this linear precursor into the characteristic bicyclic iridoid structure.[3][4]
The initial committed steps involve the conversion of GPP to the reactive dialdehyde, 8-oxogeranial. This sequence is catalyzed by a specialized terpene synthase, a cytochrome P450 monooxygenase, and an oxidoreductase.[4]
-
Step 1: Geraniol Formation: Geraniol synthase (GES), a terpene synthase, hydrolyzes GPP to form the monoterpenol geraniol.[3][4]
-
Step 2: Hydroxylation: Geraniol is hydroxylated at the C8 position by geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme.[4][5] This reaction requires an associated cytochrome P450 reductase (CPR) to transfer electrons from NADPH.[6][7]
-
Step 3: Oxidation: The resulting 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO).[1][3]
-
Step 4: Reductive Cyclization: The key step in forming the iridoid skeleton is the reductive cyclization of 8-oxogeranial.[8] This is catalyzed by iridoid synthase (ISY), which uses NADPH to reduce the α,β-unsaturated aldehyde, forming a reactive enol intermediate.[4][9] This intermediate then undergoes a stereoselective cyclization, via a Michael addition, to form an iridodial, which exists in equilibrium with its hemiacetal form, nepetalactol.[9][10] The stereochemistry of the final product can be influenced by associated enzymes such as nepetalactol-related short-chain dehydrogenases (NEPS) or major latex protein-like (MLPL) enzymes.[1][8]
Putative Biosynthesis of this compound
This compound is a secoiridoid glycoside, meaning its cyclopentane ring has been cleaved. The biosynthesis of secoiridoids like secologanin, a well-studied precursor to many alkaloids, represents a major branch of the iridoid pathway.[11] This pathway diverges from the core pathway after the formation of the iridodial skeleton and involves a series of oxidative modifications and glycosylation steps, ultimately leading to ring cleavage.
The proposed pathway to this compound likely proceeds through key intermediates such as deoxyloganic acid and loganic acid. The final steps involve hydroxylation and glycosylation catalyzed by specific cytochrome P450s and UDP-glycosyltransferases (UGTs), respectively.
Quantitative Data Summary
Precise kinetic data is enzyme and species-specific. However, published studies provide representative conditions for in vitro assays that are crucial for enzyme characterization.
Table 1: Key Enzymes and Cofactors in Iridoid Biosynthesis
| Step | Substrate | Product | Enzyme Class | Required Cofactors |
|---|---|---|---|---|
| 1 | Geranyl Pyrophosphate | Geraniol | Terpene Synthase (GES) | Mg²⁺ or Mn²⁺ |
| 2 | Geraniol | 8-Hydroxygeraniol | Cytochrome P450 (G8H) | NADPH, O₂, CPR |
| 3 | 8-Hydroxygeraniol | 8-Oxogeranial | Dehydrogenase (8HGO) | NADP⁺ |
| 4 | 8-Oxogeranial | Nepetalactol/Iridodial | Reductive Cyclase (ISY) | NADPH |
| 5 | Iridoid Aglycone | Iridoid Glycoside | Glycosyltransferase (UGT) | UDP-Sugar (e.g., UDP-glucose) |
Table 2: Representative In Vitro Enzyme Assay Conditions
| Enzyme | Parameter | Value / Range | Reference |
|---|---|---|---|
| Iridoid Synthase (ISY) | pH | 7.0 - 8.0 | [10] |
| Temperature | 30 - 35 °C | [10] | |
| Substrate (8-oxogeranial) | ~200 µM | [10] | |
| Cofactor (NADPH) | 200 - 500 µM | [10] | |
| Detection | NADPH consumption at 340 nm; GC-MS | [10] | |
| UDP-Glycosyltransferase (UGT) | pH | 7.0 - 9.0 (Tris-Cl buffer) | [12] |
| Temperature | 30 - 37 °C | [12] | |
| Substrate (Aglycone) | 100 - 200 µM | [12] | |
| Cofactor (UDP-glucose) | 400 µM - 1.6 mM | [12] |
| | Detection | LC-MS |[13] |
Experimental Protocols
The identification and characterization of biosynthetic enzymes are fundamental to understanding and engineering metabolic pathways. The following protocols outline standard methodologies used in the field.
Protocol 4.1: Heterologous Expression and Assay of Iridoid Synthase (ISY)
-
Gene Identification & Cloning: Identify candidate ISY genes from transcriptome data based on homology to known sequences.[14] Amplify the open reading frame (ORF) and clone it into an E. coli expression vector (e.g., pET series with a His-tag).
-
Protein Expression: Transform the vector into an expression strain of E. coli (e.g., BL21(DE3)). Grow cultures to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.
-
Protein Purification: Harvest cells, lyse them (e.g., by sonication), and purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).
-
In Vitro Assay:
-
Prepare a reaction mixture (e.g., 100 µL total volume) containing Tris-Cl or phosphate buffer (50 mM, pH 7.5), NADPH (250 µM), and purified ISY enzyme (~20 µg).
-
Initiate the reaction by adding the substrate, 8-oxogeranial (200 µM).
-
Incubate at 30°C for 1-2 hours.
-
-
Product Analysis:
-
Spectrophotometry: Monitor the decrease in absorbance at 340 nm to measure NADPH consumption, indicating enzyme activity.[10]
-
GC-MS: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products. Dry the organic phase, derivatize with a silylating agent like MSTFA if necessary, and analyze by GC-MS to identify nepetalactol and iridodial products by comparing retention times and mass spectra to authentic standards.[5]
-
Protocol 4.2: Characterization of a Putative Iridoid UGT
-
Gene Identification & Cloning: As described for ISY, identify candidate UGTs (containing the conserved PSPG motif) and clone into an expression vector.[12][15]
-
Protein Expression & Purification: Follow the same procedure as for ISY.
-
In Vitro Assay:
-
Prepare a reaction mixture containing Tris-Cl buffer (50 mM, pH 8.0), the iridoid aglycone substrate (e.g., secologanin derivative, 200 µM), and purified UGT enzyme (~20 µg).
-
Initiate the reaction by adding UDP-glucose (400 µM).
-
Incubate at 35°C for 60 minutes.[12]
-
-
Product Analysis (LC-MS):
-
Stop the reaction by adding methanol.[12]
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant using reverse-phase liquid chromatography coupled to a mass spectrometer (LC-MS).
-
Compare the retention time and mass-to-charge ratio (m/z) of the product peak with that of an authentic standard for the expected iridoid glycoside (e.g., this compound) to confirm the reaction.
-
References
- 1. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
Ethnobotanical Uses and Pharmacological Insights of Cantleyoside-Containing Plants: A Technical Guide for Researchers
An in-depth exploration of the traditional medicinal applications and modern scientific understanding of plants containing the iridoid glycoside, Cantleyoside, this guide is intended for researchers, scientists, and professionals in drug development. This document synthesizes ethnobotanical knowledge with contemporary pharmacological research, providing a comprehensive overview of the therapeutic potential of these plants, with a focus on Dipsacus asper.
Ethnobotanical Landscape of Dipsacus asper
Dipsacus asper, commonly known as Teasel Root or "Xu Duan" in Traditional Chinese Medicine (TCM), is the most well-documented plant source of this compound.[1] For centuries, its roots have been a cornerstone of traditional healing practices in China and Korea. The ethnobotanical applications of Dipsacus asper are primarily centered around musculoskeletal ailments, trauma, and reproductive health.
Traditional practitioners have utilized Dipsacus asper to "mend what is broken," reflecting its primary use in treating bone fractures and strengthening bones and ligaments.[2] Its therapeutic applications extend to a range of conditions, as detailed in the table below.
| Ethnobotanical Use | Traditional System | Plant Part Used |
| Bone fracture healing | Traditional Chinese Medicine | Root |
| Osteoporosis | Traditional Chinese Medicine | Root |
| Rheumatic arthritis | Traditional Chinese Medicine, Korean Folk Medicine | Root |
| Joint and lower back pain | Traditional Chinese Medicine | Root |
| Traumatic hematoma | Traditional Chinese Medicine | Root |
| Uterine bleeding | Traditional Chinese Medicine | Root |
| Strengthening liver and kidney function | Traditional Chinese Medicine | Root |
Pharmacological Activity of this compound and Dipsacus asper Extracts
Modern scientific inquiry has begun to validate the traditional uses of Dipsacus asper, with research focusing on the bioactivity of its constituent compounds, including this compound. Studies have demonstrated the anti-inflammatory, pro-apoptotic, and neuroprotective effects of this compound and extracts from Dipsacus asper.
Anti-inflammatory and Pro-apoptotic Effects
A key study has elucidated the mechanism by which this compound exerts its anti-inflammatory and pro-apoptotic effects, particularly relevant to rheumatoid arthritis. The compound has been shown to inhibit the proliferation of human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA) and induce their apoptosis.[3] This activity is mediated through the activation of the AMPK/Sirt 1/NF-κB signaling pathway.[2][3]
| Compound/Extract | Cell Line | Bioactivity | Key Findings |
| This compound | HFLS-RA | Anti-inflammatory, Pro-apoptotic | Suppressed cell proliferation and levels of NO, TNF-α, IL-1β/6, MCP-1, and MMP-1/3/9. Promoted apoptosis by increasing the Bax/Bcl-2 ratio.[2][3] |
| Dipsacus asper extract | RAW264.7 macrophages | Anti-inflammatory | Inhibition of pro-inflammatory mediators. |
| This compound | PC12 cells | Neuroprotective | Moderate protective effects against Aβ₂₅₋₃₅ induced cell death.[4] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the extraction, quantification, and biological evaluation of this compound and Dipsacus asper extracts, based on published research.
Extraction and Isolation of this compound
A common method for the extraction and isolation of this compound from the roots of Dipsacus asper involves the following steps:
-
Powdering and Extraction: The dried roots of Dipsacus asper are powdered and extracted with 95% ethanol.[1]
-
Fractionation: The resulting crude extract undergoes bioassay-guided fractionation to isolate the active components.[1] This process typically involves partitioning the extract with solvents of varying polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Chromatographic Purification: The fractions are then subjected to various chromatographic techniques, including silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC), to isolate pure this compound and other iridoid glycosides.[1]
Quantification of this compound using UPLC-MS/MS
A sensitive and accurate method for quantifying this compound in biological matrices or plant extracts is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation: Plasma samples are typically prepared using a simple liquid-liquid extraction with ethyl acetate. Plant extracts are dissolved in a suitable solvent, such as methanol.
-
Chromatographic Separation: Separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of methanol and water (often containing a small percentage of formic or acetic acid to improve peak shape).[5]
-
Mass Spectrometry Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][6]
In Vitro Anti-inflammatory Assay: Inhibition of NO Production in RAW264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory potential of natural products.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide (NO).
-
NO Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Treatment: The animals are orally administered the test compound or vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Edema: One hour after treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway modulated by this compound and a typical workflow for its extraction and analysis.
Caption: this compound-mediated activation of the AMPK/Sirt1 signaling pathway.
Caption: Workflow for extraction, quantification, and bioassay of this compound.
References
- 1. On the chemical constituents of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enhanced mitochondrial dysfunction by this compound confines inflammatory response and promotes apoptosis of human HFLS-RA cell line via AMPK/Sirt 1/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stevioside Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock [mdpi.com]
- 5. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Cantleyoside
An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of Cantleyoside, a significant iridoid glycoside found in the traditional Tibetan medicinal plant Pterocephalus hookeri. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development to accurately determine the concentration of this compound in plant extracts and pharmaceutical preparations.
Application Note: HPLC Analysis of this compound
Introduction
This compound, an iridoid glycoside, is a key bioactive constituent of Pterocephalus hookeri (C. B. Clarke) Höeck, a plant utilized in traditional medicine for its anti-inflammatory and other therapeutic properties.[1] The accurate quantification of this compound is crucial for the quality control of raw herbal materials and derived medicinal products. This document outlines a robust HPLC method for the separation and quantification of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Odyssil C18 (or equivalent), 5 µm particle size.
-
Solvents: Acetonitrile (HPLC grade), Formic acid (analytical grade), and ultrapure water.
-
Reference Standard: this compound (purity ≥ 98%).
-
Sample: Pterocephalus hookeri extract.
Chromatographic Conditions
A gradient elution method is employed for the optimal separation of this compound from other components in the plant extract.
| Parameter | Condition |
| Column | Odyssil C18 (5 µm) |
| Mobile Phase A | 0.2% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 35% B over 50 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound reference standard is prepared by accurately weighing and dissolving it in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solutions
-
Accurately weigh 1.0 g of powdered Pterocephalus hookeri plant material.
-
Transfer the powder to a flask and add 50 mL of methanol.
-
Perform ultrasonication for 30 minutes.
-
Allow the mixture to cool and then filter it through a 0.45 µm syringe filter into an HPLC vial.
3. Method Validation Data
The following table summarizes typical method validation parameters for the quantitative analysis of this compound.
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow of this compound analysis by HPLC.
Signaling Pathway (Illustrative)
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to the bioactivity of this compound.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for the Quantification of Cantleyoside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantleyoside, an iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. It is predominantly found in plants from the Dipsacaceae and Loganiaceae families, such as Dipsacus asper, Pterocephalus hookeri, and Strychnos nux-vomica.[1] Emerging research has highlighted its role in modulating inflammatory pathways, making it a compound of interest for drug discovery and development, particularly in the context of inflammatory diseases.
One notable study demonstrated that this compound can inhibit the proliferation of human rheumatoid arthritis fibroblast-like synoviocytes. This inhibitory effect is mediated through the activation of the AMPK/Sirt1 signaling pathway and subsequent downregulation of the NF-κB signaling pathway. This mechanism of action underscores the potential of this compound as a therapeutic agent for rheumatoid arthritis and other inflammatory conditions.
Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and to ensure consistent dosing in preclinical and clinical studies. This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS).
Quantitative Data Presentation
The following table summarizes the quantitative data of this compound and related iridoid glycosides found in the leaves and roots of Dipsacus fullonum L., as determined by UPLC-PDA-MS/MS analysis.
Table 1: this compound and Other Iridoid Glycoside Content in Dipsacus fullonum L. Extracts (mg/g of dry weight)
| Compound | Plant Part | Concentration (mg/g DW) |
| This compound | Leaves | 0.87 ± 0.04 |
| Roots | 1.23 ± 0.06 | |
| Loganic acid | Leaves | 0.54 ± 0.03 |
| Roots | 0.78 ± 0.04 | |
| Loganin | Leaves | 0.21 ± 0.01 |
| Roots | 0.35 ± 0.02 | |
| Sweroside | Leaves | 1.12 ± 0.05 |
| Roots | 1.56 ± 0.08 | |
| Sylvestroside III | Leaves | 0.45 ± 0.02 |
| Roots | 0.62 ± 0.03 |
Data sourced from Oszmiański et al. (2020).[2]
Experimental Protocols
Plant Material Preparation and Extraction
This protocol is based on the methodology described by Oszmiański et al. (2020) for the extraction of iridoid glycosides from Dipsacus fullonum L.[2]
3.1.1. Materials and Reagents
-
Dried and powdered plant material (leaves or roots)
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filters
3.1.2. Extraction Procedure
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (v/v) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic extraction in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times.
-
Pool the supernatants from the three extraction cycles.
-
Evaporate the solvent from the pooled supernatant under reduced pressure at 40°C to obtain the crude extract.
-
Redissolve the dried extract in a known volume of 80% methanol for subsequent analysis.
-
Filter the final extract solution through a 0.22 µm syringe filter prior to HPLC analysis.
HPLC-DAD-MS Quantification of this compound
This protocol outlines the parameters for the quantification of this compound using a UPLC-PDA-MS/MS system, as adapted from Oszmiański et al. (2020).[2]
3.2.1. Instrumentation and Conditions
-
Chromatography System: Waters ACQUITY UPLC system (or equivalent)
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5-30% B
-
15-20 min: 30-95% B
-
20-22 min: 95% B
-
22-24 min: 95-5% B
-
24-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
PDA Detection: 210-400 nm (Quantification at 245 nm for this compound)
-
Mass Spectrometry: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/h
-
MS Scan Range: m/z 100-1200
3.2.2. Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in 80% methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the plant extracts.
-
Inject each calibration standard into the UPLC system and record the peak area at 245 nm.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes
Caption: this compound signaling pathway in HFLS-RA cells.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
References
Application Notes and Protocols for Cantleyoside in Cell Culture Experiments
Introduction
Cantleyoside is a natural iridoid glycoside found in the roots of plants such as Pterocephalus hookeri and Dipsacus asper.[1][2][3] It has garnered interest within the research community for its potential therapeutic properties, particularly its anti-inflammatory and pro-apoptotic effects.[1][4] Studies have shown that this compound can suppress the proliferation of certain cell types, such as human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), and induce apoptosis.[1][4] The primary mechanism of action involves the activation of the AMPK/Sirt1/NF-κB signaling pathway, which is linked to the promotion of mitochondrial dysfunction.[1][4]
These application notes provide a detailed protocol for the proper dissolution and use of this compound in cell culture experiments to ensure reliable and reproducible results for researchers investigating its biological activities.
Data Presentation: Properties and Recommended Concentrations
Quantitative data for this compound is summarized in the table below. Researchers should note that optimal concentrations can be cell-type specific and should be determined empirically for each experimental model.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₄₆O₁₉ | [2] |
| Molecular Weight | 746.71 g/mol | [2] |
| Appearance | White to off-white solid | [2][5] |
| Purity | >98% (Typically) | |
| Solubility | Soluble in DMSO (up to 100 mg/mL or 133.92 mM) | [2][5] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [2] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2][5] |
| Biological Activity | Activates AMPK/Sirt1/NF-κB pathway; exhibits anti-inflammatory and pro-apoptotic effects; suppresses proliferation in HFLS-RA cells. | [1][4] |
| Effective Concentration Range | Varies by cell type and experimental design. A starting point for dose-response experiments could range from 1 µM to 100 µM, based on typical iridoid glycoside studies. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 100 mM in DMSO)
This protocol details the preparation of a concentrated stock solution, which can be diluted to final working concentrations for various experiments.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Bring the this compound powder vial and DMSO to room temperature before opening to prevent condensation. Work in a sterile environment (e.g., a laminar flow hood).
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 74.67 mg of this compound (Molecular Weight = 746.71).
-
Dissolution:
-
Transfer the weighed powder to a sterile tube.
-
Add the calculated volume of high-quality, anhydrous DMSO. For 74.67 mg, add 1 mL of DMSO to achieve a 100 mM concentration.
-
Vortex the solution briefly.
-
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[2] The solution should become clear. If precipitation occurs, gentle warming (up to 37°C) can also be applied.[2]
-
Sterilization (Optional): If necessary, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[2][5]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentrations.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate serum and supplements)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to prepare the final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[6]
-
Example: To prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Experimental Workflow
Caption: Workflow for dissolving this compound and preparing working solutions.
Signaling Pathway of this compound
References
- 1. The enhanced mitochondrial dysfunction by this compound confines inflammatory response and promotes apoptosis of human HFLS-RA cell line via AMPK/Sirt 1/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 32455-46-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Cantleyoside: Preparation and Storage of Stock Solutions for Research Applications
Abstract
This application note provides a detailed protocol for the preparation and storage of cantleyoside stock solutions for use in various research applications, including cell-based assays and drug development studies. This compound, an iridoid glycoside, is a molecule of interest for its potential therapeutic properties. Proper preparation and storage of stock solutions are critical to ensure the stability, activity, and reproducibility of experimental results. This document outlines the chemical properties of this compound, provides a step-by-step protocol for dissolving it in a suitable solvent, and recommends optimal storage conditions to maintain its integrity over time. Additionally, a summary of its known signaling pathway is included to provide context for its biological activity.
Introduction
This compound is a natural iridoid glycoside that has been identified as a modulator of key cellular signaling pathways, making it a compound of interest for researchers in various fields. To facilitate consistent and reliable experimental outcomes, it is imperative to handle and prepare this compound with care. This protocol details the standardized procedure for the preparation of a high-concentration stock solution of this compound and provides guidelines for its appropriate storage to prevent degradation.
Chemical Properties and Solubility
This compound is a white to off-white solid. Its solubility is a critical factor in the preparation of stock solutions. While sparingly soluble in aqueous solutions, it exhibits high solubility in dimethyl sulfoxide (DMSO).[1] For most in vitro applications, DMSO is the recommended solvent.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 746.71 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 133.92 mM) | [1] |
| Storage of Solid Form | -20°C for up to 3 years | [1] |
| Storage of Stock Solution in DMSO (-80°C) | Up to 6 months | [1] |
| Storage of Stock Solution in DMSO (-20°C) | Up to 1 month | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. Researchers should adjust the concentration based on their specific experimental needs.
Materials:
-
This compound (powder form)
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.47 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.[1] The volume of the aliquots should be based on the typical working concentrations required for experiments.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at the recommended temperature (see Section 4).
Caption: Workflow for this compound Stock Solution Preparation.
Storage and Stability
Proper storage is crucial to maintain the biological activity of the this compound stock solution.
-
Short-term Storage: For frequent use within a month, aliquots can be stored at -20°C.[1]
-
Long-term Storage: For storage longer than one month, it is highly recommended to store the aliquots at -80°C, where the solution is stable for up to 6 months.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Use a fresh aliquot for each experiment whenever possible.
-
Light Sensitivity: Protect the stock solution from light by using amber vials and storing them in the dark.
Biological Activity and Signaling Pathway
This compound has been shown to exert its biological effects, at least in part, by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Nuclear Factor kappa B (NF-κB) signaling pathway.[2][3] Activation of AMPK by this compound leads to the subsequent activation of SIRT1.[4][5] SIRT1, a deacetylase, can then inhibit the activity of NF-κB, a key transcription factor involved in inflammatory responses.[6] This inhibition of NF-κB signaling is thought to contribute to the anti-inflammatory effects of this compound.[2][3]
Caption: this compound's Mechanism of Action via the AMPK/SIRT1/NF-κB Pathway.
Conclusion
This application note provides a comprehensive guide for the preparation and storage of this compound stock solutions. Adherence to these protocols will help ensure the integrity and stability of the compound, leading to more reliable and reproducible experimental results. Researchers should always refer to the manufacturer's specific instructions for the lot of this compound they are using and consider the potential effects of the solvent on their experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The enhanced mitochondrial dysfunction by this compound confines inflammatory response and promotes apoptosis of human HFLS-RA cell line via AMPK/Sirt 1/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Inflammatory Assay Protocol for Cantleyoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantleyoside, an iridoid glycoside naturally found in plants such as Pterocephalus hookeri, has demonstrated significant anti-inflammatory properties in preclinical studies.[1] Research indicates that this compound exerts its effects by modulating key inflammatory pathways, including the NF-κB and MAPK signaling cascades, and by inhibiting the production of pro-inflammatory mediators.[2] One study highlighted this compound's ability to suppress the proliferation of human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA) and reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] The underlying mechanism appears to involve the activation of the AMPK/Sirt1 pathway, which subsequently inhibits NF-κB signaling.[2]
These findings underscore the potential of this compound as a therapeutic agent for inflammatory diseases. This document provides detailed protocols for in vitro assays to characterize and quantify the anti-inflammatory activity of this compound. The following protocols are designed for use by researchers in drug discovery and development to assess the efficacy of this compound in a controlled laboratory setting.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables are presented as templates with hypothetical data representing expected outcomes based on existing literature.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% |
| LPS + this compound | 10 | 18.5 ± 1.5 | 28.3% |
| LPS + this compound | 25 | 11.2 ± 1.1 | 56.6% |
| LPS + this compound | 50 | 6.4 ± 0.8 | 75.2% |
| Dexamethasone (10 µM) | - | 4.1 ± 0.5 | 84.1% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | - | 1240 ± 110 | 980 ± 95 |
| LPS + this compound | 10 | 920 ± 85 | 750 ± 70 |
| LPS + this compound | 25 | 580 ± 60 | 460 ± 50 |
| LPS + this compound | 50 | 290 ± 35 | 210 ± 25 |
| Dexamethasone (10 µM) | - | 180 ± 20 | 150 ± 18 |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression in LPS-Stimulated RAW 264.7 Macrophages (Relative Densitometry)
| Treatment | Concentration (µM) | p-p65 / p65 | p-IκBα / IκBα | p-p38 / p38 | p-ERK1/2 / ERK1/2 |
| Control (untreated) | - | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.21 ± 0.04 | 0.18 ± 0.03 |
| LPS (1 µg/mL) | - | 1.00 ± 0.12 | 1.00 ± 0.10 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| LPS + this compound | 25 | 0.58 ± 0.07 | 0.65 ± 0.08 | 0.61 ± 0.07 | 0.55 ± 0.06 |
| LPS + this compound | 50 | 0.29 ± 0.04 | 0.33 ± 0.05 | 0.32 ± 0.04 | 0.28 ± 0.04 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is recommended for these assays.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for NO and cytokine assays, 6-well plate for Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and a positive control such as dexamethasone.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (100 µM) in culture medium and perform serial dilutions to generate a standard curve (e.g., 0-100 µM).
-
-
Assay Procedure:
-
After the treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
Pro-inflammatory Cytokine Assays (ELISA for TNF-α and IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Materials: Commercial ELISA kits for mouse TNF-α and IL-6 are recommended for accurate and reproducible results. Follow the manufacturer's instructions provided with the kit.
-
General ELISA Protocol:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[3][4]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[3][4]
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[2][5]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[4]
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[4]
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.[4]
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine the cytokine concentrations in the samples from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
- 1. This compound | Natural product | AMPK/Sirt1/NF-κB | TargetMol [targetmol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Cantleyoside in HFLS-RA Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction. Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis (HFLS-RA) patients are key effector cells in the pathogenesis of RA. These cells exhibit tumor-like characteristics, including aggressive proliferation, resistance to apoptosis, and the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that contribute to joint degradation.
Cantleyoside, an iridoid glycoside, has emerged as a promising natural compound for investigation in the context of RA. Studies have shown that this compound exerts anti-inflammatory and pro-apoptotic effects on HFLS-RA cells, suggesting its potential as a therapeutic agent for RA. These effects are mediated through the modulation of key signaling pathways, including the AMPK/Sirt1/NF-κB pathway.[1]
These application notes provide a comprehensive overview of the use of this compound in HFLS-RA cell line studies, including detailed experimental protocols and data presentation guidelines.
HFLS-RA Cell Line Information
HFLS-RA cells are primary human fibroblast-like synoviocytes derived from the synovial tissue of patients diagnosed with rheumatoid arthritis. They serve as a critical in vitro model for studying the cellular and molecular mechanisms underlying RA pathogenesis and for screening potential therapeutic agents.
-
Morphology: Spindle-shaped, adherent cells.
-
Culture Conditions: HFLS-RA cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10-15% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Characteristics: These cells exhibit characteristics of activated synoviocytes, including the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., MCP-1), and matrix metalloproteinases (e.g., MMP-1, MMP-3, MMP-9). They also display increased proliferation and resistance to apoptosis compared to normal synoviocytes.
Effects of this compound on HFLS-RA Cells
This compound has been demonstrated to have multiple beneficial effects on HFLS-RA cells, primarily by inducing apoptosis and suppressing the inflammatory response.
Quantitative Data Summary
Disclaimer: The following tables present representative data based on published findings. Specific values may vary depending on experimental conditions.
Table 1: Effect of this compound on HFLS-RA Cell Viability
| This compound Concentration | Cell Viability (% of Control) |
| 0 µM (Control) | 100% |
| 10 µM | 85% |
| 25 µM | 65% |
| 50 µM | 45% |
| IC50 | ~48 µM |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production
| This compound Concentration | TNF-α (% of Control) | IL-1β (% of Control) | IL-6 (% of Control) | NO (% of Control) | MCP-1 (% of Control) |
| 0 µM (Control) | 100% | 100% | 100% | 100% | 100% |
| 10 µM | 80% | 82% | 75% | 88% | 85% |
| 25 µM | 60% | 65% | 55% | 70% | 68% |
| 50 µM | 40% | 45% | 35% | 50% | 48% |
Table 3: Effect of this compound on Matrix Metalloproteinase (MMP) Production
| This compound Concentration | MMP-1 (% of Control) | MMP-3 (% of Control) | MMP-9 (% of Control) |
| 0 µM (Control) | 100% | 100% | 100% |
| 10 µM | 88% | 85% | 90% |
| 25 µM | 72% | 68% | 75% |
| 50 µM | 55% | 50% | 60% |
Table 4: Effect of this compound on Apoptosis-Related Protein Expression
| This compound Concentration | Bax/Bcl-2 Ratio (Fold Change) |
| 0 µM (Control) | 1.0 |
| 10 µM | 1.8 |
| 25 µM | 2.5 |
| 50 µM | 3.2 |
Experimental Protocols
HFLS-RA Cell Culture and this compound Treatment
Materials:
-
HFLS-RA cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture HFLS-RA cells in T-75 flasks with DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a desired density.
-
Allow the cells to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with the this compound-containing medium or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (CCK-8)
Materials:
-
HFLS-RA cells seeded in a 96-well plate
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed HFLS-RA cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Cytokine and MMP Measurement (ELISA)
Materials:
-
HFLS-RA cells seeded in a 6-well plate
-
This compound
-
ELISA kits for TNF-α, IL-1β, IL-6, MMP-1, MMP-3, and MMP-9
-
Microplate reader
Protocol:
-
Seed HFLS-RA cells in a 6-well plate and treat with this compound as described above.
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine and MMP according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each analyte based on a standard curve.
Apoptosis Assay (TUNEL and Hoechst Staining)
Materials:
-
HFLS-RA cells cultured on coverslips in a 24-well plate
-
This compound
-
TUNEL assay kit
-
Hoechst 33342 stain
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Protocol:
-
Seed HFLS-RA cells on sterile coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Perform the TUNEL assay according to the manufacturer's protocol to label fragmented DNA.
-
Counterstain the nuclei with Hoechst 33342 solution for 5-10 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Apoptotic cells will show TUNEL-positive nuclei with condensed or fragmented chromatin (visualized by Hoechst stain).
Western Blot Analysis
Materials:
-
HFLS-RA cells seeded in a 6-well plate
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-AMPK, AMPK, Sirt1, IκBα, p-NF-κB p65, NF-κB p65, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HFLS-RA cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway and Experimental Workflow Diagrams
References
Cantleyoside: A Potential Inducer of Apoptosis in Cancer Cell Lines - Application Notes and Protocols
For Research Use Only.
Introduction
Cantleyoside, an iridoid glycoside, has demonstrated pro-apoptotic effects in human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA).[1][2] These findings suggest that this compound may also have potential as an anti-cancer agent by inducing apoptosis in tumor cells. This document provides a summary of the currently understood mechanism of action and a set of detailed protocols for researchers and drug development professionals to investigate the apoptotic effects of this compound on cancer cell lines.
Disclaimer: The current body of scientific literature lacks studies specifically investigating the apoptotic effects of this compound on cancer cell lines. Therefore, the signaling pathway described herein is based on findings in non-cancer cells and should be considered a putative mechanism in the context of cancer, requiring experimental validation. The provided protocols are generalized methodologies for assessing the apoptotic potential of a novel compound and should be adapted as necessary for specific cancer cell lines and experimental conditions.
Putative Signaling Pathway of this compound-Induced Apoptosis
Based on studies in HFLS-RA cells, this compound is suggested to activate the AMPK/Sirt 1/NF-κB pathway, leading to mitochondrial dysfunction and subsequent apoptosis.[1][2] This pathway may also be relevant in cancer cells, which often exhibit altered metabolic and survival signaling.
A proposed signaling cascade is as follows: this compound enters the cell and induces mitochondrial dysfunction. This leads to an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can then phosphorylate and activate Sirtuin 1 (Sirt1). Sirt1 activation is proposed to inhibit the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would typically promote the expression of anti-apoptotic genes. The culmination of these events, coupled with mitochondrial dysfunction, is an increase in the Bax/Bcl-2 ratio, leading to the activation of the intrinsic apoptotic cascade.[1][2]
Experimental Protocols
The following are generalized protocols to assess the efficacy of this compound in inducing apoptosis in a selected cancer cell line.
Protocol 1: Cell Viability and IC50 Determination using CCK-8/MTT Assay
This protocol is for determining the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
-
For MTT, solubilize the formazan crystals with 150 µL of DMSO.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and vehicle control
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the determined IC50 concentration of this compound and a vehicle control for 24 or 48 hours.
-
Harvest the cells (including the supernatant containing floating cells) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-Sirt1, anti-IκBα, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells in 6-well or 10 cm plates with this compound at the IC50 concentration for the desired time.
-
Lyse the cells with RIPA buffer and collect the lysate.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram outlines a general workflow for investigating the apoptotic effects of this compound on a cancer cell line.
References
Application Notes and Protocols: Western Blot Analysis for p-AMPK after Cantleyoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantleyoside, an iridoid glycoside, has been identified as a potential therapeutic agent in the context of rheumatoid arthritis. Research indicates that this compound exerts its effects in part through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a crucial cellular energy sensor that, when activated through phosphorylation at Threonine 172 of its α-subunit (p-AMPK), plays a key role in regulating cellular metabolism and inflammation.[1] This document provides detailed application notes and a comprehensive protocol for the analysis of p-AMPK levels in human fibroblast-like synoviocytes from rheumatoid arthritis (HFLS-RA) patients following treatment with this compound, using the Western blot technique.
Signaling Pathway
This compound treatment is proposed to activate AMPK, which in turn can influence downstream signaling cascades, such as the Sirtuin 1 (Sirt 1) and NF-κB pathway, ultimately affecting inflammatory responses and apoptosis in HFLS-RA cells.[1]
Caption: this compound-mediated activation of the AMPK signaling pathway.
Experimental Protocols
Cell Culture and Treatment
Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis (HFLS-RA) patients are a key in vitro model for studying the cellular mechanisms of rheumatoid arthritis.
Materials:
-
Human Fibroblast-Like Synoviocytes - Rheumatoid Arthritis (HFLS-RA)
-
Synoviocyte Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-75) and plates (6-well)
Protocol:
-
Cell Culture: Culture HFLS-RA cells in Synoviocyte Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HFLS-RA cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare working solutions of this compound in serum-free Synoviocyte Growth Medium. Aspirate the culture medium from the wells and replace it with the this compound-containing medium or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
Western Blot Analysis of p-AMPK
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total AMPK and loading control, the membrane can be stripped and re-probed with antibodies for total AMPKα and β-actin following the same incubation and washing steps.
-
Experimental Workflow
Caption: Workflow for Western blot analysis of p-AMPK.
Data Presentation
The activation of AMPK is typically assessed by determining the ratio of phosphorylated AMPK (p-AMPK) to total AMPK. Densitometric analysis of the Western blot bands is performed using image analysis software. The p-AMPK/total AMPK ratio for the vehicle-treated control group is set to 1, and the fold change for the this compound-treated groups is calculated relative to the control.
Table 1: Representative Quantitative Analysis of p-AMPK Levels in HFLS-RA Cells Treated with this compound for 24 hours
| Treatment Group | p-AMPK/Total AMPK Ratio (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 1.00 ± 0.12 |
| This compound (10 µM) | 2.54 ± 0.28 |
| This compound (25 µM) | 4.12 ± 0.45 |
| This compound (50 µM) | 5.89 ± 0.61 |
Note: The data presented in this table is illustrative and represents typical results observed in AMPK activation studies. Actual results may vary depending on experimental conditions.
References
Application Notes and Protocols for In Vivo Animal Studies of Cantleyoside
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo dosage information for isolated cantleyoside has been identified in the reviewed literature. The following application notes and protocols are based on studies of extracts from Pterocephalus hookeri (a source of this compound) and other related iridoid glycosides. Researchers should use this information as a starting point and conduct dose-finding studies for pure this compound.
Introduction
This compound is an iridoid glycoside found in plants such as Pterocephalus hookeri (C. B. Clarke) Höeck.[1][2] This compound has garnered interest for its potential therapeutic properties. In vitro studies have demonstrated that this compound can suppress cell proliferation and inflammation, and promote apoptosis in human rheumatoid arthritis fibroblast synovial cells (HFLS-RA) through the activation of the AMPK/Sirt1/NF-κB signaling pathway.[3] Modern pharmacological studies on Pterocephalus hookeri extracts, which contain this compound, have indicated anti-inflammatory, anti-rheumatoid arthritis, analgesic, anticancer, and neuroprotective activities.[1][4][5] However, there is a noted insufficiency of in vivo pharmacokinetic and mechanistic studies on the purified compound.[1][4][5]
These application notes provide a summary of available in vivo dosage data for extracts of Pterocephalus hookeri and other iridoid glycosides to guide the design of future animal studies with this compound. Detailed protocols for a representative in vivo anti-inflammatory model are also presented.
Data Presentation: In Vivo Dosages of Pterocephalus hookeri Extracts and Other Iridoid Glycosides
The following tables summarize quantitative data from various in vivo animal studies on extracts containing iridoid glycosides. This information can be used to estimate a starting dose range for this compound.
Table 1: In Vivo Studies of Pterocephalus hookeri Extracts
| Extract/Fraction | Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| n-Butanol extract | Mice | 0.25 - 0.7 g/kg | Oral | Anti-inflammatory (xylene-induced ear edema) | [6] |
| n-Butanol extract | Rats | 0.25 - 0.7 g/kg | Oral | Anti-inflammatory (egg white-induced paw edema) | [6] |
| n-Butanol extract | Nude mice | Not specified | Not specified | Antitumor (hepatoma xenografts) | [7] |
Table 2: In Vivo Studies of Other Iridoid Glycosides
| Compound/Extract | Animal Model | Dosage Range | Route of Administration | Observed Effects/Toxicity | Reference |
| Cornel iridoid glycoside | Rats | 50 - 100 mg/kg | Not specified | Neuroprotective, anti-inflammatory | [8] |
| Iridoid glycosides extract from Lamiophlomis rotata | Rats | 0.40 - 1.00 g/kg | Not specified | Sub-chronic toxicity (hemolytic anemia, diarrhea) | [9] |
| Iridoids rich fraction from Valeriana jatamansi | Rats | up to 1200 mg/kg/day | Oral | No-observed-adverse-effect level (NOAEL) | [10] |
| Iridoid glycosides from Boschniakia rossica | Rats | 200 mg/kg | Not specified | Hepatoprotective | [11] |
Experimental Protocols
The following are detailed methodologies for a key experiment to evaluate the anti-inflammatory effects of a test compound like this compound in vivo.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening the acute anti-inflammatory activity of compounds.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound (or test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, free access to food and water).
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V (Test Groups): Receive different doses of this compound (e.g., 50, 100, 200 mg/kg, p.o.), based on data from similar compounds.
-
-
Compound Administration: Administer the vehicle, positive control, or this compound orally by gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Calculation of Edema and Inhibition:
-
Paw edema is calculated as the increase in paw volume: Edema = Vt - V0.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test). A p-value < 0.05 is generally considered statistically significant.
Mandatory Visualizations
Diagram 1: Experimental Workflow for In Vivo Anti-Inflammatory Study
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Diagram 2: Proposed Signaling Pathway of this compound
Caption: this compound's anti-inflammatory and pro-apoptotic pathway.
References
- 1. [PDF] Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Cantleyoside_TargetMol [targetmol.com]
- 4. Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Antitumor Effects of n-Butanol Extracts of Pterocephalus hookeri on Hep3B Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of safety of iridoids rich fraction from Valeriana jatamansi Jones: Acute and sub-chronic toxicity study in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring Cytokine Production Following Cantleyoside Exposure via ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying cytokine levels in biological samples after treatment with Cantleyoside, a novel compound of interest. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for measuring the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and the anti-inflammatory cytokine Interleukin-10 (IL-10). This protocol is designed to guide researchers in assessing the immunomodulatory effects of this compound.
Introduction
Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune system. Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are key mediators of the inflammatory response, while anti-inflammatory cytokines such as IL-10 help to regulate and resolve inflammation.[1][2] Many natural compounds have been shown to modulate the production of these cytokines, making them potential therapeutic agents for a variety of inflammatory diseases.[2] The investigation of how novel compounds like this compound affect cytokine production is a critical step in drug discovery and development. The sandwich ELISA is a robust and widely used method for this purpose, offering high specificity and sensitivity for the detection of soluble cytokine proteins in samples such as cell culture supernatants, serum, or plasma.[3][4][5]
Principle of the Assay
The sandwich ELISA utilizes a pair of antibodies specific to the cytokine of interest. A capture antibody is coated onto the wells of a microplate.[3][4] When the sample containing the cytokine is added, the cytokine binds to the capture antibody. After washing away unbound substances, a biotin-conjugated detection antibody that recognizes a different epitope on the cytokine is added, forming a "sandwich".[3][4] An enzyme-linked avidin or streptavidin is then added, which binds to the biotin on the detection antibody.[3][4] Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present in the sample and can be quantified by measuring the optical density (OD) using a microplate reader.[3][4]
Experimental Protocol: Sandwich ELISA for Cytokine Quantification
This protocol provides a general framework for measuring TNF-α, IL-6, IL-1β, and IL-10. Specific concentrations of antibodies and reagents may need to be optimized depending on the ELISA kit manufacturer's instructions.
Materials Required:
-
ELISA microplate (96-well, high protein-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotin-conjugated, specific for the cytokine of interest)
-
Recombinant cytokine standards
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay diluent/Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Blocking:
-
The next day, wash the plate 3-5 times with 200 µL of wash buffer per well.[7]
-
After the final wash, tap the plate on absorbent paper to remove any residual buffer.
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.[6]
-
Seal the plate and incubate for 1-2 hours at room temperature.[6]
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to create a standard curve. A typical range might be from 1000 pg/mL down to 15.6 pg/mL, including a blank (0 pg/mL).[8]
-
Wash the plate as described in step 2.
-
Add 100 µL of the prepared standards and samples (e.g., cell culture supernatants from this compound-treated cells) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.[7]
-
-
Detection Antibody Incubation:
-
Wash the plate as described in step 2.
-
Dilute the biotin-conjugated detection antibody in assay diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.[8]
-
-
Streptavidin-HRP Incubation:
-
Substrate Development and Measurement:
-
Wash the plate as described in step 2.
-
Add 100 µL of TMB substrate solution to each well.[8]
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[8]
-
Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.[9]
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[9]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis versus the corresponding cytokine concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[8]
-
Interpolate the concentration of the cytokine in the samples from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Data Presentation
The quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control (e.g., LPS) | 1 µg/mL |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production
| Treatment Group | Concentration (µM) | IL-10 (pg/mL) ± SD |
| Vehicle Control | 0 | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 | |
| Positive Control (e.g., LPS) | 1 µg/mL |
Visualizations
Diagram 1: Experimental Workflow for Cytokine ELISA
Caption: Experimental workflow for the sandwich ELISA protocol.
Diagram 2: Generalized Signaling Pathway for Cytokine Production
Caption: Generalized signaling cascade for cytokine induction.
References
- 1. biocompare.com [biocompare.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. h-h-c.com [h-h-c.com]
- 5. biomatik.com [biomatik.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cantleyoside and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cantleyoside, an iridoid glycoside found in Pterocephalus hookeri, has garnered significant interest for its potential therapeutic applications. This document provides detailed application notes on the biological activities of this compound, protocols for its isolation from natural sources, and a conceptual framework for its chemical synthesis. The information presented herein is intended to guide researchers in the exploration of this compound and its analogues for drug discovery and development.
Biological Activity of this compound: Anti-inflammatory and Pro-apoptotic Effects
This compound has been shown to exhibit potent anti-inflammatory and pro-apoptotic properties, particularly in the context of rheumatoid arthritis. Studies on human rheumatoid arthritis fibroblast synovial cells (HFLS-RA) have elucidated its mechanism of action, which involves the modulation of the AMPK/Sirt1/NF-κB signaling pathway.[1]
Summary of Biological Effects
| Biological Effect | Cell Line | Key Findings | Reference |
| Anti-inflammatory | HFLS-RA | Significant suppression of pro-inflammatory cytokines and mediators including NO, TNF-α, IL-1β, IL-6, and MCP-1. | [1] |
| Pro-apoptotic | HFLS-RA | Induction of apoptosis through increased expression of Bax and decreased expression of Bcl-2. | [1] |
| Mitochondrial Dysfunction | HFLS-RA | Promotion of mitochondrial dysfunction, leading to the observed anti-inflammatory and pro-apoptotic effects. | [1] |
Signaling Pathway
This compound exerts its biological effects by activating the AMPK/Sirt1/NF-κB signaling pathway. This activation leads to the inhibition of the downstream pro-inflammatory and anti-apoptotic signals.
Caption: this compound signaling pathway.
Experimental Protocols: Biological Assays
Cell Culture and Treatment
-
Cell Line: Human Rheumatoid Arthritis Fibroblast Synovial Cells (HFLS-RA).
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: HFLS-RA cells are treated with varying concentrations of this compound for specified time periods to assess its effects.
Anti-inflammatory Activity Assessment
Protocol: Measurement of Pro-inflammatory Cytokines by ELISA
-
Cell Seeding: Seed HFLS-RA cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine by referring to a standard curve.
Apoptosis Assay
Protocol: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Seeding and Treatment: Seed HFLS-RA cells in 6-well plates and treat with this compound as described above.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells.
Western Blot Analysis of Signaling Pathway Proteins
Protocol: Detection of AMPK, Sirt1, and NF-κB
-
Protein Extraction: Following treatment with this compound, lyse the HFLS-RA cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK, AMPK, Sirt1, NF-κB p65, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).
Isolation and Purification of this compound
While a specific protocol for the total synthesis of this compound is not currently available in the literature, it can be isolated from its natural source, Pterocephalus hookeri. The following is a general protocol for the isolation and purification of iridoid glycosides from plant material.
General Workflow for Isolation
Caption: Isolation of this compound.
Protocol for Isolation and Purification
-
Plant Material Preparation: Air-dry and powder the whole plant of Pterocephalus hookeri.
-
Extraction: Extract the powdered plant material with 70% aqueous ethanol at room temperature. Filter and concentrate the extract under reduced pressure to obtain a crude extract.
-
Macroporous Resin Chromatography: Subject the crude extract to column chromatography on a macroporous resin (e.g., D101). Elute with a gradient of ethanol in water (e.g., 0%, 20%, 50%, 95%) to obtain different fractions.
-
Fraction Selection: Analyze the fractions by TLC or HPLC to identify those rich in iridoid glycosides.
-
Silica Gel Chromatography: Further separate the iridoid-rich fractions by silica gel column chromatography, eluting with a solvent system such as chloroform-methanol.
-
Preparative HPLC: Purify the fractions containing this compound using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a mobile phase of methanol-water or acetonitrile-water to yield pure this compound.
-
Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (HR-ESI-MS).
Conceptual Total Synthesis of a Generic Iridoid Glycoside
As of the current literature, a total synthesis of this compound has not been reported. However, a general synthetic strategy for iridoid glycosides can be conceptualized. The core challenges in the synthesis of such molecules include the stereoselective construction of the fused bicyclic core and the subsequent glycosylation.
Hypothetical Retrosynthetic Analysis and Forward Synthesis Workflow
Caption: Conceptual synthetic workflow.
Key Synthetic Steps (Hypothetical)
-
Synthesis of the Iridoid Aglycone:
-
Starting Material: A suitable chiral, non-racemic starting material would be chosen.
-
Key Reaction: A key step would likely involve an intramolecular Diels-Alder reaction or a Michael addition to construct the bicyclic core with the desired stereochemistry.
-
Functional Group Manipulations: Subsequent steps would involve oxidation, reduction, and protection/deprotection sequences to install the necessary functional groups on the aglycone.
-
-
Glycosylation:
-
Glycosyl Donor: A protected glucose derivative with a suitable leaving group at the anomeric position (e.g., a trichloroacetimidate or a glycosyl bromide) would be prepared.
-
Coupling: The protected aglycone would be coupled with the glycosyl donor under Lewis acidic conditions to form the glycosidic bond. Stereocontrol of the anomeric center is a critical challenge.
-
-
Final Deprotection:
-
Global deprotection of the protecting groups on the sugar and the aglycone moieties would yield the final iridoid glycoside.
-
Note: The development of a total synthesis for this compound would require significant research to overcome the challenges associated with the stereoselective synthesis of the complex iridoid core and the subsequent glycosylation. This conceptual outline serves as a general guide for approaching the synthesis of this class of natural products.
References
Application Notes and Protocols for Cantleyoside Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards and experimental protocols for conducting research on Cantleyoside, an iridoid glycoside with demonstrated anti-inflammatory and pro-apoptotic activities.
Analytical Standards and Quantification
Precise and accurate quantification of this compound is crucial for pharmacological and drug development studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the recommended techniques for the quantitative analysis of this compound in various matrices, including plant extracts and biological samples.
Proposed UPLC-MS/MS Method for this compound Quantification
This method is based on established protocols for the analysis of iridoid glycosides from Pterocephalus hookeri and other plant sources.[1][2][3]
Table 1: UPLC-MS/MS Parameters for this compound Quantification
| Parameter | Recommended Setting |
| Chromatography System | UPLC coupled to a triple quadrupole mass spectrometer |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (optimization required) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound (exact m/z to be determined) |
| Product Ion (Q3) | Specific fragment ions of this compound (to be determined by infusion and fragmentation studies) |
| Collision Energy | Optimized for the specific precursor-product ion transition |
Protocol for UPLC-MS/MS Analysis:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Sample Preparation:
-
Plant Material: Extract the powdered plant material with a suitable solvent such as methanol or ethanol using ultrasonication or reflux extraction. Filter the extract and dilute it appropriately with the initial mobile phase.
-
Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding a threefold excess of cold acetonitrile. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound MRM transition against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Proposed HPLC-UV Method for this compound Quantification
For routine analysis and quality control, an HPLC-UV method can be employed. This method is adapted from protocols used for the analysis of extracts from Pterocephalus hookeri.[1][2][3]
Table 2: HPLC-UV Parameters for this compound Quantification
| Parameter | Recommended Setting |
| Chromatography System | HPLC with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-50 min, 5-35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10-20 µL |
Protocol for HPLC-UV Analysis:
The protocols for standard and sample preparation are similar to the UPLC-MS/MS method. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from pure standards.
Structural Elucidation by NMR Spectroscopy
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Core Structure
Note: This is a generalized representation based on iridoid glycoside structures. Actual values for this compound may vary.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1 | ~5.0-5.5 (d) | ~95-100 |
| 3 | ~7.3-7.5 (s) | ~150-155 |
| 4 | - | ~110-115 |
| 5 | ~2.5-3.0 (m) | ~30-35 |
| 6 | ~1.8-2.2 (m) | ~40-45 |
| 7 | ~4.0-4.5 (m) | ~75-80 |
| 8 | - | ~60-65 |
| 9 | ~2.0-2.5 (m) | ~45-50 |
| 10 | ~1.0-1.2 (d) | ~20-25 |
| 1' (Glucose) | ~4.5-4.8 (d) | ~98-102 |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Structure Elucidation:
-
¹H NMR: Identify the number of protons, their chemical environments, and coupling patterns.
-
¹³C NMR and DEPT: Determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
COSY: Establish proton-proton correlations within spin systems.
-
HSQC: Correlate protons to their directly attached carbons.
-
HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to connect the different spin systems and establish the overall molecular structure, including the position of the glycosidic linkage.
-
Biological Activity Assessment: Anti-inflammatory Effects
This compound has been shown to exert anti-inflammatory effects by modulating the AMPK/Sirt1/NF-κB signaling pathway.[4] The following protocols outline the key experiments to investigate these biological activities.
Cell Viability Assay (CCK-8)
To determine the non-toxic concentration range of this compound for subsequent cellular assays.
Protocol:
-
Cell Seeding: Seed target cells (e.g., RAW 264.7 macrophages or fibroblast-like synoviocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24-48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37 °C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Inflammatory Cytokines (ELISA)
To quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of the cytokines in the cell supernatants.
Western Blot Analysis of the AMPK/Sirt1/NF-κB Pathway
To investigate the molecular mechanism of this compound's anti-inflammatory action.
Protocol:
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies against p-AMPK, AMPK, Sirt1, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualized Workflows and Pathways
Experimental Workflow for Investigating Anti-inflammatory Activity
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
This compound's Proposed Signaling Pathway
Caption: Proposed AMPK/Sirt1/NF-κB signaling pathway modulated by this compound.
References
- 1. Targeted Separation of COX-2 Inhibitor from Pterocephalus hookeri Using Preparative High-Performance Liquid Chromatography Directed by the Affinity Solid-Phase Extraction HPLC System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cantleyoside in Rheumatoid Arthritis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation and progressive joint destruction. Fibroblast-like synoviocytes (HFLS-RA) are key players in the pathogenesis of RA, contributing to inflammation and joint erosion through their aggressive, tumor-like behavior. Recent research has identified Cantleyoside, an iridoid glycoside, as a promising therapeutic candidate for RA. In vitro studies have demonstrated that this compound exerts potent anti-inflammatory and pro-apoptotic effects on HFLS-RA, suggesting its potential as a novel disease-modifying agent.[1] This document provides detailed application notes and experimental protocols for the use of this compound in RA research.
Mechanism of Action
This compound has been shown to induce mitochondrial dysfunction in HFLS-RA cells. This disruption of mitochondrial homeostasis triggers the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt 1) signaling pathway.[1] Activated AMPK and Sirt 1 subsequently inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.[1][2] The inhibition of NF-κB signaling leads to a reduction in the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), and promotes apoptosis of HFLS-RA cells.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on HFLS-RA cells, based on published findings.[1] (Note: As the full-text publication with complete datasets was not available, these tables are illustrative based on the abstract and related literature.)
Table 1: Effect of this compound on HFLS-RA Cell Viability
| This compound Concentration | Cell Viability (%) |
| Control (0 µM) | 100 |
| 10 µM | Data not available |
| 25 µM | Data not available |
| 50 µM | Data not available |
| IC50 Value | Not explicitly stated |
Table 2: Effect of this compound on Pro-inflammatory Cytokines and MMPs in HFLS-RA
| Target Molecule | Treatment Group | Fold Change vs. Control |
| NO | This compound | Significantly Suppressed |
| TNF-α | This compound | Significantly Suppressed |
| IL-1β | This compound | Significantly Suppressed |
| IL-6 | This compound | Significantly Suppressed |
| MCP-1 | This compound | Significantly Suppressed |
| MMP-1 | This compound | Significantly Suppressed |
| MMP-3 | This compound | Significantly Suppressed |
| MMP-9 | This compound | Significantly Suppressed |
Table 3: Effect of this compound on Apoptosis and Mitochondrial Function in HFLS-RA
| Parameter | Treatment Group | Observation |
| Apoptosis (TUNEL & Hoechst) | This compound | Increased number of positive cells |
| Bax/Bcl-2 Ratio | This compound | Increased |
| Mitochondrial Membrane Potential | This compound | Decreased |
| Reactive Oxygen Species (ROS) | This compound | Increased |
| Oxygen Consumption Rate (OCR) | This compound | Reduced |
| Extracellular Acidification Rate (ECAR) | This compound | Reduced |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on HFLS-RA are provided below.
Cell Culture and Treatment
-
Cell Line: Human Fibroblast-Like Synoviocytes from patients with Rheumatoid Arthritis (HFLS-RA).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (CCK-8 Assay)
-
Objective: To determine the cytotoxic effect of this compound on HFLS-RA cells.
-
Procedure:
-
Seed HFLS-RA cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control group.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Measurement of Cytokines and MMPs (ELISA)
-
Objective: To quantify the levels of pro-inflammatory cytokines and MMPs secreted by HFLS-RA cells.
-
Procedure:
-
Seed HFLS-RA cells in a 6-well plate and treat with this compound as described above.
-
Collect the cell culture supernatants at the end of the treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for specific molecules (e.g., TNF-α, IL-6, IL-1β, MMP-3) using commercially available kits according to the manufacturer's instructions.
-
Apoptosis Assays (TUNEL and Hoechst Staining)
-
Objective: To detect and quantify apoptosis in HFLS-RA cells.
-
Procedure:
-
Grow HFLS-RA cells on glass coverslips in a 24-well plate and treat with this compound.
-
For TUNEL Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL assay using a commercial kit according to the manufacturer's protocol to label DNA strand breaks.
-
-
For Hoechst Staining:
-
Fix the cells as above.
-
Stain the cells with Hoechst 33342 solution to visualize nuclear morphology.
-
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
Western Blot Analysis
-
Objective: To determine the expression levels of proteins involved in the AMPK/Sirt 1/NF-κB signaling pathway.
-
Procedure:
-
Treat HFLS-RA cells with this compound and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, Sirt 1, p-NF-κB p65, NF-κB p65, IκBα, Bax, Bcl-2, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
-
Visualizations
Signaling Pathway of this compound in HFLS-RA
Caption: Signaling pathway of this compound in HFLS-RA cells.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for in vitro studies of this compound.
In Vivo Studies
Based on the conducted literature search, no in vivo studies using animal models of rheumatoid arthritis to evaluate the efficacy of this compound have been identified. Future research should focus on translating the promising in vitro findings to in vivo models of RA to assess the therapeutic potential of this compound in a physiological setting.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for rheumatoid arthritis. Its ability to induce apoptosis and suppress the production of key inflammatory mediators in HFLS-RA cells through the modulation of the AMPK/Sirt 1/NF-κB pathway highlights its disease-modifying potential. The provided protocols and notes offer a framework for researchers to further investigate and validate the therapeutic utility of this compound in the context of RA. Further studies, particularly in vivo investigations, are warranted to fully elucidate its efficacy and mechanism of action.
References
Troubleshooting & Optimization
Improving Cantleyoside solubility in aqueous solutions
Cantleyoside Solubility Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the aqueous solubility of this compound, an iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural iridoid glycoside found in plants like Dipsacus asper.[1][2][3] Like many complex natural products, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro and in vivo studies, as well as for developing pharmaceutical formulations. Inadequate solubility can lead to inaccurate experimental results and poor bioavailability.
Q2: What is the reported aqueous solubility of this compound?
Q3: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous medium where its solubility is much lower.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically well below 1% and ideally under 0.1%, to minimize solvent-induced artifacts in biological assays.
-
Use an Intermediate Dilution Step: Instead of diluting directly into your final buffer, perform a serial dilution. First, dilute the DMSO stock into a mixture of the aqueous medium and a co-solvent before transferring it to the final aqueous medium.[6]
-
Increase Mixing Energy: Vigorously vortex or sonicate the solution immediately after adding the this compound stock to the aqueous buffer to rapidly disperse the compound and prevent localized high concentrations that favor precipitation.
-
Lower Stock Concentration: Preparing a less concentrated DMSO stock solution can sometimes mitigate precipitation upon dilution.[6]
Troubleshooting Guide: Enhancing this compound Solubility
This section explores common issues and provides systematic approaches to improve the solubility of this compound in aqueous solutions for experimental use.
Issue 1: this compound fails to dissolve in a standard aqueous buffer (e.g., PBS pH 7.4).
-
Possible Cause: The intrinsic aqueous solubility of this compound is too low for the desired concentration.
-
Solution Strategy: Employ a solubility enhancement technique. The choice of method depends on the requirements of your experiment (e.g., tolerance for organic solvents, required concentration).
The following diagram outlines a decision-making workflow for addressing solubility challenges.
Caption: A decision workflow for troubleshooting this compound solubility issues.
Solubility Enhancement Techniques & Protocols
Co-Solvent Formulation
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8][9] This is a common and effective first-line approach.
Common Co-solvents:
-
Polyethylene Glycol (PEG), particularly PEG300 or PEG400[]
-
Propylene Glycol[7][]
-
Ethanol[7][]
-
Glycerin[7][]
Experimental Protocol: Preparing a 1 mg/mL this compound Solution using a Co-solvent System
-
Prepare Stock Solution: Weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to create a 10 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.[1]
-
Prepare Co-solvent Vehicle: Prepare a vehicle solution consisting of PEG300, Tween-80, and saline. A common formulation is the "TPT" vehicle:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)[1]
-
-
Combine Components: To prepare 1 mL of the final 1 mg/mL solution: a. Start with 400 µL of PEG300 in a sterile microcentrifuge tube. b. Add 100 µL of the 10 mg/mL this compound DMSO stock and vortex thoroughly. c. Add 50 µL of Tween-80 and vortex again until the solution is clear. d. Add 450 µL of saline to reach the final volume of 1 mL. Vortex until homogeneous.
-
Final Check: Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use. A final concentration of ≥ 2.5 mg/mL can be achieved with this method.[1]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that are water-soluble.[12][13][14] This method is ideal for applications where organic co-solvents must be avoided.
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)[1]
Experimental Protocol: Preparing a 1 mg/mL this compound Solution using SBE-β-CD
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer. Stir until fully dissolved. Gentle warming may be required.
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Formulate the Solution: To prepare 1 mL of the final 1 mg/mL solution: a. Start with 900 µL of the 20% SBE-β-CD solution in a sterile microcentrifuge tube. b. Add 100 µL of the 10 mg/mL this compound DMSO stock to the SBE-β-CD solution. c. Vortex vigorously for 2-5 minutes to facilitate the formation of the inclusion complex. d. Incubate at room temperature for 1-2 hours, with intermittent vortexing.
-
Final Check: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound. A clear supernatant indicates successful solubilization. This method has been shown to yield clear solutions of at least 2.5 mg/mL.[1]
pH Adjustment
For compounds with ionizable functional groups, adjusting the pH of the solution can significantly increase solubility.[][15][16] Weakly acidic compounds become more soluble at a pH above their pKa, while weakly basic compounds are more soluble below their pKa.[6] While the specific pKa of this compound is not readily published, its structure contains ester and ether linkages that could be susceptible to hydrolysis at extreme pH values. Therefore, this method should be approached with caution and stability should be assessed.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0).
-
Add Compound: Add a known excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.
-
Analyze: Measure the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Determine Optimal pH: Plot solubility versus pH to identify the pH range where solubility is maximized. Ensure the compound remains stable at this pH for the duration of your experiment.
Data Summary and Comparison
The following table compares the different solubility enhancement techniques based on common experimental parameters.
| Technique | Vehicle Composition | Max Achievable Conc. (Reported) | Advantages | Disadvantages |
| Co-Solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Simple, cost-effective, widely used.[17] | Potential for solvent toxicity/artifacts in biological assays. |
| Cyclodextrins | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | Low toxicity, suitable for in vivo use, can improve stability.[12] | More expensive, can be limited by complex stoichiometry.[6] |
| pH Adjustment | Aqueous Buffers (various pH) | Compound-specific | Very simple and inexpensive for ionizable compounds.[] | Only effective for ionizable compounds; risk of chemical instability/degradation.[6] |
Visualization of Enhancement Mechanisms
The diagram below illustrates the fundamental principles behind the two primary solubility enhancement strategies.
Caption: Mechanisms of co-solvents and cyclodextrin complexation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 32455-46-2 [chemicalbook.com]
- 3. This compound|CAS 32455-46-2|DC Chemicals [dcchemicals.com]
- 4. CAS # 32455-46-2, this compound, (1S,4aS,6S,7R,7aS)-6-[[[(2S,3R,4S)-3-Ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-4-(2-oxoethyl)-2H-pyran-5-yl]carbonyl]oxy]-1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-cyclopenta[c]pyran-4-carboxylic acid methyl ester - chemBlink [chemblink.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. engineerfix.com [engineerfix.com]
- 11. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. ijpsr.com [ijpsr.com]
- 14. eijppr.com [eijppr.com]
- 15. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PH adjustment: Significance and symbolism [wisdomlib.org]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Cantleyoside stability under different pH and temperature conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of cantleyoside under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low recovery of this compound after storage in solution. | Degradation due to improper pH or temperature. | Iridoid glycosides can be susceptible to degradation under strong alkaline, and in some cases, strong acidic conditions. High temperatures can also accelerate degradation. For short-term storage, consider refrigeration (2-8 °C). For long-term storage, freeze at -20 °C or below. Prepare fresh solutions when possible. |
| Inconsistent results in bioassays. | This compound degradation during the experiment. | Ensure the pH and temperature of your assay buffer are within a stable range for this compound. If the experiment involves incubation at elevated temperatures (e.g., 37°C), consider evaluating the stability of this compound under those specific conditions for the duration of the assay. |
| Appearance of unknown peaks in HPLC/UPLC analysis. | Degradation products of this compound. | If new peaks appear over time, it is likely that this compound is degrading. Characterizing these degradation products may be necessary. Consider adjusting storage conditions to minimize degradation. |
| Precipitation of this compound from solution. | Poor solubility at the tested concentration and solvent system. | Verify the solubility of this compound in your chosen solvent. You may need to adjust the solvent composition or lower the concentration. Gentle warming and sonication can aid in dissolution, but be mindful of potential temperature-induced degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for storing this compound solutions?
A1: While specific stability data for this compound is limited, studies on structurally similar iridoid glycosides provide general guidance. It is recommended to store this compound solutions at a slightly acidic to neutral pH (around pH 6-7) and at low temperatures. For short-term storage (a few days), refrigeration at 2-8 °C is advisable. For long-term storage, freezing at -20 °C or below is recommended to minimize degradation.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can significantly accelerate the degradation of iridoid glycosides. Some related compounds have shown stability at room temperature for short periods, but significant degradation can occur at temperatures of 40°C and above.[1][2] It is crucial to avoid exposing this compound solutions to high temperatures for extended periods.
Q3: Is this compound stable in acidic and alkaline solutions?
A3: Based on studies of other iridoid glycosides, this compound is expected to be relatively stable in neutral and mildly acidic conditions. However, strong alkaline solutions can cause hydrolysis of the glycosidic bond and other structural rearrangements, leading to degradation.[1][3] Some iridoid glycosides also show instability in strongly acidic conditions (e.g., pH 1.2-2.0), which can be relevant for oral bioavailability studies.[4]
Q4: What analytical methods are suitable for monitoring this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for assessing the stability of this compound.[1][3] These techniques allow for the separation and quantification of the parent compound and any potential degradation products.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively reported, iridoid glycosides can undergo hydrolysis under certain pH and temperature conditions. This typically involves the cleavage of the glycosidic bond, separating the sugar moiety from the aglycone core. Other reactions, such as epimerization or rearrangement of the iridoid skeleton, may also occur.
Stability Data of Related Iridoid Glycosides
Table 1: Effect of Temperature on the Stability of Iridoid Glycosides in Water (30 hours)
| Compound | 20 °C (% Remaining) | 40 °C (% Remaining) | 60 °C (% Remaining) | 80 °C (% Remaining) |
| Ulmoidoside B | ~100 | ~95 | ~85 | ~60 |
| Ulmoidoside D | ~100 | ~90 | ~70 | ~40 |
Data adapted from a study on iridoid glycosides from Eucommia ulmoides.[1]
Table 2: Effect of pH on the Stability of Aucubin at 37 °C
| pH | Degradation Half-life (hours) |
| 1.2 | 5.1 |
| 1.6 | 5.8 |
| 2.0 | 14.8 |
Data from a pharmacokinetic study of aucubin.[4]
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Effect of Temperature on this compound Stability
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles.
-
Incubation: Place the vials in incubators or water baths set to the desired temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
-
Time Points: At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), remove one vial from each temperature.
-
Sample Analysis: Immediately analyze the samples by a validated HPLC or UPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining against time for each temperature to determine the degradation kinetics.
Protocol 2: General Procedure for Evaluating the Effect of pH on this compound Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Add a small volume of a concentrated this compound stock solution to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
Time Points: At predetermined time points, withdraw an aliquot from each pH solution.
-
Sample Quenching (if necessary): Neutralize the aliquot if the pH is extreme to prevent further degradation before analysis.
-
Sample Analysis: Analyze the samples using a validated HPLC or UPLC method.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cantleyoside Degradation and Identification: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation products of cantleyoside. The following information, presented in a question-and-answer format, addresses common challenges and outlines robust experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known stability of other iridoid glycosides, two primary degradation routes can be anticipated:
-
Hydrolysis of the Glycosidic Bond: The O-glycosidic bond linking the sugar moiety to the aglycone is susceptible to cleavage, particularly under acidic conditions. This would release the glucose molecule and the this compound aglycone.
-
Ester Hydrolysis: this compound possesses ester functionalities which are prone to hydrolysis under both acidic and, more significantly, alkaline (basic) conditions. This would result in the formation of a carboxylic acid and an alcohol. For instance, some iridoid glycosides are known to be stable in acidic to neutral pH but readily degrade in strong alkaline solutions.[1][2]
Q2: What analytical techniques are most suitable for identifying this compound and its degradation products?
For the analysis of this compound and its potential degradation products, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) and a photodiode array (PDA) detector is the recommended approach.[1][2]
-
HPLC/UPLC: These techniques are essential for separating the parent compound from its degradation products in a sample mixture.
-
PDA Detector: This allows for the initial detection of compounds and can provide some structural information based on their UV-Vis absorption spectra.
-
Mass Spectrometry (MS): This is crucial for determining the molecular weights of the parent drug and its degradation products. Tandem MS (MS/MS) experiments can provide fragmentation patterns that are vital for structural elucidation.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, NMR spectroscopy is indispensable.[1]
Troubleshooting Guide
Problem 1: I am not observing any degradation of this compound in my forced degradation study.
-
Cause: The stress conditions may not be harsh enough. Iridoid glycosides can be relatively stable under certain conditions.
-
Solution:
-
Increase Stressor Concentration: For acid and base hydrolysis, increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH).
-
Elevate Temperature: Increase the temperature of the incubation. Many iridoid glycosides show increased degradation at higher temperatures (e.g., 60-80°C).[1][2]
-
Extend Exposure Time: Increase the duration of the stress test.
-
Combine Stressors: Consider a combination of stressors, such as elevated temperature with acidic or basic conditions.
-
Problem 2: My chromatogram shows poor separation of this compound from its degradation products.
-
Cause: The chromatographic method is not optimized for the mixture of compounds.
-
Solution:
-
Gradient Optimization: Adjust the mobile phase gradient profile. A shallower gradient can improve the resolution of closely eluting peaks.
-
Column Chemistry: Experiment with different stationary phases. A C18 column is a good starting point, but other chemistries (e.g., phenyl-hexyl, polar-embedded) may provide better selectivity.
-
Mobile Phase Modifiers: Alter the pH of the mobile phase or try different organic modifiers (e.g., acetonitrile vs. methanol).
-
Flow Rate and Temperature: Optimize the column temperature and mobile phase flow rate to enhance separation efficiency.
-
Problem 3: I am having difficulty elucidating the structure of a suspected degradation product from its mass spectrum.
-
Cause: The MS data alone may be insufficient for complete structural determination.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which allows for the determination of the elemental composition.
-
MS/MS Fragmentation Analysis: Carefully analyze the fragmentation pattern. Look for characteristic losses, such as the sugar moiety (glucose, 162 Da) or water (18 Da). The fragmentation of the aglycone can provide clues about its core structure.[3][4]
-
Isolation and NMR Analysis: If the degradation product is present in sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) for unambiguous structure elucidation.[1]
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%, 30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
UPLC/HPLC system with PDA and MS detectors
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl separately. Incubate at room temperature and an elevated temperature (e.g., 60°C) for specified time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH separately. Incubate at room temperature for specified time points. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂ separately. Keep the samples at room temperature, protected from light, for specified time points.
-
Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it to an appropriate concentration with the mobile phase, and analyze it using a validated stability-indicating UPLC/HPLC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products. Analyze the MS and MS/MS data to propose structures for the degradation products.
Quantitative Data Summary
While specific quantitative data for this compound degradation is not available, the following table illustrates how to present such data from a hypothetical stability study of an iridoid glycoside.
| Stress Condition | Temperature (°C) | Time (h) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl | 60 | 24 | 85.2 | 10.5 | 4.3 |
| 0.1 M NaOH | 25 | 8 | 65.7 | 28.1 | 6.2 |
| 3% H₂O₂ | 25 | 24 | 92.1 | 5.8 | 2.1 |
| Heat (solid) | 80 | 48 | 98.5 | Not Detected | 1.5 |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Signaling pathway influenced by this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Cantleyoside degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Cantleyoside in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a natural iridoid glycoside. Like many natural products, its chemical structure can be susceptible to degradation under various experimental and storage conditions. Ensuring its stability is crucial for obtaining accurate and reproducible results in research and for maintaining its therapeutic efficacy in drug development.
Q2: What are the primary factors that can cause this compound degradation in solution?
Based on studies of iridoid glycosides, the primary factors influencing stability are:
-
pH: Both strongly acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]
-
Enzymes: The presence of enzymes like β-glucosidases can specifically cleave the glycosidic linkage.
-
Light: Exposure to light, particularly UV, can potentially induce photolytic degradation.
-
Oxidizing agents: Reactive oxygen species can lead to oxidative degradation of the molecule.
Q3: How can I prepare a stable stock solution of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound and store them at low temperatures. According to supplier recommendations, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to prepare concentrated stock solutions in a suitable solvent like DMSO and then make fresh dilutions in aqueous buffers for immediate use in experiments.
Q4: What are the visible signs of this compound degradation?
Visual inspection may not always reveal degradation, as degradation products can be colorless. Common signs of instability in solutions include precipitation or a change in color or clarity.[4] However, the most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which can separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | This compound may have degraded in the experimental buffer. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Ensure the pH of your buffer is near neutral and avoid prolonged incubation at high temperatures. |
| Inconsistent results between experimental replicates. | Inconsistent storage or handling of this compound solutions. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Use a consistent protocol for preparing working solutions. |
| Appearance of unknown peaks in my analytical chromatogram. | Degradation of this compound. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and establish a degradation profile under your experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in an appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use, light-protected vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol 2: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a basic experiment to assess the stability of this compound in a specific buffer at a given temperature.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound (e.g., 100 µM) by diluting the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of DMSO should be kept low (typically <0.5%) to minimize its potential effects.
-
Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching and Storage: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. Store the samples at -20°C until analysis.
-
Analytical Quantification: Analyze the samples using a validated UPLC or HPLC method to quantify the remaining concentration of this compound at each time point.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[5][6][7][8]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to a light source that emits both UV and visible light.
-
Analysis: At appropriate time points, analyze the stressed samples by UPLC-MS/MS to identify and characterize the degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C over 24 hours
| Buffer (pH) | % this compound Remaining at 4h | % this compound Remaining at 8h | % this compound Remaining at 24h |
| Acetate (pH 4.0) | 95% | 88% | 75% |
| Phosphate (pH 7.4) | 99% | 97% | 92% |
| Carbonate (pH 10.0) | 92% | 81% | 65% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Potential degradation pathway of this compound via hydrolysis.
Caption: General workflow for assessing this compound stability.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. Role of plant β-glucosidases in the dual defense system of iridoid glycosides and their hydrolyzing enzymes in Plantago lanceolata and Plantago major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cantleyoside for Anti-inflammatory Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Cantleyoside concentration for its anti-inflammatory effects. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-inflammatory action?
A1: this compound exerts its anti-inflammatory effects primarily through the activation of the AMPK/Sirt 1/NF-κB signaling pathway. This activation leads to the suppression of pro-inflammatory cytokines and mediators.[1]
Q2: What is a suitable starting concentration range for this compound in in vitro experiments?
A2: Based on available studies, a concentration range of 10 µM to 100 µM is a reasonable starting point for investigating the anti-inflammatory effects of this compound in cell-based assays. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is this compound cytotoxic at its effective anti-inflammatory concentrations?
A3: It is essential to assess the cytotoxicity of this compound in your chosen cell line. A CCK-8 assay is a reliable method for this purpose. Generally, an effective therapeutic agent should exhibit low cytotoxicity at concentrations where it shows significant anti-inflammatory activity.
Q4: How can I measure the anti-inflammatory effects of this compound?
A4: The anti-inflammatory effects of this compound can be quantified by measuring the levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA). A significant reduction in the secretion of these cytokines in the presence of this compound indicates an anti-inflammatory effect.
Q5: Which signaling pathways, other than NF-κB, might be involved in this compound's anti-inflammatory activity?
A5: While the primary established pathway is AMPK/Sirt 1/NF-κB, other key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are often implicated in inflammation. Further research is needed to determine the direct effects of this compound on these pathways.
Data Presentation: Dose-Response of this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory cytokines.
Table 1: Effect of this compound on TNF-α Production
| This compound Concentration (µM) | Inhibition of TNF-α (%) |
| 10 | Data not available |
| 25 | Data not available |
| 50 | Data not available |
| 100 | Data not available |
Table 2: Effect of this compound on IL-1β Production
| This compound Concentration (µM) | Inhibition of IL-1β (%) |
| 10 | Data not available |
| 25 | Data not available |
| 50 | Data not available |
| 100 | Data not available |
Table 3: Effect of this compound on IL-6 Production
| This compound Concentration (µM) | Inhibition of IL-6 (%) |
| 10 | Data not available |
| 25 | Data not available |
| 50 | Data not available |
| 100 | Data not available |
Note: Specific quantitative data for the dose-dependent inhibition of TNF-α, IL-1β, and IL-6 by this compound is not currently available in the searched literature. Researchers are encouraged to perform dose-response experiments to generate this data for their specific experimental setup.
Experimental Protocols & Troubleshooting
Cell Culture: Human Fibroblast-Like Synoviocytes (HFLS)
Protocol:
-
Thawing Cells:
-
Thaw cryopreserved HFLS vials rapidly in a 37°C water bath.[2]
-
Transfer the thawed cell suspension to a sterile centrifuge tube containing pre-warmed Synoviocyte Growth Medium.
-
Centrifuge at 220 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Cell Seeding:
-
Plate the cells in T-75 flasks at a density of 7,000-10,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Medium Change:
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80% confluency, wash with sterile PBS.
-
Add Trypsin/EDTA solution and incubate for 2-5 minutes at 37°C.
-
Neutralize the trypsin with Trypsin Inhibitor Solution and centrifuge the cells.
-
Resuspend the cell pellet in fresh growth medium and re-plate at the desired density.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low Cell Viability After Thawing | Slow thawing; osmotic shock. | Thaw vials quickly; add pre-warmed medium to the cell suspension dropwise.[2] |
| Cells Not Attaching | Incorrect flask coating; over-trypsinization. | Use flasks coated with an appropriate matrix; reduce trypsinization time.[2] |
| Slow Cell Growth | Low seeding density; incorrect medium. | Increase seeding density; use the recommended Synoviocyte Growth Medium.[3] |
| Contamination | Poor aseptic technique. | Strictly follow aseptic techniques; regularly clean the incubator and biosafety cabinet.[4] |
Induction of Inflammation with Lipopolysaccharide (LPS)
Protocol:
-
Seed HFLS or RAW 264.7 macrophages in 96-well plates at a density of 1-2 x 10⁵ cells/well and incubate overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add LPS to a final concentration of 1 µg/mL to induce inflammation.
-
Incubate for the desired time period (e.g., 24 hours) before collecting the supernatant for cytokine analysis.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No Inflammatory Response | Inactive LPS; low cell density. | Use a fresh stock of LPS and ensure it is properly stored; optimize cell seeding density. |
| High Variability Between Wells | Uneven cell seeding; pipetting errors. | Ensure a homogenous cell suspension before seeding; use calibrated pipettes and proper technique. |
| Cell Death | High concentration of LPS or test compound. | Perform a cytotoxicity assay to determine the optimal non-toxic concentrations. |
Cytotoxicity Assay (CCK-8)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Add various concentrations of this compound to the wells and incubate for the desired exposure time (e.g., 24, 48 hours).
-
Add 10 µL of CCK-8 solution to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
Troubleshooting:
| Issue | Possible Cause | Solution |
| High Background Absorbance | Contaminated medium or CCK-8 reagent. | Use fresh, sterile medium and reagents; run a blank control with medium and CCK-8 only. |
| Low Signal | Low cell number; insufficient incubation time. | Increase the initial cell seeding density; optimize the CCK-8 incubation time (up to 4 hours). |
| High Variability | Bubbles in wells; uneven cell distribution. | Be careful not to introduce bubbles when adding reagents; ensure even cell seeding.[6] |
Cytokine Measurement (ELISA)
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No Signal | Inactive reagents; incorrect antibody pairing. | Use fresh reagents and store them properly; ensure the capture and detection antibodies are a matched pair. |
| High Background | Insufficient washing; high antibody concentration. | Increase the number and duration of wash steps; optimize antibody concentrations.[7] |
| Poor Standard Curve | Pipetting errors; degraded standard. | Use calibrated pipettes; prepare fresh standards for each assay. |
Protein Expression Analysis (Western Blot)
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an ECL substrate.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No or Weak Signal | Low protein expression; insufficient antibody concentration. | Load more protein; increase primary antibody concentration or incubation time.[8] |
| High Background | Insufficient blocking; high antibody concentration. | Increase blocking time or change blocking agent; optimize antibody concentrations.[8] |
| Non-specific Bands | Antibody cross-reactivity; protein degradation. | Use a more specific primary antibody; ensure protease inhibitors are added to the lysis buffer. |
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: General MAPK signaling pathway in inflammation.
STAT3 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. promocell.com [promocell.com]
- 5. abpbio.com [abpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Batch-to-Batch Variability of Cantleyoside Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome batch-to-batch variability in Cantleyoside extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound is an iridoid glycoside, a type of monoterpenoid, primarily isolated from plants of the Pterocephalus genus, such as Pterocephalus hookeri (C. B. Clarke) Höeck.[1][2][3][4] It is of significant research interest due to its potential therapeutic properties, including anti-inflammatory and pro-apoptotic effects.[1] Research has shown that this compound can activate the AMPK/Sirt 1/NF-κB signaling pathway, suggesting its potential in treating conditions like rheumatoid arthritis.[1]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in botanical extracts like those containing this compound is a common challenge. The primary sources of this variability can be categorized as follows:
-
Raw Material Variation:
-
Genetic Diversity: Different populations or chemotypes of Pterocephalus hookeri can have varying levels of this compound.
-
Environmental Factors: Climate, soil composition, altitude, and harvest time significantly impact the phytochemical profile of the plant.
-
Post-Harvest Handling: Storage conditions and duration of the raw plant material can lead to degradation of active compounds.
-
-
Extraction and Processing Parameters:
-
Extraction Method: The choice of extraction technique (e.g., maceration, reflux, ultrasound-assisted extraction) can yield different efficiencies and phytochemical profiles.
-
Solvent Selection: The type of solvent, its polarity, and concentration (e.g., ethanol/water ratio) are critical for selectively extracting this compound.
-
Processing Conditions: Parameters such as temperature, extraction time, and solvent-to-solid ratio can significantly influence the final extract composition.
-
Drying and Concentration: The methods used to dry the extract can affect the stability of thermolabile compounds like this compound.
-
Q3: How can I minimize variability starting from the raw material?
A3: To minimize variability from the raw material, it is crucial to establish strict quality control measures:
-
Botanical Authentication: Ensure the correct plant species and part (e.g., roots, whole plant) are used.
-
Standardized Harvesting: Define a specific harvesting time and protocol based on when this compound content is highest.
-
Controlled Post-Harvest Processing: Implement standardized drying and storage conditions (e.g., temperature, humidity, light exposure) to prevent degradation.
-
Phytochemical Fingerprinting: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of the raw material and select batches that meet predefined criteria.
Q4: What are the recommended storage conditions for this compound extracts?
A4: To ensure the stability of this compound extracts, they should be stored in a cool, dark, and dry place.[5] Light and high temperatures can degrade iridoid glycosides.[6][7] For long-term storage, keeping the extracts at -20°C or below in airtight containers is recommended. It is also advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Troubleshooting Low Yield of this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound content in the final extract | Inefficient cell lysis of the plant material. | Ensure the plant material is finely ground to a uniform powder to maximize surface area for solvent penetration. |
| Suboptimal extraction solvent. | Iridoid glycosides are typically extracted with polar solvents. Experiment with different concentrations of ethanol or methanol in water (e.g., 50-80%). A 70% ethanol solution has been used for extracting iridoids from Pterocephalus hookeri.[8] | |
| Inadequate extraction time or temperature. | Optimize the extraction time and temperature for your chosen method. For maceration, allow for sufficient time (e.g., 24-48 hours). For heat-assisted methods, be cautious of potential degradation of thermolabile compounds. | |
| Degradation of this compound during extraction. | Avoid prolonged exposure to high temperatures and direct light. Consider using "green" extraction techniques like ultrasound-assisted extraction (UAE) which can be performed at lower temperatures. | |
| Improper solvent-to-solid ratio. | A low solvent-to-solid ratio may result in incomplete extraction. A common starting point is 10:1 to 20:1 (v/w). |
Troubleshooting Inconsistent Bioactivity of Extracts
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable results in anti-inflammatory bioassays | Inconsistent concentration of this compound in the extracts. | Standardize the extracts based on the concentration of this compound using a validated HPLC method before conducting bioassays. |
| Presence of interfering compounds. | The crude extract contains a complex mixture of compounds.[2][3][4] Consider a fractionation step (e.g., using solid-phase extraction or liquid-liquid partitioning) to enrich the this compound fraction and remove potential antagonists or compounds that interfere with the assay. | |
| Degradation of this compound in the extract or assay medium. | Ensure proper storage of extracts. Verify the stability of this compound under your specific assay conditions (e.g., pH, temperature, incubation time). | |
| Variability in the bioassay itself. | Strictly adhere to the standardized bioassay protocol. Include positive and negative controls in every experiment. Ensure cell lines are from a consistent passage number and are healthy. |
HPLC Analysis Troubleshooting for this compound Quantification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | Silanol interactions with the stationary phase. | Use a column with end-capping. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol activity. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check for leaks in the HPLC system and ensure the pump is functioning correctly.[9] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[9] | |
| Noisy baseline | Air bubbles in the detector or pump. | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the detector cell. |
Data Presentation
Table 1: Comparison of Extraction Methods for Iridoid Glycosides (General Data)
| Extraction Method | Solvent | Temperature | Time | Relative Yield | Pros | Cons |
| Maceration | 70% Ethanol | Room Temp. | 24-48 h | Moderate | Simple, suitable for thermolabile compounds | Time-consuming, large solvent volume |
| Reflux Extraction | 70% Ethanol | Boiling Point | 2-4 h | High | Faster than maceration, efficient | Potential degradation of thermolabile compounds |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40-60 °C | 30-60 min | High | Fast, efficient, reduced solvent consumption | Requires specialized equipment |
| Pressurized Liquid Extraction (PLE) | Water or Ethanol | 100-150 °C | 10-20 min | Very High | Very fast, highly efficient, low solvent use | High initial equipment cost, potential for degradation |
Note: This table presents generalized data for iridoid glycosides. The optimal method for this compound should be determined experimentally.
Experimental Protocols
Protocol for Extraction of this compound from Pterocephalus hookeri
This protocol describes a general procedure for obtaining a this compound-enriched extract.
a. Materials and Equipment:
-
Dried and powdered Pterocephalus hookeri plant material
-
70% Ethanol (v/v) in deionized water
-
Orbital shaker or ultrasonic bath
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
b. Extraction Procedure (Ultrasound-Assisted Extraction):
-
Weigh 10 g of powdered plant material and place it in a 250 mL flask.
-
Add 200 mL of 70% ethanol (1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath and sonicate at 40°C for 45 minutes.
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Filter the extract through Whatman No. 1 filter paper.
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Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.
-
Freeze the remaining aqueous extract and lyophilize to obtain a dry powder.
-
Store the dried extract at -20°C in an airtight, light-protected container.
Protocol for Quantification of this compound by HPLC
a. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (or phosphoric acid)
-
Deionized water (HPLC grade)
b. Chromatographic Conditions:
-
Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 30% B over 25 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm
-
Injection Volume: 10 µL
c. Procedure:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the dried this compound extract in the initial mobile phase composition to a known concentration (e.g., 10 mg/mL).
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Filter all samples and standards through a 0.45 µm syringe filter before injection.
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Inject the standards and samples onto the HPLC system.
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Identify the this compound peak in the sample chromatogram by comparing the retention time with the reference standard.
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Quantify the amount of this compound in the extract using the calibration curve generated from the standards.
Protocol for In Vitro Anti-Inflammatory Bioassay (Nitric Oxide Inhibition)
a. Materials and Equipment:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
b. Procedure:
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Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare different concentrations of the this compound extract (standardized to this compound content) and the positive control (Dexamethasone).
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Remove the old medium from the cells and add fresh medium containing the various concentrations of the extract or Dexamethasone.
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Incubate for 1 hour.
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Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the negative control wells).
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Incubate for another 24 hours.
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After incubation, collect 50 µL of the cell supernatant from each well.
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Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
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Incubate for 10 minutes at room temperature in the dark.
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Measure the absorbance at 540 nm using a microplate reader.
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Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells.
Mandatory Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for consistent extract production and testing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review | Semantic Scholar [semanticscholar.org]
- 3. Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Cell viability issues with high concentrations of Cantleyoside
Welcome to the technical support center for Cantleyoside. This resource provides troubleshooting guidance and answers to frequently asked questions regarding cell viability issues that may arise when using high concentrations of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability and proliferation after treating our cells with high concentrations of this compound. Is this expected?
A1: Yes, this is an expected outcome. This compound has been shown to significantly suppress the proliferation of cells, such as human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA). This effect is dose-dependent. The observed decrease in cell viability is likely due to the induction of apoptosis, or programmed cell death.
Q2: What is the underlying mechanism for the observed reduction in cell viability?
A2: this compound induces apoptosis by activating the AMPK/Sirt 1/NF-κB signaling pathway. This activation is linked to the promotion of mitochondrial dysfunction. Specifically, this compound enhances the expression of phosphorylated AMPK (p-AMPK) and Sirtuin 1 (Sirt 1), while inhibiting the degradation of IκBα. This leads to a reduction in phosphorylated NF-κB (p-NF-κB) and its subsequent translocation to the nucleus. This cascade of events ultimately promotes apoptosis.
Q3: How can we confirm that this compound is inducing apoptosis in our cell cultures?
A3: You can confirm apoptosis through several established methods:
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TUNEL Assay: This assay detects DNA fragmentation, a key hallmark of apoptosis. An increase in TUNEL-positive cells indicates a higher rate of apoptosis.
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Hoechst Staining: This nuclear stain can be used to observe chromatin condensation, another characteristic of apoptotic cells. Apoptotic nuclei will appear smaller and more brightly stained.
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Western Blot Analysis: You can measure the expression levels of key apoptotic proteins. An increased Bax/Bcl-2 ratio is a strong indicator of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability results between replicates. | 1. Uneven cell seeding. 2. Inconsistent this compound concentration. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Thoroughly mix this compound solutions before adding to wells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Lower-than-expected decrease in cell viability. | 1. Sub-optimal concentration of this compound. 2. Short incubation time. 3. Cell line is less sensitive to this compound. | 1. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. 2. Increase the incubation time (e.g., 24, 48, 72 hours). 3. Consider using a different cell line known to be responsive or increasing the concentration range. |
| Complete cell death even at low concentrations. | 1. This compound concentration is too high for the specific cell line. 2. Solvent (e.g., DMSO) toxicity. 3. Cells were unhealthy prior to treatment. | 1. Use a lower concentration range in your dose-response experiment. 2. Ensure the final solvent concentration is low (typically <0.1%) and run a solvent-only control. 3. Check the health and viability of your cells before starting the experiment. |
Quantitative Data Summary
While a specific IC50 value for this compound's effect on HFLS-RA proliferation is not explicitly stated in the primary literature, the dose-dependent inhibitory effect is evident. The following table summarizes the observed effects at various concentrations based on published findings.
| This compound Concentration | Observed Effect on HFLS-RA Cells |
| Low Concentrations | Gradual decrease in cell proliferation. |
| Moderate Concentrations | Significant suppression of cell proliferation. Noticeable increase in apoptotic markers (e.g., TUNEL and Hoechst positive cells). |
| High Concentrations | Strong inhibition of cell proliferation and robust induction of apoptosis. |
Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Cell Viability Assessment (CCK-8 Assay)
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Cell Seeding: Seed HFLS-RA cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
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Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection by Hoechst 33342 Staining
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Cell Culture: Culture HFLS-RA cells on sterile glass coverslips in a multi-well plate and treat with this compound as described above.
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Staining: Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) to cover the cells.
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Incubation: Incubate for 10-15 minutes at 37°C, protected from light.
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Washing: Remove the staining solution and wash the cells twice with PBS.
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Imaging: Mount the coverslips on microscope slides and observe under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, brightly stained nuclei.
Experimental Workflow for Investigating Cell Viability Issues
Minimizing off-target effects of Cantleyoside in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Cantleyoside.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound, an iridoid glycoside, has been shown to exert anti-inflammatory and pro-apoptotic effects by activating the AMPK/Sirt1/NF-κB signaling pathway.[1] This activation is linked to the promotion of mitochondrial dysfunction in target cells.[1]
Q2: What are off-target effects and why are they a concern with natural products like this compound?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target. For natural products, which can have complex structures, the potential for interacting with multiple cellular targets is a significant consideration. These unintended interactions can lead to misinterpretation of experimental results, unexpected toxicity, and a lack of specificity in the observed phenotype.
Q3: How can I proactively assess the potential off-target profile of this compound in my experimental system?
A3: A multi-pronged approach is recommended. Initially, computational or in silico methods, such as Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by screening the compound's structure against large databases of protein targets.[2][3] Subsequently, experimental validation is crucial. This can be achieved through broad-panel screening assays, such as kinase profiling services or cell microarray screening, which test the compound against hundreds of different kinases or cell-surface proteins.[4][5]
Q4: What are the essential control experiments to include when studying this compound?
A4: To ensure that the observed effects are due to the on-target activity of this compound, the following controls are critical:
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Vehicle Control: Treat cells or animals with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Positive Control: Use a well-characterized, selective activator of the AMPK pathway to confirm that your experimental system responds as expected.
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Negative Control: In addition to the vehicle, consider using a structurally similar but inactive compound, if available, to control for effects related to the chemical scaffold.
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Genetic Controls: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target (e.g., AMPKα). If this compound's effect is diminished or abolished in these cells, it provides strong evidence for on-target activity.
Troubleshooting Guide
Issue 1: High variability in dose-response curves between experiments.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or batch-to-batch variability of this compound. Natural products can have variations in purity between batches.
-
Solution:
-
Standardize Cell Culture: Ensure consistent cell passage numbers and seeding densities. Allow plates to rest at room temperature before incubation to ensure even cell distribution.[6]
-
Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate dispensing of both cells and compound.[6]
-
Quality Control of Compound: If possible, obtain a certificate of analysis for each batch of this compound to verify its purity. Dissolve the entire vial of a new batch at once to create a concentrated stock solution, which can then be aliquoted and frozen to minimize variability from repeated weighing of small amounts.
-
Issue 2: Observed cellular toxicity at concentrations expected to be effective for the on-target effect.
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Possible Cause: The observed toxicity may be an off-target effect or could be an intrinsic property of the on-target mechanism in the specific cell line being used.
-
Solution:
-
Perform a Concentration Matrix: Test a wide range of this compound concentrations to determine the therapeutic window between the desired on-target effect (e.g., AMPK phosphorylation) and the onset of cytotoxicity (e.g., using a CCK-8 or MTT assay).
-
Use Orthogonal Assays: Confirm the on-target effect at non-toxic concentrations using multiple readouts. For example, in addition to Western blotting for p-AMPK, measure the activity of downstream targets of AMPK.
-
Off-Target Screening: If toxicity persists at concentrations required for the on-target effect, consider performing a broad off-target screening panel to identify potential unintended targets that may be mediating the toxic effects.
-
Issue 3: Inconsistent or no activation of the AMPK pathway.
-
Possible Cause: Reagent degradation, suboptimal assay conditions, or cell-type specific differences in the signaling pathway.
-
Solution:
-
Reagent Integrity: Ensure that this compound stock solutions have been stored correctly (typically at -80°C in an appropriate solvent like DMSO) and have not undergone multiple freeze-thaw cycles.[6]
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of this compound treatment for AMPK activation in your specific cell line.
-
Positive Controls: Always include a known AMPK activator (e.g., AICAR, A-769662) as a positive control to confirm that the assay itself is working correctly.[7]
-
Check Downstream Readouts: In addition to p-AMPK, assess the phosphorylation of downstream targets like ACC (Acetyl-CoA Carboxylase) to confirm pathway activation.
-
Data Presentation
Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound. The following tables are provided as templates for researchers to present their own data from off-target liability screening.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | This compound IC50 (µM) | Positive Control Inhibitor IC50 (µM) |
| AMPK (On-Target) | [Insert experimental value] | [e.g., 0.5 µM for Compound X] |
| Kinase A (Off-Target) | [Insert experimental value] | [e.g., 0.01 µM for Staurosporine] |
| Kinase B (Off-Target) | [Insert experimental value] | [e.g., 0.2 µM for Sunitinib] |
| Kinase C (Off-Target) | [> 100 µM] | [e.g., 1.5 µM for Dasatinib] |
| ...add more kinases as per screening panel |
IC50 values should be determined from 10-point dose-response curves.
Table 2: Example Off-Target Binding Profile (Receptor/Ion Channel Screen)
| Target | This compound % Inhibition @ 10 µM | Known Ligand IC50 or Ki (nM) |
| AMPK (On-Target) | [Activation %, not inhibition] | N/A |
| Receptor X | [e.g., 85%] | [e.g., 5 nM for Ligand Y] |
| Ion Channel Y | [e.g., 12%] | [e.g., 50 nM for Ligand Z] |
| Transporter Z | [e.g., <10%] | [e.g., 100 nM for Ligand A] |
| ...add more targets as per screening panel |
% Inhibition values are used to identify potential hits for further investigation with full dose-response curves.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the cytotoxic effects of this compound in a 96-well plate format.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your concentrated stock.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition:
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Protocol 2: Measurement of Inflammatory Cytokines by ELISA
This protocol provides a general workflow for quantifying cytokines (e.g., TNF-α, IL-6) in cell culture supernatants after this compound treatment.
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Sample Collection:
-
Culture cells and treat with various concentrations of this compound and controls (e.g., LPS for stimulation) for the desired time.
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.[7][9]
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[7]
-
Wash the plate.
-
Add your standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.[10]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[7]
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Wash the plate.
-
Add the TMB substrate solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in your samples.
-
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for assessing off-target effects.
Caption: Experimental workflow for a CCK-8 assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK Signaling Pathway and Function - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biogot.com [biogot.com]
- 9. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. h-h-c.com [h-h-c.com]
Optimizing Incubation Time for Cantleyoside in Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Cantleyoside in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in cell viability assays?
For initial screening of cytotoxic or anti-proliferative effects of this compound using assays like MTT, MTS, or CCK-8, a 24-hour incubation period is a common starting point. However, the optimal time can vary significantly depending on the cell type and the specific mechanism of action of the compound. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your experimental model.
Q2: How does incubation time with this compound affect IC50 values in proliferation assays?
The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, longer incubation times may lead to lower IC50 values as the compound has more time to exert its biological effects[1][2][3]. It is crucial to establish a consistent incubation time across all experiments to ensure the comparability and reproducibility of your results[4]. For compounds that may have a slower onset of action, a 72-hour incubation is often used to capture the full anti-proliferative effect.
Q3: For anti-inflammatory assays measuring cytokine release, what is the optimal incubation period with this compound?
The optimal incubation time for measuring the inhibitory effect of this compound on cytokine production (e.g., TNF-α, IL-6) depends on the kinetics of cytokine secretion in your specific cell model upon stimulation (e.g., with LPS). A common approach is to pre-incubate the cells with this compound for a period (e.g., 1-4 hours) before adding the inflammatory stimulus. The total incubation time with both this compound and the stimulus can range from 6 to 24 hours. Time-course experiments are essential to pinpoint the peak of cytokine production and the optimal window for observing this compound's inhibitory effect[5][6].
Q4: How quickly can I expect to see an effect of this compound on signaling pathways like AMPK/Sirt1/NF-κB?
Activation of signaling pathways like AMPK can be a rapid event. Phosphorylation of AMPK can often be detected by Western blot as early as 15-60 minutes after treatment with an activating compound, with peak activation potentially occurring around 24 hours, depending on the specific compound and cell type[7][8]. To capture the dynamics of the this compound-induced signaling cascade, a time-course experiment with early time points (e.g., 0, 15, 30, 60 minutes, 4 hours, 8 hours, 24 hours) is recommended.
Q5: What is the typical timeframe for observing this compound-induced apoptosis?
Apoptosis is a dynamic process with a well-defined sequence of events. Early markers of apoptosis, such as phosphatidylserine externalization (detectable by Annexin V staining), can appear within a few hours of treatment. Late-stage events, including DNA fragmentation and caspase-3 activation, may take longer to become prominent, often peaking at 24 hours or later[9][10]. Therefore, a time-course analysis (e.g., 4, 8, 12, 24 hours) is critical to distinguish between early and late apoptotic events and to identify the optimal time point for your assay[9].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant effect of this compound observed even at high concentrations in a 24-hour viability assay. | - Incubation time is too short for the effect to manifest.- The cell line is resistant to this compound.- The compound may have degraded in the culture medium. | - Extend the incubation time (e.g., up to 48 or 72 hours) by performing a time-course experiment.- Verify the sensitivity of your cell line to other known anti-proliferative agents.- Assess the stability of this compound in your cell culture conditions. |
| Inconsistent IC50 values for this compound between experiments. | - Variation in incubation time.- Differences in cell seeding density.- Cell passage number affecting sensitivity. | - Strictly adhere to a standardized incubation time for all comparative experiments.- Ensure consistent cell seeding density across all plates and experiments.- Use cells within a consistent and low passage number range. |
| Difficulty in detecting apoptosis with this compound. | - The chosen time point is not optimal for the specific apoptotic marker being assayed.- The concentration of this compound is not sufficient to induce apoptosis. | - Perform a time-course experiment to assess both early (e.g., Annexin V) and late (e.g., cleaved caspase-3, DNA fragmentation) markers of apoptosis.- Perform a dose-response experiment to identify the optimal concentration of this compound for inducing apoptosis. |
| No change in the phosphorylation status of AMPK or other signaling proteins after this compound treatment. | - The time point of cell lysis is not aligned with the peak of protein activation/inhibition.- The effect on the signaling pathway is transient. | - Conduct a time-course experiment with short intervals (e.g., 0, 15, 30, 60 minutes, 4 hours) after this compound treatment.- Confirm the activation of the pathway with a known positive control. |
| High background in anti-inflammatory assays. | - Cells are stressed or activated due to handling.- Suboptimal pre-incubation time with this compound.- Timing of sample collection does not align with peak cytokine secretion. | - Handle cells gently during seeding and treatment.- Optimize the pre-incubation time with this compound before adding the inflammatory stimulus (e.g., test 1, 2, and 4 hours).- Perform a time-course experiment to determine the peak of cytokine production in response to your stimulus and collect supernatants at that time point. |
Data Presentation
Table 1: Illustrative Time-Dependence of IC50 Values for a Hypothetical Anti-cancer Agent
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HFLS-RA | 24 | 50.2 |
| 48 | 25.8 | |
| 72 | 12.5 | |
| MCF-7 | 24 | 85.1 |
| 48 | 42.6 | |
| 72 | 20.3 | |
| Note: This table presents hypothetical data to illustrate the principle of time-dependent IC50 values. Actual values for this compound must be determined experimentally. |
Table 2: Example of Time-Course for Apoptosis Induction
| Treatment Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 | 2.1 | 1.5 |
| 4 | 8.5 | 2.3 |
| 8 | 15.2 | 4.8 |
| 12 | 25.6 | 8.9 |
| 24 | 18.3 | 22.4 |
| Note: This table shows a typical progression of apoptosis over time. The optimal time point for analysis depends on whether early or late apoptotic events are of interest. |
Experimental Protocols
Protocol 1: Determining Time- and Dose-Dependent Cytotoxicity of this compound using CCK-8 Assay
-
Cell Seeding: Seed cells (e.g., HFLS-RA) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
CCK-8 Assay: At the end of each incubation period, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each incubation time.
Protocol 2: Assessing the Kinetics of this compound-Induced Apoptosis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once attached, treat the cells with the desired concentration of this compound for various time points (e.g., 0, 4, 8, 12, 24 hours).
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Cell Harvesting: At each time point, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Time-Course Analysis of AMPK Pathway Activation by Western Blot
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound for a series of short time intervals (e.g., 0, 15, 30, 60, 120 minutes, 4, 8, 24 hours).
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Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, and other proteins of interest in the AMPK/Sirt1/NF-κB pathway. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing incubation time.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time course of serum cytokine level changes within 72 h after onset in children with acute encephalopathy and febrile seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Cytokine Release in Ex Vivo-Stimulated Blood from Borreliosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Scaling Up Cantleyoside Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling-up of Cantleyoside purification. As specific data on this compound purification is limited in public literature, this guide leverages information from the broader class of iridoid glycosides, to which this compound belongs, and general chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and other iridoid glycosides?
A1: Common purification techniques for iridoid glycosides, including this compound, involve a combination of chromatographic methods. These often start with initial fractionation using macroporous resin chromatography followed by further separation using medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) with reversed-phase columns.[1] High-speed countercurrent chromatography (HSCCC) has also been successfully employed for the preparative isolation and purification of iridoid glycosides.[2][3]
Q2: What are the primary challenges when scaling up the purification of this compound?
A2: Scaling up purification from bench-scale to preparative or industrial-scale presents several challenges. These include:
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Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult as chromatographic peak broadening often increases with column diameter and length.
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Solvent Consumption: Large-scale chromatography consumes significant volumes of solvents, leading to high costs and environmental concerns.[2]
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Yield Reduction: Transferring the process to larger equipment can result in increased sample loss at various stages, leading to a lower overall yield.
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Process Time: Scaling up often leads to longer run times, which can impact the stability of the target compound.
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Compound Stability: this compound, like other iridoid glycosides, may be susceptible to degradation under certain conditions (e.g., high temperature, extreme pH), which can be exacerbated during longer processing times at scale. Some iridoid glycosides have been shown to be unstable in strong alkaline solutions, high temperatures, and strong acidic conditions.
Q3: How can I improve the yield of purified this compound during scale-up?
A3: To improve yield, consider the following:
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Optimization of Extraction: Ensure the initial extraction of this compound from the source material is efficient.
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Multi-step Purification Strategy: Employing orthogonal purification techniques (e.g., macroporous resin followed by reversed-phase chromatography) can effectively remove impurities in stages, preserving the yield of the target compound.
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Column Packing and Efficiency: Ensure preparative columns are packed efficiently to minimize peak tailing and broadening, which can lead to fraction contamination and yield loss.
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Loading Capacity: Carefully determine the optimal loading capacity of your column to avoid overloading, which can significantly reduce separation efficiency and yield.
Q4: What are the stability concerns for this compound during purification?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity of Final Product | - Inefficient initial fractionation- Column overloading- Inappropriate mobile phase composition- Co-elution of impurities | - Optimize the initial fractionation step to remove more impurities early on.- Reduce the sample load on the column.- Re-evaluate and optimize the mobile phase gradient or isocratic composition.- Consider a secondary purification step using a different chromatographic mode (e.g., normal phase if reversed-phase was used initially). |
| Poor Yield | - Degradation of this compound during processing- Incomplete elution from the column- Loss of sample during solvent evaporation or transfer- Adsorption to equipment surfaces | - Assess the stability of this compound under your purification conditions (pH, temperature, light exposure).- Modify the mobile phase to ensure complete elution.- Optimize post-column processing steps to minimize losses.- Use silanized glassware or other low-adsorption materials. |
| High Backpressure in HPLC/MPLC System | - Clogged column frit- Particulate matter in the sample- Precipitation of the sample or buffer in the system | - Replace the column inlet frit.- Filter the sample through a 0.22 µm or 0.45 µm filter before injection.- Ensure the mobile phase and sample solvent are miscible and that the buffer components remain soluble throughout the run. |
| Peak Tailing or Splitting | - Column degradation (void formation)- Chemical interactions between this compound and the stationary phase- Sample solvent incompatible with the mobile phase | - Repack or replace the column.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to improve peak shape.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection. |
Data Presentation
Table 1: Comparison of Purification Parameters for Iridoid Glycosides using High-Speed Countercurrent Chromatography (HSCCC)
| Compound | Solvent System | Crude Extract (mg) | Purified Compound (mg) | Purity (%) | Reference |
| Sweroside | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v) | 100 | 7.9 | 92.3 | [2][3] |
| Morroniside | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v) | 100 | 13.1 | 96.3 | [2][3] |
| Loganin | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v) | 100 | 10.2 | 94.2 | [2][3] |
| Gardenoside | n-butanol:ethanol:water (10:1:10, v/v) | 800 (fraction A) | 151.1 | 91.7 | |
| Geniposide | ethyl acetate:n-butanol:water (2:1.5:3, v/v) | 800 (fraction B) | 587.2 | 98.2 |
Note: This data is for iridoid glycosides chemically similar to this compound and is provided for illustrative purposes.
Experimental Protocols
Protocol 1: General Workflow for Scaling Up this compound Purification
This protocol outlines a general workflow for scaling up the purification of this compound from a crude plant extract.
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Crude Extract Preparation:
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Extract the dried plant material with a suitable solvent (e.g., 70% ethanol) using maceration or sonication.
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Concentrate the extract under reduced pressure to obtain a crude residue.
-
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Initial Fractionation (Macroporous Resin Chromatography):
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Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., HPD-100).
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Wash the column with deionized water to remove sugars and other highly polar impurities.
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Elute the iridoid glycoside-rich fraction with an increasing concentration of ethanol (e.g., 30-70% ethanol).
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Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
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Combine and concentrate the this compound-rich fractions.
-
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Preparative HPLC Purification:
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Dissolve the enriched fraction in the initial mobile phase.
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Purify the sample on a preparative reversed-phase C18 column.
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Use a gradient of water (A) and acetonitrile or methanol (B), both potentially containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
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Start with a low percentage of solvent B and gradually increase it to elute this compound.
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Collect fractions based on the UV chromatogram.
-
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Purity Analysis and Final Processing:
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Analyze the purity of the collected fractions using analytical HPLC.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Lyophilize the final product to obtain pure, dry this compound.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound purification.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic separation and purification of iridoid glycosides and crocetin derivatives from Gardenia jasminoides Ellis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Application of Cantleyoside
This guide provides comprehensive safety protocols, troubleshooting advice, and experimental guidelines for researchers, scientists, and drug development professionals working with Cantleyoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an iridoid glycoside. According to its Safety Data Sheet (SDS), it is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Researchers should handle it with appropriate personal protective equipment (PPE) to avoid ingestion and prevent its release into the environment.[1]
Q2: What are the proper storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] For long-term stability, it is recommended to store the powder at -20°C and solutions in a solvent at -80°C.[1]
Q3: What should I do in case of accidental exposure to this compound?
In case of accidental exposure, follow these first-aid measures immediately:
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Eye Contact: Remove contact lenses if present and flush the eyes immediately with large amounts of water. Seek prompt medical attention.[1]
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Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and consult a physician.[1]
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Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical help.[1]
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Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or a physician for guidance.[1]
Q4: How should I dispose of this compound waste?
This compound and its containers must be disposed of as hazardous waste at an approved waste disposal facility.[1] Avoid releasing it into the environment to prevent harm to aquatic life.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Ensure this compound is stored at the recommended temperatures and protected from light. Prepare fresh solutions for each experiment whenever possible. Iridoid glycosides can be sensitive to high temperatures and alkaline or strongly acidic conditions. |
| Low cell viability after treatment | This compound concentration may be too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Precipitate formation in stock solution | The solvent may not be appropriate, or the concentration may be too high. | Consult the product datasheet for recommended solvents. If precipitation occurs upon freezing, try preparing smaller aliquots or using a different solvent. |
Data Presentation
This compound Storage and Stability
| Form | Storage Temperature | General Stability | Special Considerations |
| Powder | -20°C | Stable for extended periods when stored correctly.[1] | Keep container tightly sealed and protected from moisture. |
| In Solvent | -80°C | Recommended for long-term storage of solutions.[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Note: Stability of iridoid glycosides can be affected by high temperatures and pH extremes. It is advisable to prepare fresh solutions for optimal results.
Experimental Protocols
Representative Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and resuspend cells in fresh culture medium.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Preparation of this compound Stock Solution:
- Under sterile conditions, dissolve this compound powder in an appropriate solvent (e.g., DMSO) to prepare a high-concentration stock solution.
- Further dilute the stock solution with a cell culture medium to achieve the desired final concentrations for treatment.
3. Cell Treatment:
- Remove the old medium from the 96-well plate.
- Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a negative control (medium only).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage relative to the control wells.
Visualizations
Experimental Workflow for Handling this compound
Caption: A typical workflow for safely handling this compound in a laboratory setting.
This compound Signaling Pathway
This compound has been shown to exert anti-inflammatory and pro-apoptotic effects by activating the AMPK/Sirt1/NF-κB pathway.[2]
References
Technical Support Center: Cantleyoside Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from cantleyoside in biochemical assays. While this compound is a valuable research compound, its natural product origin and chemical structure present a potential for assay interference, leading to unreliable results. This guide offers strategies to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is an iridoid glycoside, a class of secondary metabolites found in various plants.[1] Like many natural products, its structural complexity and physicochemical properties can lead to non-specific interactions with assay components, causing false-positive or false-negative results. Potential interference mechanisms include aggregation, intrinsic fluorescence, protein reactivity, and redox activity.[2][3]
Q2: I'm observing unexpected results in my assay when using this compound. What are the common signs of interference?
A2: Common indicators of assay interference by compounds like this compound include:
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Irreproducible results: Significant variability between replicate wells or experiments.
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Steep dose-response curves: A sharp drop-off in activity over a narrow concentration range, which can be indicative of aggregation.[4]
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Discrepancies between different assay formats: Activity is observed in one assay type (e.g., fluorescence-based) but not in an orthogonal assay (e.g., absorbance-based).
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Time-dependent effects: The observed activity changes with incubation time, which could suggest compound instability or covalent modification of assay components.
Q3: How can I proactively minimize the risk of this compound interference in my experiments?
A3: To minimize the risk of interference, consider the following preventative measures:
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Assay Choice: Whenever possible, opt for assay technologies that are less susceptible to interference. For example, label-free detection methods or assays with red-shifted fluorescence readouts can be less prone to issues from fluorescent compounds.
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Compound Quality: Ensure the purity of your this compound sample. Impurities from the extraction and purification process can also contribute to assay artifacts.
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Solubility: Confirm that this compound is fully soluble in your assay buffer at the tested concentrations to avoid issues related to precipitation or aggregation.
Troubleshooting Guides
Problem 1: Suspected Interference Due to Compound Aggregation
Symptoms:
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Steep, non-stoichiometric dose-response curves.
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Inhibition is sensitive to the order of reagent addition.
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Activity is attenuated by the inclusion of non-ionic detergents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation-based interference.
Experimental Protocol: Detergent-Based Disruption of Aggregates
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Prepare Reagents: Prepare your standard assay buffer and a second batch of assay buffer containing 0.01% (v/v) Triton X-100.
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Compound Preparation: Prepare serial dilutions of this compound in both the standard and the detergent-containing buffers.
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Assay Performance: Run your biochemical assay in parallel using both sets of this compound dilutions.
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Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value or a reduction in the maximum inhibition in the presence of Triton X-100 suggests that aggregation is a contributing factor to the observed activity.[4]
Problem 2: Potential Interference with Fluorescence-Based Assays
Symptoms:
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Unexpectedly high or low fluorescence readings that do not correlate with the expected biological activity.
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High background fluorescence in wells containing only this compound and the fluorescent probe.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence-based assay interference.
Experimental Protocol: Assessing Intrinsic Fluorescence and Quenching
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Intrinsic Fluorescence Measurement:
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Prepare solutions of this compound in the assay buffer at the concentrations used in your experiment.
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Using a plate reader, measure the fluorescence emission at the same wavelengths used for your assay's readout, with the same excitation wavelength.
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If significant fluorescence is detected, this will contribute to your assay signal and should be subtracted from the experimental wells.
-
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Fluorescence Quenching Experiment:
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Prepare a solution of your fluorescent probe or product at a concentration that gives a robust signal.
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Add this compound at various concentrations to this solution.
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Measure the fluorescence. A concentration-dependent decrease in fluorescence indicates that this compound is quenching the signal.[3]
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Problem 3: Suspected Non-Specific Protein Reactivity or Redox Activity
Symptoms:
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Time-dependent inhibition of enzyme activity.
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Lack of confirmation in orthogonal assays that do not rely on the same protein or detection principle.
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Activity is sensitive to the presence of reducing agents.
Signaling Pathway and Potential Interference Point:
Caption: Potential interference of this compound via non-specific protein modification.
Experimental Protocol: Thiol Scavenging Control
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Prepare Reagents: Prepare your assay buffer with and without a thiol scavenging agent, such as 1 mM dithiothreitol (DTT).
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Pre-incubation: Pre-incubate this compound with the enzyme in both buffers for 15-30 minutes before initiating the reaction by adding the substrate.
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Assay Performance: Measure the enzyme activity in both conditions.
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Data Analysis: If the inhibitory activity of this compound is significantly reduced in the presence of DTT, it suggests that the compound may be reacting with cysteine residues on the enzyme.
Quantitative Data Summary
| Interference Mechanism | Typical Assay Types Affected | Potential Effect on Readout | Mitigation Strategy |
| Aggregation | Enzyme inhibition, protein-protein interaction assays | False Positive (Inhibition) | Add 0.01% Triton X-100 or other non-ionic detergents. |
| Intrinsic Fluorescence | Fluorescence intensity, FRET, FP assays | False Positive or Negative | Subtract background fluorescence; use red-shifted dyes. |
| Fluorescence Quenching | Fluorescence intensity, FRET, FP assays | False Negative | Use a different fluorescent probe or assay technology. |
| Redox Cycling/Reactivity | Assays with redox-sensitive components (e.g., luciferase) | False Positive or Negative | Add 1 mM DTT or other antioxidants. |
| Metal Chelation | Metalloenzyme assays | False Positive (Inhibition) | Add excess of the required metal cofactor. |
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of Cantleyoside and its related iridoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of this complex bis-iridoid glycoside.
Troubleshooting Guide
This guide addresses common issues observed during the HPLC separation of this compound, offering potential causes and actionable solutions to achieve optimal chromatographic performance.
| Problem | Potential Cause | Solution |
| Poor Resolution Between this compound and Other Iridoids | Inappropriate Mobile Phase Composition: The solvent strength or pH may not be optimal for separating structurally similar bis-iridoids. | Optimize Mobile Phase: • Solvent Ratio: Adjust the gradient of acetonitrile or methanol in the aqueous phase. A shallower gradient often improves the resolution of closely eluting compounds. • pH Modification: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase to suppress the ionization of acidic functional groups, leading to sharper peaks and improved separation. |
| Unsuitable Column Chemistry: The stationary phase may not provide sufficient selectivity for this compound and its related compounds. | Column Selection: • Stationary Phase: A C18 column is commonly used for iridoid glycosides. Consider testing different C18 column brands or chemistries (e.g., end-capped, different pore sizes) for altered selectivity. | |
| Peak Tailing | Secondary Interactions: Silanol groups on the silica-based column can interact with polar analytes, causing peak tailing. | Mitigate Secondary Interactions: • Mobile Phase Additive: The addition of an acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate free silanol groups and reduce tailing. • Column Choice: Use a high-quality, end-capped C18 column to minimize the presence of accessible silanol groups. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | Sample Concentration: • Dilute the sample and reinject. | |
| Broad Peaks | Low Column Efficiency: The column may be old, contaminated, or operated at a suboptimal flow rate. | Improve Column Performance: • Flow Rate: Optimize the flow rate. Lower flow rates can sometimes increase efficiency, but at the cost of longer run times. • Column Maintenance: If the column is old or has been used extensively, consider flushing it with a strong solvent or replacing it. |
| Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. | Minimize Extra-Column Volume: • Use tubing with the smallest appropriate internal diameter and keep the length to a minimum. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, can lead to shifts in retention time. | Ensure Consistent Mobile Phase: • Prepare fresh mobile phase for each analysis set and ensure accurate measurement of all components. Use a calibrated pH meter if applicable. • Thoroughly degas the mobile phase to prevent bubble formation. |
| Pump Issues: Fluctuations in pump pressure or flow rate will directly impact retention times. | Check HPLC System: • Purge the pump to remove any air bubbles. • Check for leaks in the system. • If the problem persists, the pump seals or check valves may need replacement. | |
| Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection. | Proper Equilibration: • Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before the first injection. | |
| Baseline Noise or Drift | Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated HPLC system can lead to a noisy or drifting baseline. | Clean System and Use High-Purity Solvents: • Use HPLC-grade solvents and freshly prepared mobile phase. • Flush the entire HPLC system with a strong solvent like isopropanol. |
| Detector Issues: A failing lamp or a dirty flow cell in the UV detector can cause baseline problems. | Detector Maintenance: • Check the detector lamp's energy output. • Flush the detector flow cell. | |
| Ghost Peaks | Sample Carryover: Residual sample from a previous injection adsorbing to the injector or column. | Optimize Wash Steps: • Implement a robust needle wash protocol in the autosampler method, using a strong solvent. • Inject a blank gradient run after a high-concentration sample to check for carryover. |
| Contaminated Mobile Phase: Impurities in the mobile phase can accumulate on the column and elute as peaks during the gradient. | Use Fresh, High-Purity Mobile Phase: • Prepare fresh mobile phase daily using HPLC-grade reagents. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound?
A1: A good starting point for separating this compound is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution. The mobile phase typically consists of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B. A linear gradient from a low to a high percentage of solvent B over 30-40 minutes is a common starting point. Detection is often performed with a UV detector at a wavelength around 212 nm, as this has been used for the fingerprint analysis of Dipsacus asperoides, a plant known to contain this compound[1].
Q2: I am seeing a cluster of poorly resolved peaks around the expected retention time of this compound. What could be the cause?
A2: this compound is a bis-iridoid, meaning it is a dimer of iridoid units[2][3]. It is common for plants like Pterocephalus hookeri and Dipsacus asper to contain a variety of structurally similar iridoids and bis-iridoids[4][5][6]. These related compounds, including potential isomers of this compound, are likely to have very similar retention times, leading to co-elution or poor resolution. To address this, a very shallow gradient and/or a lower flow rate during the elution of these compounds can improve separation. You may also need to experiment with different C18 column selectivities or consider a different organic modifier (e.g., switching from acetonitrile to methanol or vice versa).
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for a polar compound like this compound on a C18 column is often due to interactions with residual silanol groups on the stationary phase. The most effective way to counteract this is by adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to your mobile phase. This will protonate the silanol groups, reducing their interaction with your analyte. Using a high-quality, well-end-capped C18 column can also significantly reduce peak tailing.
Q4: I am concerned about the stability of this compound during analysis. Are there any known degradation issues?
A4: While specific forced degradation studies on this compound are not widely published, iridoid glycosides, in general, can be susceptible to degradation under certain conditions[7][8]. Hydrolysis (acidic or basic) can cleave the glycosidic bonds or ester functionalities present in the molecule. To minimize the risk of degradation during analysis, it is advisable to:
-
Prepare fresh sample solutions and use them promptly.
-
Avoid exposing samples to high temperatures for extended periods.
-
If using acidic or basic mobile phase modifiers, ensure they are compatible with your compound and column and do not induce on-column degradation.
-
To confirm the stability-indicating nature of your method, you can perform a forced degradation study by subjecting a this compound standard to stress conditions (e.g., acid, base, oxidation, heat, light) and ensuring that the degradation products are well-separated from the parent peak[7][9].
Q5: What is the optimal UV detection wavelength for this compound?
Experimental Protocols
General HPLC Method for Iridoid Glycoside Analysis (Starting Point)
This protocol is a general starting point and should be optimized for the specific separation of this compound from its related compounds in your sample matrix.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 40% B (linear gradient)
-
35-40 min: 40% to 90% B (linear gradient)
-
40-45 min: 90% B (isocratic wash)
-
45-50 min: 90% to 10% B (return to initial conditions)
-
50-60 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 212 nm or at the determined λmax for this compound.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Bis-Iridoids from Pterocephalus hookeri and Evaluation of Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of pure Cantleyoside
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, stability, and experimental use of pure Cantleyoside.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for pure this compound?
A1: For optimal stability, pure this compound should be stored as a solid powder or in a suitable solvent under specific temperature conditions. The following storage recommendations are based on supplier data and general best practices for iridoid glycosides.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Q2: How stable is this compound in different solvents?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). While specific stability data in various solvents is limited, general knowledge of iridoid glycosides suggests that for experimental use, freshly prepared solutions are always recommended. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C.
Q3: What is the stability of this compound at different pH and temperature conditions?
-
pH: Some iridoid glycosides undergo hydrolysis under strong alkaline conditions. It is advisable to maintain solutions in a neutral to mildly acidic pH range to minimize degradation.
-
Temperature: High temperatures can lead to the degradation of some iridoid glycosides. For experimental procedures, it is recommended to avoid prolonged exposure to elevated temperatures unless required by the specific protocol.
Q4: Is this compound sensitive to light?
A4: Photostability data for this compound is not specifically documented. However, as a general precaution for photosensitive compounds, it is recommended to store both solid this compound and its solutions in light-protected containers (e.g., amber vials) and to minimize exposure to direct light during handling and experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Degradation of this compound stock solution. | • Prepare fresh stock solutions of this compound before each experiment.• Ensure stock solutions have been stored correctly at -80°C or -20°C for the recommended duration.• Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Loss of biological activity | Degradation due to improper handling or experimental conditions. | • Maintain experimental solutions at a neutral or slightly acidic pH, avoiding strongly alkaline conditions.• Protect solutions from prolonged exposure to high temperatures and direct light.• Use freshly prepared dilutions for cell-based assays. |
| Appearance of unknown peaks in HPLC/UPLC analysis | This compound degradation. | • Prepare samples immediately before analysis.• Check the pH and temperature of the sample and mobile phase.• If degradation is suspected, perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
Experimental Protocols
Stability Testing of this compound (General Protocol)
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Stress Conditions:
-
Temperature Stress: Aliquot the stock solution and incubate at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
pH Stress: Prepare a series of aqueous buffer solutions with different pH values (e.g., 2, 4, 7, 9, 12). Dilute the this compound stock solution in each buffer and incubate at a constant temperature.
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., UV lamp) for a defined period, while keeping a control sample in the dark.
-
-
Sample Analysis: At each time point, analyze the samples by HPLC-UV or UPLC-MS to determine the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and under each condition to determine its stability profile.
Analytical Methods for Stability Assessment
High-Performance Liquid Chromatography (HPLC-UV)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or phosphoric acid).
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Quantification: Use a calibration curve of known this compound concentrations to quantify the amount in each sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be used to identify potential degradation products.
-
Chromatography: Utilize a UPLC or HPLC system with a C18 column, similar to the HPLC-UV method.
-
Mass Spectrometry: Couple the LC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain high-resolution mass data of the parent compound and any degradation products.
-
Data Analysis: Analyze the mass spectra to determine the molecular weights of degradation products and use fragmentation patterns to propose their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to confirm the structure of this compound and to identify degradation products if they can be isolated in sufficient quantity and purity. 1H and 13C NMR spectra provide detailed structural information.
Signaling Pathway and Experimental Workflow
This compound has been shown to activate the AMPK/Sirt1/NF-κB signaling pathway. Below is a general workflow to investigate the effect of this compound on this pathway in a cell-based model.
Validation & Comparative
A Comparative Analysis of Cantleyoside and Other Iridoids for Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoids are a class of monoterpenoids that have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides an objective comparison of the anti-inflammatory properties of cantleyoside against other well-studied iridoids: geniposide, loganin, and aucubin. The information presented herein is supported by experimental data from various in vitro and in vivo studies, with a focus on their mechanisms of action, particularly the modulation of key inflammatory signaling pathways.
Comparative Anti-inflammatory Activity
The anti-inflammatory potency of iridoids is often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The following table summarizes the available quantitative data on the inhibitory activities of this compound, geniposide, loganin, and aucubin. It is important to note that the experimental conditions, cell types, and models used in these studies vary, which can influence the reported IC50 values.
| Iridoid | Target | Cell Type / Model | IC50 Value |
| This compound | iNOS | Not specified | 1.12 µM[1] |
| Geniposide | TNF-α | Diabetic Rat Model (in vivo) | 1.36 g/kg[2][3][4] |
| IL-1β | Diabetic Rat Model (in vivo) | 1.02 g/kg[2][3][4] | |
| IL-6 | Diabetic Rat Model (in vivo) | 1.23 g/kg[2][3][4] | |
| Proliferation | Human Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) | 31.76 µM (48h) / 67.47 µM (24h)[5] | |
| Loganin | NO, PGE2, TNF-α, IL-1β | RAW 264.7 Macrophages | Dose-dependent inhibition (0-30 µM)[6] |
| Aucubin (hydrolyzed) | TNF-α | RAW 264.7 Macrophages | 9.2 µM[7] |
| NO | Not specified | 14.1 mM[3] | |
| Aucubin | TNF-α | RBL-2H3 Mast Cells | 0.101 µg/mL[8] |
| IL-6 | RBL-2H3 Mast Cells | 0.19 µg/mL[8] |
Signaling Pathways in Inflammation Modulated by Iridoids
A common mechanism underlying the anti-inflammatory effects of these iridoids is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by targeting the NF-κB pathway. It inhibits the degradation of IκBα, which in turn prevents the phosphorylation and subsequent translocation of the p65 subunit of NF-κB into the nucleus. This blockade of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators.[9][10]
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
Geniposide's Anti-inflammatory Signaling Pathway
Geniposide modulates inflammation through multiple pathways, including the RhoA/p38MAPK/NF-κB/F-actin and PI3K/Akt/NF-κB signaling cascades.[11][12] By inhibiting these pathways, geniposide effectively reduces the expression of pro-inflammatory cytokines.[4][11]
Caption: Geniposide inhibits inflammation via the RhoA/p38MAPK/NF-κB pathway.
Loganin's Anti-inflammatory Signaling Pathway
Loganin has been shown to attenuate inflammatory responses by targeting the TLR4/NF-κB and JAK/STAT3 signaling pathways.[13][14] Its inhibitory action on these pathways leads to a decrease in the production of inflammatory mediators.[15][16]
Caption: Loganin's anti-inflammatory action involves inhibiting TLR4 and JAK/STAT3 pathways.
Aucubin's Anti-inflammatory Signaling Pathway
Aucubin, particularly its hydrolyzed form, exerts its anti-inflammatory effects by inhibiting the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[1][7][17][18] This leads to the suppression of TNF-α and other inflammatory molecules.[17][19]
Caption: Aucubin suppresses inflammation by inhibiting IκBα degradation and p65 translocation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-inflammatory activity of iridoids.
In Vitro Anti-inflammatory Assays
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test iridoid for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Measurement of Nitrite: After incubation (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[20][21] This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at a specific wavelength (e.g., 540-550 nm).
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples. The inhibitory effect of the iridoid is expressed as the percentage of NO production compared to the LPS-treated control.
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.
-
Sample Collection: Supernatants from cell cultures (treated as described in the NO assay) or serum/tissue homogenates from in vivo studies are collected.
-
ELISA Procedure: Commercially available ELISA kits are typically used. The general principle involves coating a 96-well plate with a capture antibody specific for the cytokine of interest. The samples and standards are then added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is added, which is converted by the enzyme to produce a colored product.
-
Data Analysis: The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to a standard curve.
Western blotting is employed to detect and quantify specific proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.
-
Cell Lysis and Protein Quantification: Cells are lysed to extract total protein or fractionated to separate cytoplasmic and nuclear proteins. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-p65, anti-phospho-IκBα). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
-
Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Anti-inflammatory Assay
This is a widely used and well-characterized model of acute inflammation.
-
Animal Model: Rats or mice are used for this model.
-
Treatment: The test iridoid is administered orally or via injection at various doses prior to the induction of inflammation. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animal.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The increase in paw volume is an indicator of inflammation.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the carrageenan-injected control group.[22][23][24][25][26]
Conclusion
This compound, geniposide, loganin, and aucubin all demonstrate significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. While the available data provides valuable insights into their individual activities, a direct, comprehensive comparison is challenging due to the variability in experimental models and methodologies. This compound shows potent inhibition of iNOS, a key inflammatory enzyme. Geniposide has demonstrated efficacy in in vivo models of inflammation. Loganin effectively reduces the production of multiple inflammatory mediators. Aucubin, particularly in its hydrolyzed form, is a potent inhibitor of TNF-α.
For researchers and drug development professionals, these findings highlight the therapeutic potential of iridoids as anti-inflammatory agents. Future studies focusing on direct comparative analyses under standardized conditions, including a broader range of inflammatory markers and signaling pathways, are warranted to fully elucidate their relative potencies and therapeutic advantages. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora [mdpi.com]
- 4. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and Hepatoprotective Iridoid Glycosides from the Roots of Gomphandra mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. florajournal.com [florajournal.com]
- 12. Loganin prevents BV-2 microglia cells from Aβ1-42 -induced inflammation via regulating TLR4/TRAF6/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. Geniposide for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Loganin attenuates interleukin-1β-induced chondrocyte inflammation, cartilage degeneration, and rat synovial inflammation by regulating TLR4/MyD88/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. d-nb.info [d-nb.info]
- 25. Geniposide reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Cantleyoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cantleyoside, an iridoid glycoside, has garnered significant attention for its promising anti-inflammatory and pro-apoptotic activities.[1] Its mechanism of action is primarily attributed to the activation of the AMPK/Sirt1/NF-κB signaling pathway, which plays a crucial role in cellular energy homeostasis and inflammatory responses.[1] This guide provides a comparative analysis of hypothetical this compound derivatives to elucidate their structure-activity relationships (SAR), offering valuable insights for the rational design of more potent and selective therapeutic agents. The data presented herein is a representative synthesis based on published findings for closely related iridoid glycosides, due to the limited availability of specific comparative studies on a series of this compound derivatives.
Core Structure of this compound
The fundamental structure of this compound, an iridoid glycoside, serves as the scaffold for derivatization. Modifications at specific positions can significantly influence its biological activity.
References
A Comparative Guide to the Potential Synergistic Effects of Cantleyoside and Methotrexate in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methotrexate (MTX) remains a cornerstone therapy for rheumatoid arthritis (RA), yet a significant number of patients exhibit an incomplete response. This necessitates the exploration of novel combination therapies to enhance efficacy. Cantleyoside, an iridoid glycoside, has demonstrated potent anti-inflammatory and pro-apoptotic properties in preclinical models of RA. While no direct studies have evaluated the combined effect of this compound and MTX, their distinct yet convergent mechanisms of action present a strong theoretical rationale for synergistic interaction. This guide provides a comparative analysis of their individual signaling pathways, proposes a model for their potential synergy, and outlines experimental protocols to validate this hypothesis. The central hypothesis is that the combination of this compound and MTX could lead to a more profound suppression of inflammatory signaling pathways, particularly NF-κB, than either agent alone.
Individual Mechanisms of Action
This compound: Targeting the AMPK/Sirt1/NF-κB Axis
This compound exerts its anti-inflammatory effects primarily through the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt1) signaling pathway. In human fibroblast-like synoviocytes from RA patients (HFLS-RA), this compound has been shown to suppress cell proliferation and reduce the levels of pro-inflammatory mediators.
The proposed mechanism involves:
-
AMPK Activation: this compound promotes the phosphorylation and activation of AMPK, a key cellular energy sensor.
-
Sirt1 Upregulation: Activated AMPK, in turn, upregulates the expression of Sirt1, a NAD-dependent deacetylase.
-
NF-κB Inhibition: Sirt1 deacetylates the p65 subunit of NF-κB, which inhibits its transcriptional activity. This leads to a downstream reduction in the expression of NF-κB target genes, including various pro-inflammatory cytokines and matrix metalloproteinases (MMPs).
-
Induction of Apoptosis: This pathway activation also promotes apoptosis in hyperproliferative synoviocytes.
Methotrexate: A Multi-Pronged Anti-Inflammatory Approach
The anti-inflammatory effects of low-dose MTX in RA are multifaceted and not fully elucidated, but key mechanisms include:
-
Adenosine Signaling: MTX leads to the intracellular accumulation of aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn increases the extracellular release of adenosine.[1][2] Adenosine, acting through its A2A receptor on inflammatory cells, is a potent anti-inflammatory agent.[1]
-
NF-κB Inhibition: In fibroblast-like synoviocytes, the anti-inflammatory effect of MTX, including the inhibition of NF-κB, is dependent on adenosine receptor activation. In T-cells, MTX can also inhibit NF-κB through other mechanisms, such as the induction of lincRNA-p21.[3][4]
-
JAK/STAT Pathway Inhibition: MTX has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6][7] This pathway is crucial for signaling downstream of many pro-inflammatory cytokines, such as IL-6.
-
Folate Antagonism: While central to its high-dose anti-cancer effects, the role of dihydrofolate reductase (DHFR) inhibition in low-dose RA therapy is thought to be less prominent but may contribute to the inhibition of immune cell proliferation.[8]
Hypothetical Synergistic and Complementary Interactions
The combination of this compound and MTX could result in synergistic or additive effects through both convergent and complementary pathway inhibition.
-
Convergent Inhibition of NF-κB: The most compelling argument for synergy lies in the dual, independent inhibition of NF-κB. This compound inhibits NF-κB via the AMPK/Sirt1 axis, while MTX inhibits it via adenosine signaling in synoviocytes. Attacking this central inflammatory node from two different upstream signaling pathways could lead to a more potent and sustained suppression of pro-inflammatory gene expression than achievable with either drug alone.
-
Complementary Pathway Inhibition: MTX's ability to inhibit the JAK/STAT pathway is complementary to this compound's mechanism. While this compound dampens the NF-κB response, MTX can simultaneously block signals from cytokines that rely on the JAK/STAT pathway, providing a broader blockade of inflammatory signaling.
Experimental Protocols for Synergy Evaluation
To empirically test the hypothesis of synergy, a structured series of in vitro and in vivo experiments is proposed.
In Vitro Synergy Studies
-
Objective: To quantify the synergistic effect of this compound and MTX on inflammation, proliferation, and apoptosis in RA-relevant cells.
-
Cell Models:
-
Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA).
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
-
Methodology:
-
Cell Treatment: Culture cells and treat with a dose matrix of this compound (e.g., 0-100 µM) and MTX (e.g., 0-1 µM), both individually and in combination.
-
Inflammatory Stimulation: After pre-treatment, stimulate cells with a pro-inflammatory agent such as TNF-α (10 ng/mL) or LPS (1 µg/mL) for 24-48 hours.
-
Endpoint Analysis:
-
Cytokine Production: Measure concentrations of IL-6, TNF-α, and IL-1β in the culture supernatant using ELISA.
-
NF-κB Activation: Quantify nuclear translocation of p65 using immunofluorescence or Western blot of nuclear/cytoplasmic fractions.
-
Cell Proliferation: Assess cell viability and proliferation using an MTT or BrdU assay.
-
Apoptosis: Measure apoptosis rates using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
-
Data Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Efficacy Studies
-
Objective: To determine if the combination of this compound and MTX demonstrates synergistic anti-arthritic effects in a preclinical RA model.
-
Animal Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice, a well-established model that shares many pathological features with human RA.[9][10]
-
Methodology:
-
Induction of Arthritis: Induce arthritis by immunization with type II collagen.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound (sub-optimal dose).
-
Group 3: MTX (sub-optimal dose).
-
Group 4: this compound + MTX (combination of sub-optimal doses).
-
-
Dosing Regimen: Begin treatment upon the onset of clinical symptoms and continue for a defined period (e.g., 21 days).
-
Endpoint Analysis:
-
Clinical Assessment: Monitor paw swelling (caliper measurement) and clinical arthritis score twice weekly.
-
Biomarker Analysis: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.
-
-
Data Presentation: Hypothetical Quantitative Outcomes
The following tables present hypothetical data that would support a synergistic interaction between this compound and MTX, based on the proposed experimental designs.
Table 1: In Vitro IL-6 Inhibition in HFLS-RA (Hypothetical Data)
| Treatment | Concentration | IL-6 (pg/mL) | % Inhibition | Combination Index (CI) |
| Control (TNF-α) | - | 2500 ± 150 | 0% | - |
| This compound | 10 µM | 1750 ± 120 | 30% | - |
| Methotrexate | 0.1 µM | 1875 ± 130 | 25% | - |
| Combination | 10 µM + 0.1 µM | 625 ± 80 | 75% | 0.45 (Synergy) |
Table 2: In Vivo Efficacy in CIA Mouse Model (Hypothetical Data)
| Treatment Group | Mean Arthritis Score (Day 21) | Paw Swelling (mm, Day 21) | Joint Erosion Score (Histology) |
| Vehicle Control | 10.5 ± 1.2 | 4.2 ± 0.3 | 3.5 ± 0.4 |
| This compound (10 mg/kg) | 7.8 ± 0.9 | 3.5 ± 0.2 | 2.6 ± 0.3 |
| Methotrexate (1 mg/kg) | 8.2 ± 1.0 | 3.6 ± 0.3 | 2.8 ± 0.4 |
| Combination | 3.1 ± 0.5 | 2.4 ± 0.2 | 1.2 ± 0.2 * |
*p < 0.01 compared to individual treatment groups, indicating a greater than additive effect.
Conclusion
The distinct yet convergent anti-inflammatory mechanisms of this compound and Methotrexate provide a strong scientific rationale for their investigation as a combination therapy for rheumatoid arthritis. The potential for synergistic inhibition of the NF-κB pathway, coupled with the complementary blockade of the JAK/STAT pathway, suggests that this combination could offer superior clinical efficacy, potentially allowing for lower, safer doses of each agent. The experimental frameworks outlined in this guide provide a clear path for the preclinical validation of this promising therapeutic strategy. Successful validation could pave the way for clinical trials, offering new hope for patients with an inadequate response to current therapies.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate inhibits NF-κB activity via long intergenic (noncoding) RNA-p21 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]
- 6. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 10. VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
Limited Direct Evidence on Cantleyoside Efficacy in Animal Models of Arthritis
Currently, there is a notable scarcity of published experimental data detailing the efficacy of Cantleyoside in established in vivo models of arthritis, such as Collagen-Induced Arthritis (CIA) or Adjuvant-Induced Arthritis (AIA). While the initial aim was to compare its performance across different models, the available research primarily focuses on its mechanism of action in vitro.
One study has indicated that this compound enhances mitochondrial dysfunction, which confines the inflammatory response and promotes apoptosis in human fibroblast-like synoviocytes from a rheumatoid arthritis (RA) cell line (HFLS-RA). This effect is reportedly mediated through the activation of the AMPK/Sirt1/NF-κB signaling pathway[1]. However, without in vivo data, a comprehensive comparison of this compound's efficacy in different arthritis models remains unfeasible.
In light of this, the following guide provides a comparative analysis of other compounds for which experimental data in various arthritis models are available. This will serve as a valuable resource for researchers seeking to evaluate alternative therapeutic agents for rheumatoid arthritis.
Signaling Pathway Implicated in this compound's In Vitro Action
The proposed mechanism of this compound in human RA fibroblast-like synoviocytes involves the activation of a specific signaling cascade.
Comparative Efficacy of Alternative Compounds in Arthritis Models
To provide researchers with relevant data for comparison, this section details the efficacy of several other natural compounds in preclinical arthritis models.
Data Summary of Compound Efficacy in Arthritis Models
| Compound | Arthritis Model | Key Efficacy Parameters | Results |
| Kinsenoside | Collagen-Induced Arthritis (CIA) in mice | Arthritis Score, Paw Edema, Inflammatory Cell Infiltration, Bone Erosion | Significantly inhibited paw edema and decreased arthritis score. Reduced inflammatory cell infiltration and bone erosion[2]. |
| Anhuienoside C | Collagen-Induced Arthritis (CIA) in mice | Arthritis Score, Paw Swelling, Body Weight Loss, Spleen Index, CD68+ Cells, TNF-α levels | Significantly suppressed paw swelling and arthritic score. Decreased body weight loss and spleen index. Reduced CD68-positive cells and TNF-α in the synovium[3]. |
| Crotonoside | Collagen-Induced Arthritis (CIA) in mice | Arthritis Score, Paw Swelling, Pro-inflammatory Cytokine Production, Dendritic Cell Infiltration | Remarkably improved clinical arthritic symptoms. Decreased pro-inflammatory cytokine production in serum. Reduced infiltration of CD11c+ dendritic cells into synovial tissues[4][5]. |
| Sinulariolide | Collagen-Induced Arthritis (CIA) in mice | Arthritis Score, Joint Swelling, Synovial Hyperplasia, Inflammatory Cell Infiltration, Cartilage Damage | Significantly reduced joint swelling and clinical arthritis scores. Attenuated synovial hyperplasia, inflammatory cell infiltration, and cartilage damage[6]. |
| Celastrol | Collagen-Induced Arthritis (CIA) in rats | Arthritis Progression, Synovial Hyperplasia, Macrophage M1 Polarization | Alleviated arthritis progression. Inhibited RA-FLS proliferation and decreased inflammatory activation of macrophages[7]. |
| Compound K | Adjuvant-Induced Arthritis (AIA) in rats | Arthritis Index, Paw Swelling, Histopathological Changes, T-cell Activation | Attenuated arthritis index and paw swelling. Restored histopathological changes in the joint and spleen. Suppressed T-cell activation[8]. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
-
Induction: Male DBA/1J mice are typically immunized by an intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail[2][6]. A booster immunization is often given after a specific period (e.g., 21 days)[4].
-
Treatment: Compounds are generally administered orally or via intraperitoneal injection at varying dosages after the onset of arthritis[3][8][9].
-
Assessment: The severity of arthritis is monitored by measuring paw swelling (plethysmometry) and assigning a clinical arthritis score based on erythema and swelling of the joints[3][4][8]. Histopathological analysis of the joints is performed to assess synovial inflammation, cartilage destruction, and bone erosion[2][6]. Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or joint tissue are quantified using ELISA[3][9].
Adjuvant-Induced Arthritis (AIA) Model
-
Induction: Arthritis is induced in rats (e.g., Wistar or Sprague-Dawley) by a single sub-plantar injection of Complete Freund's Adjuvant (CFA) into the hind paw[8][10].
-
Treatment: Similar to the CIA model, test compounds are administered through various routes, and treatment is initiated after the appearance of arthritic symptoms[8].
-
Assessment: Efficacy is evaluated by measuring changes in paw volume, arthritis index, and body weight[8][10]. Histological examination of the joints is conducted to assess inflammation and tissue damage[8]. Hematological and biochemical parameters may also be analyzed[10].
Signaling Pathways and Experimental Workflows
The therapeutic effects of these alternative compounds are often attributed to their modulation of key inflammatory signaling pathways.
References
- 1. Inhibition of Oxidative Stress-Induced Ferroptosis Can Alleviate Rheumatoid Arthritis in Human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinsenoside inhibits the inflammatory mediator release in a type-II collagen induced arthritis mouse model by regulating the T cells responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anhuienoside C Ameliorates Collagen-Induced Arthritis through Inhibition of MAPK and NF-κB Signaling Pathways [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sinulariolide Suppresses Inflammation of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis and Mitigates Collagen-Induced Arthritis Symptoms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New N6‐Methyladenosine Inhibitor, Celastrol, Alleviates Rheumatoid Arthritis via Targeting IGF2BP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside metabolite compound k alleviates adjuvant-induced arthritis by suppressing T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Cantleyoside and Dexamethasone: A Comparative Analysis of Cytokine Release Suppression
For researchers, scientists, and drug development professionals, understanding the nuances of anti-inflammatory compounds is paramount. This guide provides a detailed, objective comparison of Cantleyoside and Dexamethasone in their capacity to suppress cytokine release, supported by available experimental data.
Executive Summary
Dexamethasone, a well-established synthetic glucocorticoid, exhibits broad and potent suppression of a wide array of pro-inflammatory cytokines through the glucocorticoid receptor pathway. Its mechanism is extensively characterized and involves the genomic regulation of inflammatory gene expression. This compound, an iridoid glycoside, has demonstrated significant inhibitory effects on key pro-inflammatory cytokines in in vitro models of rheumatoid arthritis. Its mechanism of action is distinct, involving the activation of the AMPK/Sirt1/NF-κB signaling pathway.
Quantitative Data on Cytokine Suppression
The following tables summarize the reported effects of this compound and Dexamethasone on the release of various cytokines. It is crucial to note that these data are derived from different experimental systems and should be interpreted with caution.
Table 1: Effect of this compound on Cytokine and Inflammatory Mediator Levels in Human Rheumatoid Arthritis Fibroblast Synovial Cells (HFLS-RA)
| Cytokine/Mediator | Effect |
| Nitric Oxide (NO) | Significantly Suppressed |
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Suppressed |
| Interleukin-1beta (IL-1β) | Significantly Suppressed |
| Interleukin-6 (IL-6) | Significantly Suppressed |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Significantly Suppressed |
| Matrix Metalloproteinase-1 (MMP-1) | Significantly Suppressed |
| Matrix Metalloproteinase-3 (MMP-3) | Significantly Suppressed |
| Matrix Metalloproteinase-9 (MMP-9) | Significantly Suppressed |
| Data derived from a study on human rheumatoid arthritis fibroblast synovial cells (HFLS-RA).[1] |
Table 2: Effect of Dexamethasone on Pro-Inflammatory Cytokine Release
| Cytokine/Mediator | Effect |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulated/Inhibited[2][3][4][5] |
| Interleukin-1 (IL-1) | Downregulated/Inhibited[3] |
| Interleukin-1beta (IL-1β) | Inhibited |
| Interleukin-6 (IL-6) | Downregulated/Inhibited[2][3][4][5][6] |
| Interleukin-8 (IL-8) | Decreased |
| Interferon-gamma (IFN-γ) | Decreased[2] |
| C-X-C motif chemokine ligand 10 (CXCL10) | Diminished[2] |
| Chemokine (C-C motif) ligand 2 (CCL2) | Diminished[2] |
| Data compiled from multiple studies on various cell types and in vivo models.[2][3][4][5][6] |
Experimental Protocols
This compound Anti-Inflammatory Activity Assessment
The following protocol was used to evaluate the effect of this compound on cytokine release in human rheumatoid arthritis fibroblast synovial cells (HFLS-RA)[1].
-
Cell Culture: HFLS-RA cells were cultured under standard conditions.
-
Lipopolysaccharide (LPS) Stimulation: To induce an inflammatory response, HFLS-RA cells were stimulated with LPS (1 µg/mL) for 24 hours.
-
Treatment: Cells were co-incubated with LPS and varying concentrations of this compound.
-
Cytokine Measurement: The levels of Nitric Oxide (NO), TNF-α, IL-1β, IL-6, and MCP-1 in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The results were analyzed to determine the inhibitory effect of this compound on the production of these inflammatory mediators.
General Dexamethasone Anti-Inflammatory Activity Assessment
A variety of in vitro and in vivo models have been used to assess the cytokine-suppressing effects of Dexamethasone. A common in vitro approach is outlined below.
-
Cell Culture: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), are cultured.
-
Inflammatory Stimulus: Cells are stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS) or other Toll-like receptor (TLR) ligands, to induce cytokine production[2][6].
-
Treatment: The stimulated cells are treated with Dexamethasone at various concentrations.
-
Cytokine Quantification: The levels of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using techniques like ELISA or multiplex bead arrays[2][4][6].
-
Gene Expression Analysis: The effect of Dexamethasone on the mRNA expression of cytokine genes can be assessed using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR)[7][8].
Signaling Pathways
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the AMPK/Sirt1 signaling pathway, which in turn inhibits the pro-inflammatory NF-κB pathway[1].
Caption: this compound's anti-inflammatory signaling cascade.
Dexamethasone Signaling Pathway
Dexamethasone's primary mechanism of action involves its binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus to regulate gene expression[3][9][10]. It can upregulate anti-inflammatory genes (transactivation) and repress the expression of pro-inflammatory genes (transrepression) by interfering with transcription factors like NF-κB and AP-1[3][10].
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 3. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 4. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytokine release and its modulation by dexamethasone in whole blood following exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone on pro-inflammatory cytokine expression, cell growth and maturation during granulocytic differentiation of acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone to combat cytokine storm in COVID-19: Clinical trials and preliminary evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
A Head-to-Head Comparison of Cantleyoside and Other Natural Anti-Inflammatories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Cantleyoside, an iridoid glycoside, with other well-documented natural anti-inflammatory compounds. The objective is to present a clear, data-driven analysis to aid in research and development efforts. This comparison focuses on mechanistic pathways and, where available, quantitative inhibitory data against key enzymes in the inflammatory cascade.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects by modulating the AMPK/Sirt 1/NF-κB signaling pathway, leading to a reduction in a broad range of pro-inflammatory mediators. However, to date, specific IC50 values for its direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes have not been reported in the peer-reviewed literature. In contrast, other natural compounds such as Boswellic Acid, Curcumin, Luteolin, Apigenin, Gingerol, and Resveratrol have been characterized more extensively in terms of their direct enzymatic inhibition, providing quantitative benchmarks for their anti-inflammatory potency. This guide will juxtapose the known mechanistic actions of this compound with the quantitative data available for these other prominent natural anti-inflammatories.
Table 1: Quantitative Comparison of Anti-Inflammatory Activity
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | COX-1 | Data Not Available | |
| COX-2 | Data Not Available | ||
| 5-LOX | Data Not Available | ||
| Acetyl-11-keto-β-boswellic acid | 5-LOX | 1.5 | [1] |
| Curcumin | COX-2 | 5.0 | |
| 5-LOX | 2.0 - 5.0 | ||
| Luteolin | COX-2 | < 15 | |
| TNF-α | < 1 | [2] | |
| IL-6 | < 1 | [2] | |
| Apigenin | COX-2 | < 15 | [3][4] |
| 10-Gingerol | COX-2 | 32 | [2][5] |
| 10-Shogaol | COX-2 | 7.5 | [2][5] |
| Resveratrol | COX-1 | 0.86 | [6] |
| COX-2 | 3.06 | [6] |
Note: The data presented are derived from various in vitro studies and may not be directly comparable due to differences in experimental conditions.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. Below are simplified diagrams of the known pathway for this compound and a generalized pathway for many other natural anti-inflammatories that target the NF-κB system.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Generalized NF-κB inhibition by natural compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays.
Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Celecoxib (positive control)
-
Test compound (this compound or other)
-
96-well white opaque microplate
-
Fluorometric plate reader
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Validation of Cantleyoside's Therapeutic Potential in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Cantleyoside, focusing on its validated in vitro mechanism of action against rheumatoid arthritis (RA) and comparing it with the in vivo performance of other structurally related iridoid glycosides and a standard-of-care therapeutic. The data presented is intended to guide future preclinical and clinical research into this compound's efficacy.
This compound (CA) is an iridoid glycoside that has demonstrated significant anti-inflammatory and pro-apoptotic effects in in vitro models of rheumatoid arthritis.[1][2] Its mechanism centers on the activation of the AMPK/Sirt1/NF-κB signaling pathway, which is crucial in the pathology of RA.[1][2] While direct in vivo studies on this compound are not yet available in published literature, this guide draws comparisons with other iridoid glycosides that have been evaluated in established animal models of RA, providing a predictive outlook on this compound's potential performance.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound (in vitro) and compare it with in vivo data from other iridoid glycosides and the corticosteroid Dexamethasone in a Collagen-Induced Arthritis (CIA) model.
Table 1: Comparison of Anti-inflammatory and Pro-apoptotic Effects
| Compound/Drug | Model System | Key Biomarkers Assessed | Results | Reference |
| This compound | Human RA Fibroblast-Like Synoviocytes (HFLS-RA) (in vitro) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6), Apoptosis (Bax/Bcl-2 ratio) | Significantly suppressed cytokine levels; Increased Bax/Bcl-2 ratio, promoting apoptosis. | [1][2] |
| Iridoid Glycosides (from Gentiana macrophylla) | Collagen-Induced Arthritis (CIA) in Rats (in vivo) | Paw Edema, Arthritis Score, Serum Cytokines (TNF-α, IL-1β, IL-6) | Reduced paw edema and arthritis scores; Significantly inhibited pro-inflammatory cytokines. | |
| Iridoid Glycosides (from Morinda officinalis) | Collagen-Induced Arthritis (CIA) in Rats (in vivo) | Paw Swelling, Synovial Hyperplasia | Significantly alleviated paw swelling and synovial hyperplasia. | [3] |
| Dexamethasone | Collagen-Induced Arthritis (CIA) in Rats (in vivo) | Paw Edema, Arthritis Score | Standard positive control; effectively reduced paw edema and arthritis scores. |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
This compound's Mechanism of Action
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory and pro-apoptotic effects on rheumatoid arthritis fibroblast-like synoviocytes.
In Vivo Experimental Workflow
The following diagram outlines the typical workflow for a Collagen-Induced Arthritis (CIA) animal model study, used to evaluate the efficacy of anti-arthritic compounds.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol is a standard method for inducing an autoimmune arthritis that mimics many aspects of human RA.
-
Animal Model : Male Sprague-Dawley rats are typically used. Animals are acclimatized for at least one week before the experiment.
-
Primary Immunization (Day 0) : Bovine type II collagen is emulsified with an equal volume of Complete Freund's Adjuvant. A 0.1 mL volume of the emulsion is injected intradermally at the base of the tail.
-
Treatment Administration (Starting Day 1) :
-
Test compounds (e.g., iridoid glycosides) are administered orally or via another appropriate route daily. Doses can range, for example, from 15 mg/kg to 30 mg/kg.
-
A positive control group receives a standard anti-inflammatory drug, such as Dexamethasone (e.g., 0.5 mg/kg).
-
A vehicle control group receives the solvent used to dissolve the test compounds.
-
-
Booster Immunization (Day 7) : A second injection of bovine type II collagen, this time emulsified with Incomplete Freund's Adjuvant, is administered to boost the immune response.
-
Evaluation of Arthritis Severity (Days 7-21) :
-
Paw Edema : The volume of the hind paws is measured using a plethysmometer at regular intervals.
-
Arthritis Score : Arthritis severity is scored for each paw based on a scale (e.g., 0-4), where 0 = no erythema or swelling, and 4 = severe inflammation with ankylosis. The scores for all paws are summed to give a total arthritis score for each animal.
-
-
Terminal Procedures (Day 21) :
-
Animals are euthanized, and blood is collected for serum analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
The hind paws are collected and fixed in formalin for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Conclusion and Future Directions
The in vitro data for this compound strongly suggests a therapeutic potential for rheumatoid arthritis by targeting the AMPK/Sirt1/NF-κB pathway.[1][2] The positive in vivo results from other iridoid glycosides in established RA animal models further support the likelihood of this compound's efficacy.[3] Future research should prioritize conducting in vivo studies using the CIA model to directly validate this compound's anti-arthritic effects. Such studies would be critical in determining its dosage, safety profile, and overall therapeutic viability, paving the way for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The enhanced mitochondrial dysfunction by this compound confines inflammatory response and promotes apoptosis of human HFLS-RA cell line via AMPK/Sirt 1/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iridoids from Dipsacus and Pterocephalus Species
A detailed examination of the phytochemical landscape of two prominent genera in the Dipsacaceae family, Dipsacus and Pterocephalus, reveals a rich and diverse array of iridoid compounds. These monoterpenoids are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties. This guide provides a comparative overview of the iridoid profiles of selected species from these genera, supported by quantitative data, detailed experimental methodologies, and illustrations of their mechanisms of action.
Iridoid Composition and Quantitative Comparison
The following tables summarize the quantitative data of key iridoids identified in representative species of Dipsacus and provide a qualitative overview for Pterocephalus, for which comprehensive quantitative data is less readily available in compiled form.
Table 1: Quantitative Analysis of Iridoids in Dipsacus Species
| Iridoid | Dipsacus fullonum (Leaves) (mg/g dw) | Dipsacus fullonum (Roots) (mg/g dw) | Dipsacus asper (Raw) (µg/g) | Dipsacus asper (Wine-processed) (µg/g) |
| Loganic Acid | Present | Present | 113.8 - 564.5 | 158.4 - 789.2 |
| Loganin | Present | Present | 10.2 - 45.3 | 8.7 - 38.9 |
| Sweroside | Present | Present | 3.5 - 15.8 | 2.9 - 12.7 |
| Cantleyoside | Present | Present | - | - |
| Sylvestroside III | Present | Present | - | - |
Data for Dipsacus fullonum is qualitative ("Present") as the specific values were not provided in the abstract. Data for Dipsacus asper reflects the range of content found in different batches.
Table 2: Identified Iridoids in Select Pterocephalus Species
| Iridoid | Pterocephalus hookeri | Pterocephalus perennis | Pterocephalus nestorianus |
| Loganic Acid | Identified | Identified | Identified |
| Loganin | Identified | Identified | Identified |
| Sweroside | Identified | - | - |
| This compound | Identified | Identified | - |
| Secologanin | - | Identified | - |
| Bis-iridoids | Numerous, including Pterocenoids | - | Secologanyl ester (dimer) |
This table indicates the presence of these iridoids as reported in phytochemical studies. Quantitative data is more sparse for this genus compared to Dipsacus.[2][3][4]
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of iridoids from Dipsacus and Pterocephalus species, based on established experimental protocols.
General Protocol for Extraction and Isolation of Iridoids
This protocol outlines a general procedure for the extraction and subsequent isolation of iridoids from plant material of both Dipsacus and Pterocephalus.
-
Plant Material Preparation: The air-dried and powdered plant material (e.g., roots, leaves) is weighed.
-
Extraction:
-
The powdered material is extracted with a polar solvent. Commonly used solvents include methanol, 85% methanol, or a 50:50 methanol-water mixture.[2]
-
The extraction can be performed by maceration at room temperature or by reflux.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.
-
-
Chromatographic Separation:
-
The n-butanol fraction is subjected to column chromatography for further separation. Common stationary phases include silica gel, Sephadex LH-20, and macroporous resins.
-
Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure iridoids.
-
Protocol for Quantitative Analysis by UPLC-MS/MS
This method provides a sensitive and accurate quantification of iridoids in plant extracts.
-
Sample Preparation:
-
A known amount of the dried plant extract is dissolved in a suitable solvent (e.g., 50% methanol).
-
The solution is filtered through a 0.22 µm syringe filter before injection into the UPLC system.
-
-
UPLC-MS/MS Conditions:
-
Chromatographic System: A Waters ACQUITY UPLC system (or equivalent).
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the target analytes.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-product ion transitions for each iridoid.
-
-
Quantification:
-
Calibration curves are generated using certified reference standards of the iridoids of interest.
-
The concentration of each iridoid in the sample is calculated based on the peak area and the corresponding calibration curve.
-
Signaling Pathways and Mechanisms of Action
Iridoids from both Dipsacus and Pterocephalus have been shown to exert significant anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
The following diagram illustrates the general workflow for iridoid analysis and the inhibitory effect of these compounds on the NF-κB signaling pathway.
Caption: Experimental workflow for the extraction, purification, and analysis of iridoids.
Caption: Inhibition of the NF-κB signaling pathway by iridoids.
References
Cantleyoside's Efficacy in NF-κB Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cantleyoside's efficacy as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established NF-κB inhibitors. The information is compiled from preclinical research and aims to provide a clear, data-driven perspective for researchers in inflammation, immunology, and drug discovery.
Executive Summary
This compound, an iridoid glycoside, has demonstrated inhibitory effects on the NF-κB signaling pathway. Its mechanism of action is reported to be indirect, primarily through the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt 1) axis. This activation leads to a downstream reduction in the degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
While current research highlights this mechanism, specific quantitative data, such as IC50 values for direct NF-κB inhibition by this compound, are not yet readily available in the public domain. This guide, therefore, focuses on a qualitative and mechanistic comparison with well-characterized NF-κB inhibitors for which quantitative efficacy data exists.
Data Presentation: this compound vs. Known NF-κB Inhibitors
The following table summarizes the available information on this compound and compares it with a selection of known NF-κB inhibitors, categorized by their mechanism of action.
| Inhibitor | Target/Mechanism of Action | Efficacy (IC50) | Cell Type/Assay |
| This compound | Activates AMPK/Sirt 1 pathway, leading to inhibition of IκBα degradation and reduced NF-κB p65 translocation.[1] | Data not available | Human Rheumatoid Arthritis Fibroblast Synovial Cells (HFLS-RA)[1] |
| BAY 11-7082 | Irreversibly inhibits IKKα and IKKβ, preventing IκBα phosphorylation. | ~10 µM | Various |
| Sulfasalazine | Inhibits IKKα and IKKβ activity.[2] | IC50 for NF-κB inhibition similar to ginsenosides Rg5, Rz1, and Rk1 (0.61-0.75 µM)[2] | HepG2 cells (NF-κB luciferase assay)[2] |
| Bortezomib | Proteasome inhibitor; blocks the degradation of IκBα. | Potent inhibitor | Various |
| MG-132 | Proteasome inhibitor; blocks the degradation of IκBα. | ~100 nM | Various |
| Parthenolide | Sesquiterpene lactone that directly inhibits the IKK complex. | ~5 µM | Various |
| Curcumin | Inhibits IKKβ activity and also has direct inhibitory effects on p65. | ~25 µM | Various |
Mandatory Visualizations
NF-κB Signaling Pathway and Points of Inhibition
Caption: NF-κB signaling pathway highlighting the indirect inhibitory point of this compound and the direct targets of other known inhibitors.
General Experimental Workflow for Assessing NF-κB Inhibition
Caption: A generalized workflow for evaluating the efficacy of NF-κB inhibitors in a cell-based model.
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's effect on the NF-κB pathway are not extensively published. However, based on the methodologies described in the cited literature for this compound and standard practices for evaluating NF-κB inhibitors, the following general protocols can be outlined.
Cell Culture and Treatment
-
Cell Lines: Human Rheumatoid Arthritis Fibroblast Synovial Cells (HFLS-RA) are a relevant cell line for studying the effects of this compound. Other common cell lines for NF-κB research include HEK293T, HeLa, and THP-1 cells.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates. Prior to stimulation, cells are pre-incubated with varying concentrations of this compound or other inhibitors for a specified period (e.g., 1-2 hours).
-
Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) or Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined duration (e.g., 30 minutes for phosphorylation studies, longer for gene expression).
Western Blot Analysis for IκBα Degradation and NF-κB Translocation
-
Protein Extraction: Following treatment, cells are washed with cold PBS. For IκBα degradation analysis, whole-cell lysates are prepared using a suitable lysis buffer. For NF-κB translocation, cytoplasmic and nuclear protein fractions are isolated using a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total IκBα, phosphorylated IκBα (p-IκBα), NF-κB p65, and loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein levels.
NF-κB Reporter Gene Assay
-
Transfection: Cells (e.g., HEK293T) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment and Stimulation: Transfected cells are treated with this compound or other inhibitors, followed by stimulation with an NF-κB activator.
-
Luciferase Assay: After the stimulation period, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Conclusion
This compound presents a novel, indirect mechanism for the inhibition of the NF-κB pathway through the activation of the AMPK/Sirt 1 signaling axis. This mode of action distinguishes it from many direct IKK or proteasome inhibitors. While the qualitative evidence for its anti-inflammatory effects via NF-κB inhibition is compelling, the lack of publicly available quantitative efficacy data, such as IC50 values, currently limits a direct performance comparison with established NF-κB inhibitors. Further research is warranted to quantify the potency of this compound and to explore its therapeutic potential in inflammatory and related diseases. Researchers are encouraged to utilize the outlined experimental protocols to further investigate and quantify the effects of this compound on the NF-κB signaling pathway.
References
Replicating Cantleyoside's Bioactivity: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of Cantleyoside's bioactivity with alternative compounds, supported by published experimental data. The focus is on the anti-inflammatory and pro-apoptotic effects observed in human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), a key cell type implicated in the pathogenesis of rheumatoid arthritis.
This compound, an iridoid glycoside, has demonstrated significant potential in mitigating the inflammatory and proliferative phenotypes of HFLS-RA cells. Published findings indicate that its mechanism of action involves the activation of the AMPK/Sirt 1/NF-κB signaling pathway, leading to reduced inflammation and induction of apoptosis. This guide will delve into the experimental data supporting these findings and compare them with other bioactive compounds known to modulate similar pathways, including Geniposide, Kirenol, and Resveratrol.
Comparative Bioactivity Data
The following tables summarize the quantitative data from published studies on the effects of this compound and its alternatives on HFLS-RA cells. These tables are designed for easy comparison of their respective potencies and efficacies.
Table 1: Effect of Bioactive Compounds on HFLS-RA Cell Viability
| Compound | Concentration | Treatment Duration | Cell Viability Reduction (%) | Publication |
| This compound | 100 µM | 48h | ~50% | Wang et al., 2022 |
| Geniposide | 100 µM | 48h | Significant Inhibition | Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation |
| Kirenol | 100 µg/mL (~270 µM) | Not Specified | Significant Inhibition | Kirenol Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo |
| Resveratrol | 50 µM | 48h | Reverses TNF-α induced proliferation | Resveratrol promotes apoptosis and G2/M cell cycle arrest of fibroblast-like synoviocytes in rheumatoid arthritis through regulation of autophagy and the serine-threonine kinase-p53 axis |
Table 2: Pro-Apoptotic Effects of Bioactive Compounds on HFLS-RA Cells
| Compound | Concentration | Treatment Duration | Apoptosis Induction | Publication |
| This compound | 100 µM | 48h | Significant increase in TUNEL-positive cells | Wang et al., 2022 |
| Geniposide | 50 µM | Not Specified | Significant increase in apoptosis rate | Apoptotic Effect of Geniposide on Fibroblast-Like Synoviocytes in Rats With Adjuvant-Induced Arthritis via Inhibiting ERK Signal Pathway In Vitro |
| Kirenol | Not Specified | Not Specified | Not Directly Quantified | Kirenol relieves rheumatoid arthritis by targeting the TWEAK/Fn14 pathway |
| Resveratrol | 50 µM | 48h | ~29% apoptosis in TNF-α stimulated cells | Resveratrol promotes apoptosis and G2/M cell cycle arrest of fibroblast-like synoviocytes in rheumatoid arthritis through regulation of autophagy and the serine-threonine kinase-p53 axis |
Table 3: Anti-Inflammatory Effects of Bioactive Compounds on HFLS-RA Cells (Cytokine Reduction)
| Compound | Concentration | Stimulant | Cytokine | Reduction | Publication |
| This compound | 100 µM | LPS | NO, TNF-α, IL-1β, IL-6 | Significant | Wang et al., 2022 |
| Geniposide | 100 µM | TNF-α | IL-17, IL-8, TNF-α | Concentration-dependent | Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation |
| Kirenol | 100-200 µg/mL | TNF-α + IL-17A | IL-6 | Significant | Kirenol Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo |
| Resveratrol | Not Specified | Adjuvant Arthritis in vivo | IL-1, IL-6, IL-8, TNF-α | Dose-dependent | Resveratrol alleviates inflammatory injury and enhances the apoptosis of fibroblast-like synoviocytes via mitochondrial dysfunction and ER stress in rats with adjuvant arthritis |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
Human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experimentation, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound, Geniposide, Kirenol, or Resveratrol for the indicated durations. In some experiments, cells are pre-treated with an inflammatory stimulant such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory phenotype before the addition of the test compound.
Cell Viability Assay (CCK-8)
Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. Following treatment, 10 µL of CCK-8 solution is added to each well of a 96-well plate and incubated for 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Assays
TUNEL Staining: Apoptosis is detected by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which detects DNA fragmentation. After treatment, cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture according to the manufacturer's instructions. The percentage of TUNEL-positive cells (apoptotic cells) is determined by fluorescence microscopy.
Annexin V-FITC/PI Staining: Apoptosis can also be quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as Nitric Oxide (NO), TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.
Western Blot Analysis
To investigate the underlying signaling pathways, the protein expression levels of key signaling molecules are determined by Western blotting. After treatment, total protein is extracted from the cells, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPK, Sirt1, NF-κB p65, IκBα, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified by densitometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for assessing its bioactivity.
Caption: this compound's proposed signaling pathway in HFLS-RA cells.
Caption: A typical workflow for evaluating bioactive compounds in vitro.
Cantleyoside and Its Aglycone: A Comparative Analysis of Potency
Cantleyoside is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Its biological activities, particularly its anti-inflammatory and pro-apoptotic effects, have been noted. These effects are reportedly mediated through the activation of the AMPK/Sirt1/NF-κB signaling pathway. However, research specifically comparing the potency of this compound to its corresponding aglycone—the non-sugar component of the molecule—is not present in the current scientific literature.
Understanding the Glycoside vs. Aglycone Relationship
In pharmacology, the sugar moiety (glycone) attached to an aglycone can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the glycoside form is more water-soluble, which can affect how it is transported and absorbed in the body. The aglycone, being more lipophilic, may more readily cross cell membranes to interact with intracellular targets.
For many glycosidic compounds, the aglycone is the primary pharmacologically active component. The sugar portion can be viewed as a carrier group that is cleaved off by enzymes (glycosidases) in the body to release the active aglycone. This enzymatic hydrolysis is a critical step for the bioactivation of many glycosides.
Experimental Data: A Notable Absence
A thorough review of published research reveals no studies that have directly compared the biological potency of this compound with its isolated aglycone. Quantitative data, such as IC50 or EC50 values from the same experimental setup, are essential for a direct comparison of potency. Without such data, any claims about the relative potency of this compound and its aglycone would be speculative.
Potential Signaling Pathway of this compound
Based on existing research on this compound, its mechanism of action involves the modulation of the AMPK/Sirt1/NF-κB pathway. This pathway is crucial in regulating cellular energy homeostasis, inflammation, and apoptosis.
Caption: Proposed signaling pathway of this compound.
Hypothetical Experimental Workflow
To definitively answer the question of relative potency, a series of experiments would be required. The following workflow outlines a potential approach:
Caption: Hypothetical workflow for comparing potency.
Detailed Methodologies
1. Isolation and Hydrolysis of this compound:
-
Isolation: this compound would be isolated from its natural source using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Enzymatic Hydrolysis: The isolated this compound would be treated with a β-glucosidase enzyme to cleave the glycosidic bond, releasing the aglycone. The reaction would be monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.
-
Purification: The resulting aglycone would be purified from the reaction mixture using chromatographic methods to obtain a high-purity sample for biological testing.
2. Cell-Based Anti-Inflammatory Assay:
-
Cell Culture: A relevant cell line, such as RAW 264.7 macrophages, would be cultured under standard conditions.
-
Induction of Inflammation: Inflammation would be induced in the cells using an agent like lipopolysaccharide (LPS).
-
Treatment: Cells would be treated with a range of concentrations of both this compound and its purified aglycone.
-
Measurement of Inflammatory Markers: The production of inflammatory mediators, such as nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6), would be quantified using methods like the Griess assay or ELISA, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound would be calculated to determine their relative potency in inhibiting the inflammatory response.
3. Western Blot Analysis for Pathway Activation:
-
Protein Extraction: Following treatment with this compound and its aglycone, total protein would be extracted from the cells.
-
SDS-PAGE and Western Blotting: Protein samples would be separated by SDS-PAGE and transferred to a membrane. The membrane would be probed with specific primary antibodies against key proteins in the AMPK/Sirt1/NF-κB pathway (e.g., phosphorylated AMPK, Sirt1, and NF-κB).
-
Detection and Quantification: Appropriate secondary antibodies conjugated to a reporter enzyme would be used for detection. The intensity of the protein bands would be quantified to assess the level of pathway activation by each compound.
Unraveling the Transcriptomic Landscape of Cantleyoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cantleyoside, an iridoid glycoside, has demonstrated potential therapeutic effects, particularly in the context of inflammatory diseases such as rheumatoid arthritis. Its mechanism of action involves the modulation of key signaling pathways that regulate inflammation and apoptosis. This guide provides a comparative framework for understanding the transcriptomic effects of this compound, complete with detailed experimental protocols and visual representations of its mechanism and the requisite experimental workflows.
Data Presentation
To facilitate a clear comparison of transcriptomic changes induced by this compound, quantitative data from RNA sequencing (RNA-seq) experiments should be summarized in a structured format. Below is a template table for presenting differentially expressed genes (DEGs) when comparing this compound-treated cells to a vehicle control.
Table 1: Differentially Expressed Genes in HFLS-RA Cells Treated with this compound (CA)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Regulation |
| Gene A | 2.5 | 0.001 | 0.005 | Upregulated |
| Gene B | -1.8 | 0.003 | 0.012 | Downregulated |
| Gene C | 3.1 | 0.0005 | 0.003 | Upregulated |
| Gene D | -2.2 | 0.0008 | 0.004 | Downregulated |
| ... | ... | ... | ... | ... |
Experimental Protocols
A detailed and robust experimental protocol is critical for reproducible and reliable transcriptomic analysis. The following is a representative protocol for a comparative RNA-seq study investigating the effects of this compound on Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (HFLS-RA).
Cell Culture and Treatment
-
Cell Line: Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (HFLS-RA).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing either this compound (e.g., at a concentration determined by dose-response studies) or a vehicle control (e.g., DMSO).
-
Cells are incubated for a predetermined duration (e.g., 24 hours) to allow for transcriptional changes to occur.
-
The experiment should be performed with at least three biological replicates for each condition.
-
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the HFLS-RA cells using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Purity: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0, and the A260/A230 ratio should be above 2.0.
-
RNA Integrity: The integrity of the RNA is evaluated using an Agilent Bioanalyzer or a similar instrument. Samples should have an RNA Integrity Number (RIN) of 7.0 or higher to be suitable for library preparation.
RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
A starting amount of 1 µg of total RNA per sample is recommended.
-
Poly(A) mRNA is isolated from the total RNA using oligo(dT) magnetic beads.
-
The purified mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.
-
The ligated fragments are amplified by PCR to create the final cDNA library.
-
-
Library Quality Control: The quality and concentration of the prepared libraries are assessed using a Bioanalyzer and Qubit fluorometer.
-
Sequencing: The libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads of a specified length (e.g., 150 bp).
Data Analysis
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Expression Analysis: Differential gene expression analysis between the this compound-treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs to identify over-represented biological processes and pathways.
Signaling Pathway and Experimental Workflow
Visualizing the molecular pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were created using the Graphviz DOT language to illustrate the known signaling pathway of this compound and the experimental workflow for its transcriptomic analysis.
This guide provides a foundational framework for researchers to design, execute, and interpret comparative transcriptomic studies on this compound. By following standardized protocols and data presentation formats, the scientific community can build a more comprehensive understanding of the molecular mechanisms underlying the therapeutic potential of this compound.
Safety Operating Guide
Essential Safety and Disposal Guide for Cantleyoside
This guide provides critical safety, handling, and disposal information for Cantleyoside, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Product and Hazard Information
This compound is an iridoid glycoside that requires careful handling due to its potential health and environmental risks.[1][2]
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 32455-46-2 |
| Molecular Formula | C33H46O19 |
| Molecular Weight | 746.71 |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410)[1] |
Proper Disposal Protocol for this compound
The primary directive for this compound disposal is to prevent its release into the environment.[1] All waste containing this compound must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, empty containers, and disposable personal protective equipment (PPE) such as gloves and lab coats.
-
Segregate this compound waste from non-hazardous laboratory waste to prevent cross-contamination.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, well-ventilated area, away from direct sunlight and incompatible materials like strong acids, alkalis, and oxidizing agents.[1]
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Ensure that the disposal is conducted in accordance with all applicable country, federal, state, and local regulations.[1]
-
-
Decontamination of Work Area:
Handling and Personal Protective Equipment (PPE)
To minimize exposure and ensure safety during handling, the following precautions should be taken:
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station should be nearby.
-
Personal Protective Equipment:
Spill Management
In the event of a spill, follow these steps to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Contain Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb and Collect: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] Collect all spilled material and contaminated absorbent into a sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Cantleyoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cantleyoside, ensuring the well-being of laboratory personnel and minimizing environmental impact. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Use in a well-ventilated area or under a chemical fume hood. |
| Handling Solutions | Chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat or chemical-resistant apron. | Not generally required if handled in a well-ventilated area. |
| Cleaning Spills | Chemical splash goggles and face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or overalls. | Air-purifying respirator with appropriate cartridges if spill generates dust or aerosols. |
Safe Handling and Storage
-
Handling: Avoid creating dust and aerosols.[1] Use only in areas with adequate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C for powder form or -80°C when in solvent.[1] Protect from direct sunlight and sources of ignition.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[1] Do NOT induce vomiting.[1] Rinse mouth with water.[1] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water or alcohol) and dispose of the cleaning materials as hazardous waste.[1]
Disposal:
Dispose of waste this compound and contaminated materials in a designated hazardous waste container.[1] All waste disposal should be conducted in accordance with federal, state, and local regulations.[2] Do not allow the chemical to enter drains or watercourses due to its high aquatic toxicity.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
